Avridine
説明
特性
IUPAC Name |
2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRAKRZUCLRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H90N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189078 | |
| Record name | Avridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35607-20-6 | |
| Record name | Avridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Immunomodulatory Landscape of Avridine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avridine, a synthetic lipoidal amine, has demonstrated significant potential as an immunomodulatory agent and vaccine adjuvant. Its mechanism of action is multifaceted, primarily revolving around the enhancement of mucosal immunity through increased antigen uptake and presentation, and the induction of a robust interferon response. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on key cellular and molecular pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its immunomodulatory properties.
Introduction
This compound is a compound that has been investigated for its ability to potentiate the immune response to various antigens.[1] Its chemical structure, characterized by a lipophilic tail and a hydrophilic amine head, is believed to contribute to its interaction with cellular membranes and subsequent immunomodulatory effects. This guide will delve into the specific molecular mechanisms that underpin this compound's action, providing a valuable resource for researchers in the fields of immunology, virology, and drug development.
Core Mechanism of Action: Enhancement of Antigen Presentation and Interferon Induction
This compound's primary mechanism of action lies in its ability to act as a potent adjuvant, particularly in the context of mucosal immunity.[1] It facilitates an enhanced immune response by targeting key processes in the initiation of adaptive immunity.
Augmentation of Antigen Uptake and Presentation
This compound has been shown to significantly increase the uptake and retention of antigens by mucosa-associated lymphatic tissues.[1] This leads to more efficient processing and presentation of antigenic peptides by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to T lymphocytes. The enhanced antigen presentation is a critical step in initiating a robust and specific T-cell mediated immune response.
A proposed workflow for this compound's effect on antigen presentation is as follows:
Induction of Interferon and Cytokine Response
This compound is also recognized as an interferon inducer.[1] Interferons, particularly Type I interferons (IFN-α/β), play a crucial role in the antiviral response and in modulating the adaptive immune system. The induction of interferons by this compound likely contributes to its antiviral activity and its ability to shape the subsequent T-cell response. While the precise signaling pathway for this compound-mediated interferon induction is not fully elucidated, it is hypothesized to involve the activation of intracellular pattern recognition receptors (PRRs) that sense foreign molecules and trigger downstream signaling cascades.
A potential signaling pathway for interferon induction is outlined below:
Quantitative Data Summary
Table 1: Antiviral and Immunomodulatory Activity of Acridine (B1665455) Derivatives
| Compound | Activity | Assay System | IC50 / EC50 | Reference |
| Acridine Derivative (ACW-02) | Antileishmanial (Amastigotes) | Leishmania amazonensis infected macrophages | IC50: 6.57 µg/mL | [2] |
| Acridine Derivative (ACW-02) | Macrophage Stimulation | Murine Macrophages (J774) | EC50: 9.46 µg/mL | [2] |
Note: The data presented are for acridine derivatives and may not be directly representative of this compound's specific activity. Further research is required to establish the precise quantitative parameters for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.
In Vitro Antigen Uptake Assay
This protocol describes a method to quantify the uptake of a fluorescently labeled antigen by APCs in the presence or absence of this compound.
Materials:
-
Antigen-presenting cells (e.g., bone marrow-derived dendritic cells)
-
Fluorescently labeled antigen (e.g., FITC-ovalbumin)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture APCs to the desired density in a 24-well plate.
-
Prepare different concentrations of this compound in cell culture medium.
-
Add the this compound solutions to the respective wells and incubate for 1 hour at 37°C.
-
Add the fluorescently labeled antigen to all wells at a final concentration of 10 µg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for antigen uptake.
-
Wash the cells three times with cold PBS to remove unbound antigen.
-
Harvest the cells and resuspend them in FACS buffer (PBS with 2% FBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in the presence of this compound indicates enhanced antigen uptake.
NK Cell Cytotoxicity Assay
This protocol outlines a method to assess the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells against target tumor cells.
Materials:
-
NK cells (e.g., isolated from peripheral blood mononuclear cells)
-
Target tumor cells (e.g., K562)
-
Calcein-AM (a fluorescent dye for labeling target cells)
-
This compound
-
Cell culture medium
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Label the target cells with Calcein-AM according to the manufacturer's instructions.
-
Seed the labeled target cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare different concentrations of this compound in cell culture medium.
-
Add the this compound solutions to the wells containing the target cells.
-
Add NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader. The release of Calcein-AM from lysed target cells is proportional to NK cell cytotoxicity.
Conclusion
This compound demonstrates a compelling mechanism of action as an immunomodulatory agent, primarily through the enhancement of antigen presentation and the induction of interferons. These activities position it as a promising candidate for use as a vaccine adjuvant and for other immunotherapeutic applications. While the precise molecular signaling pathways are still under investigation, the available evidence strongly supports its role in activating key components of the innate and adaptive immune systems. Further research, particularly studies providing detailed quantitative data on its dose-response effects and specific molecular interactions, will be crucial for its continued development and potential clinical translation. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in their future investigations.
References
Avridine as a Toll-like Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avridine is a lipoidal amine recognized for its potent immunomodulatory and vaccine adjuvant properties. While direct binding studies are not extensively published, its well-documented capacity to induce type I interferons strongly suggests its mechanism of action involves the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8. This guide provides an in-depth technical overview of the inferred mechanism of this compound as a TLR7/8 agonist, detailing the subsequent signaling pathways, expected immunological outcomes, and relevant experimental protocols for characterization.
Introduction to this compound and its Immunomodulatory Properties
This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal diamine that has been extensively evaluated as a vaccine adjuvant. It has been shown to significantly enhance humoral and cell-mediated immune responses to a variety of antigens[1]. A key characteristic of this compound's immunomodulatory activity is its ability to induce the production of interferons, potent antiviral and immunoregulatory cytokines[2]. This property is a hallmark of the activation of specific pattern recognition receptors (PRRs), most notably the Toll-like receptors involved in antiviral immunity.
The Inferred Mechanism of Action: this compound as a TLR7/8 Agonist
Based on its interferon-inducing capability, it is strongly inferred that this compound functions as an agonist for Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA) viruses. Synthetic small molecules, including some lipoidal amines, can also act as agonists for these receptors, mimicking viral components and initiating a powerful innate immune response.
TLR7 and TLR8 Signaling Pathway
Activation of TLR7 and TLR8 by an agonist like this compound is proposed to initiate a signaling cascade through the MyD88-dependent pathway. This pathway is central to the production of inflammatory cytokines and type I interferons.
Pathway Description:
-
Recognition: this compound, due to its lipophilic nature, is likely taken up by immune cells and localizes to the endosomal compartment where it can interact with TLR7 and TLR8.
-
Complex Formation: Upon binding, TLR7/8 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Signal Transduction: MyD88 initiates a signaling cascade involving Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).
-
NF-κB Activation: This cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. The freed nuclear factor kappa B (NF-κB) then translocates to the nucleus.
-
IRF7 Activation: Concurrently, MyD88 also mediates the activation of Interferon Regulatory Factor 7 (IRF7), which also translocates to the nucleus.
-
Gene Expression: In the nucleus, NF-κB and IRF7 induce the transcription of genes encoding pro-inflammatory cytokines and type I interferons, respectively.
Immunological Consequences of this compound-Mediated TLR Activation
The activation of TLR7/8 by this compound leads to a robust innate immune response characterized by:
-
Cytokine and Chemokine Production: A hallmark of TLR7/8 agonism is the secretion of a Th1-polarizing cytokine milieu.
-
Dendritic Cell (DC) Maturation: this compound likely promotes the maturation of DCs, enhancing their antigen presentation capacity. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC molecules[3][4].
-
Enhanced Adaptive Immunity: By activating DCs and promoting a pro-inflammatory environment, this compound as an adjuvant helps to shape a more potent and durable adaptive immune response, including enhanced antibody production and T-cell responses[1].
Quantitative Data on Immunological Effects
Table 1: Representative Dose-Response of a TLR7/8 Agonist on Cytokine Production in Human PBMCs
| Concentration (µg/mL) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| 0 (Control) | < 20 | < 50 | < 100 | < 10 |
| 0.1 | 150 ± 30 | 200 ± 45 | 500 ± 80 | 50 ± 15 |
| 1 | 1200 ± 250 | 1500 ± 300 | 4000 ± 600 | 400 ± 70 |
| 10 | 5000 ± 900 | 4500 ± 800 | 15000 ± 2500 | 1500 ± 250 |
| 100 | 4800 ± 850 | 4200 ± 750 | 14000 ± 2300 | 1400 ± 230 |
| Data are presented as mean ± standard deviation and are representative of typical TLR7/8 agonist activity. Actual values for this compound would need to be determined experimentally. |
Table 2: Representative Effect of a TLR7/8 Agonist on Dendritic Cell Maturation Markers
| Treatment | % CD80+ Cells | MFI of CD80 | % CD86+ Cells | MFI of CD86 |
| Unstimulated DCs | 15 ± 4 | 150 ± 30 | 25 ± 6 | 200 ± 40 |
| TLR7/8 Agonist (10 µg/mL) | 85 ± 10 | 1200 ± 200 | 90 ± 8 | 1500 ± 250 |
| MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are representative. Actual values for this compound need experimental determination. |
Experimental Protocols for Characterization of this compound as a TLR Agonist
The following are detailed methodologies for key experiments to formally characterize this compound's activity as a TLR agonist.
TLR Reporter Gene Assay
This assay determines if this compound can activate specific TLR signaling pathways.
-
Objective: To quantify the activation of NF-κB or IRF pathways downstream of TLR7 or TLR8 upon stimulation with this compound.
-
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (or similar reporter cell lines expressing a specific human TLR and a reporter gene, e.g., secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB or IRF-inducible promoter).
-
Control TLR-expressing cell lines (e.g., HEK-Blue™ Null1).
-
This compound, sterile and dissolved in a suitable vehicle (e.g., DMSO).
-
Positive controls: R848 (a known TLR7/8 agonist).
-
HEK-Blue™ Detection medium.
-
96-well cell culture plates.
-
Spectrophotometer (620-655 nm).
-
-
Method:
-
Seed HEK-Blue™ hTLR7, hTLR8, and Null1 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control (R848) in cell culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer the supernatant from the cell plate to the detection plate.
-
Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.
-
Calculate the fold-change in NF-κB/IRF activation relative to the vehicle control.
-
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of key cytokines indicative of TLR7/8 activation in primary human immune cells.
-
Objective: To quantify the dose-dependent induction of IFN-α, TNF-α, IL-6, and IL-12 by this compound in human PBMCs.
-
Materials:
-
Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
This compound and positive controls (e.g., R848).
-
96-well cell culture plates.
-
ELISA kits or Cytometric Bead Array (CBA) kits for human IFN-α, TNF-α, IL-6, and IL-12.
-
-
Method:
-
Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Add serial dilutions of this compound or positive controls to the wells. Include a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.
-
Dendritic Cell Maturation Assay
This assay assesses the ability of this compound to induce the maturation of dendritic cells.
-
Objective: To measure the upregulation of co-stimulatory molecules CD80 and CD86 on monocyte-derived dendritic cells (mo-DCs) after treatment with this compound.
-
Materials:
-
Human mo-DCs generated from CD14+ monocytes cultured with GM-CSF and IL-4.
-
This compound and positive controls (e.g., LPS for TLR4 or R848 for TLR7/8).
-
24-well cell culture plates.
-
Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86.
-
Flow cytometer.
-
-
Method:
-
Plate immature mo-DCs at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Add this compound or positive controls at the desired concentration. Include an untreated control.
-
Incubate for 24-48 hours.
-
Harvest the cells and stain with the antibody cocktail.
-
Analyze the expression of CD80 and CD86 on the CD11c+/HLA-DR+ DC population by flow cytometry.
-
Conclusion
The collective evidence strongly supports the hypothesis that this compound exerts its immunomodulatory and adjuvant effects through the activation of Toll-like receptors 7 and 8. This leads to the initiation of the MyD88-dependent signaling pathway, resulting in NF-κB and IRF7 activation, and the subsequent production of a Th1-polarizing cytokine profile, including high levels of type I interferons. This mechanism effectively bridges the innate and adaptive immune systems, providing a strong rationale for its use as a vaccine adjuvant. Further direct studies using the experimental protocols outlined in this guide are warranted to definitively confirm and quantify the specific interactions of this compound with TLR7 and TLR8.
References
- 1. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: this compound and a water soluble fraction of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of RNA interference on CD80 and CD86 expression in bone marrow-derived murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Avridine's Impact on Cytokine Production: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory effects of avridine, with a specific focus on its influence on cytokine production. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways.
Executive Summary
This compound, a lipophilic diamine, has demonstrated significant potential as an immunomodulator and vaccine adjuvant. Its mechanism of action is closely linked to its ability to stimulate the innate immune system, leading to the production of a range of cytokines. This guide explores the nuanced effects of this compound and related acridine (B1665455) compounds on key cytokines, including interferons (IFNs), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). While quantitative data for this compound itself is limited in publicly available literature, this guide compiles and presents data from closely related acridine derivatives to provide valuable insights. Furthermore, it outlines detailed experimental protocols and visualizes the putative signaling pathways involved in this compound-mediated cytokine induction.
Quantitative Data on Cytokine Modulation
The following tables summarize the available quantitative data on the effects of this compound and its structural analogs, acridine derivatives, on the production of key cytokines. It is important to note that direct quantitative data for this compound is sparse, and therefore, data from related compounds are included to provide a broader understanding of this class of molecules.
| Cytokine | Cell Type | Compound | Concentration | Effect on Production | Reference |
| TNF-α | Human Leukocytes | 9-aminobutylacridine | 3.5 µM | Total abrogation | [1] |
| Human Leukocytes | 9-ethylaminoacridine | 3.5 µM | Total abrogation | [1] | |
| Human Leukocytes | 9-imino-10-butylacridine | 3.5 µM | 50% inhibition | [1] | |
| Human Leukocytes | 9-imino-10-ethylacridine | 3.5 µM | 50% inhibition | [1] | |
| Human Leukocytes | 9-amino-(2-dimethylamino-ethyl)-acridine | 7 µM | 30% inhibition | [1] | |
| Human Leukocytes | 9-imino-10-(2-dimethylamino-ethyl)-acridine | 7 µM | 10% inhibition | [1] | |
| Interferon | C57BL/6J Mice (in vivo) | This compound | Not Specified | Greatly enhanced (when given after virus) | [2] |
| IL-6 | Human PBMCs | Acridine Derivative (ACW-02) | Not Specified | Significant decrease | |
| IL-10 | Human PBMCs | Acridine Derivative (ACW-02) | Not Specified | Significant decrease |
Note: The studies on acridine derivatives demonstrate a structure-dependent modulation of TNF-α, with some compounds causing complete inhibition while others have a partial effect[1]. This compound is a known inducer of interferon, and its efficacy is timing-dependent in vivo[2].
Signaling Pathways in this compound-Mediated Cytokine Induction
Current evidence suggests that acridine compounds, and by extension this compound, may activate innate immune signaling pathways to induce cytokine production. A key hypothesized pathway is the cGAS-STING pathway, which is a critical sensor of cytosolic DNA.
Proposed cGAS-STING Pathway Activation by this compound
Acridine derivatives are known DNA intercalating agents. It is plausible that this compound, upon entering the cell, interacts with cellular DNA, leading to DNA damage or the formation of DNA adducts that are recognized by the cGAS (cyclic GMP-AMP synthase) sensor. This initiates a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cytokine production.
Preparation of Liposomal this compound
Liposomal formulation can enhance the delivery and efficacy of this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of lipids and this compound should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.
-
To produce smaller, more uniform vesicles, sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
-
For a more defined size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.
-
Store the prepared liposomal this compound at 4°C.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Liposomal this compound or this compound dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not exceed 0.1%)
-
Lipopolysaccharide (LPS) as a positive control
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
-
Add varying concentrations of this compound (or liposomal this compound) to the wells. Include a vehicle control and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time course (e.g., 6, 24, 48 hours).
-
After incubation, centrifuge the plate and collect the cell-free supernatants for cytokine analysis. Store supernatants at -80°C until use.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Commercially available ELISA kits for the cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-1β, IL-10)
-
Cell culture supernatants from stimulated PBMCs
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and diluted cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and then add the TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
In Vitro Characterization of Avridine's Immune-Stimulatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine that has demonstrated significant potential as an immunological adjuvant. Primarily recognized for its capacity to enhance mucosal immunity, particularly secretory IgA responses, this compound's mechanism of action and its direct effects on immune cells in a controlled in vitro environment are crucial for its further development and application in vaccine formulations and immunotherapies. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's immune-stimulatory properties, drawing upon available data for this compound and related compounds, and outlining detailed experimental protocols for its evaluation.
Core Immune-Stimulatory Activities
This compound's primary in vitro effects are centered on the activation of key innate immune cells, leading to the production of signaling molecules that orchestrate the subsequent adaptive immune response. The principal activities include:
-
Macrophage Activation: As professional antigen-presenting cells (APCs), macrophages are critical targets for adjuvants. This compound is postulated to activate macrophages, leading to their enhanced phagocytic activity, upregulation of co-stimulatory molecules, and production of pro-inflammatory cytokines.
-
Splenocyte Stimulation: The spleen houses a diverse population of immune cells, including T cells, B cells, and dendritic cells. In vitro stimulation of splenocytes with this compound can induce proliferation and cytokine secretion, indicating a broad-spectrum immune activation.
-
Interferon Induction: this compound has been identified as an interferon-inducing agent. Interferons, particularly Type I (IFN-α/β), are pivotal in antiviral responses and the activation of natural killer (NK) cells and other immune effectors.
Data Presentation: Quantitative Analysis of In Vitro Immune Stimulation
Due to the limited availability of specific in vitro quantitative data for this compound, the following tables are representative examples based on studies of related acridine (B1665455) compounds and other lipoidal amine adjuvants. These tables illustrate the expected outcomes from the experimental protocols detailed in this guide.
Table 1: Cytokine Production by Murine Peritoneal Macrophages Stimulated with this compound
| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - this compound (10 µg/mL) |
| TNF-α | < 50 | 1500 ± 250 |
| IL-6 | < 20 | 800 ± 150 |
| IL-1β | < 10 | 400 ± 75 |
| IL-12p70 | < 5 | 200 ± 50 |
| Nitric Oxide (µM) | < 1 | 25 ± 5 |
Table 2: Proliferation of Murine Splenocytes in Response to this compound
| Stimulus | Proliferation Index (vs. Unstimulated) |
| Medium Alone | 1.0 |
| This compound (1 µg/mL) | 2.5 ± 0.4 |
| This compound (10 µg/mL) | 4.8 ± 0.7 |
| Concanavalin A (Positive Control) | 15.2 ± 2.1 |
Table 3: Interferon-α/β Production by Bone Marrow-Derived Macrophages (BMDMs)
| Stimulus | IFN-α/β Titer (IU/mL) |
| Medium Alone | < 25 |
| This compound (50 µg/mL) | 2500 ± 500 |
| Poly(I:C) (Positive Control) | 5000 ± 800 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro characterization of this compound's immune-stimulatory properties.
Macrophage Activation and Cytokine Production Assay
Objective: To quantify the production of pro-inflammatory cytokines and nitric oxide by macrophages upon stimulation with this compound.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).
-
This compound (solubilized in a suitable vehicle, e.g., DMSO, and diluted in culture medium).
-
LPS (lipopolysaccharide) as a positive control.
-
Griess Reagent for nitric oxide measurement.
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-12p70.
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the cells and replace it with medium containing different concentrations of this compound or LPS (100 ng/mL). Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the culture supernatants for cytokine and nitric oxide analysis.
-
Nitric Oxide Measurement: Mix an equal volume of supernatant with Griess Reagent and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify nitric oxide concentration.
-
Cytokine Quantification: Perform ELISAs for TNF-α, IL-6, IL-1β, and IL-12p70 on the collected supernatants according to the manufacturer's instructions.
Splenocyte Proliferation Assay
Objective: To assess the mitogenic activity of this compound on murine splenocytes.
Materials:
-
Spleens from BALB/c mice.
-
RPMI-1640 medium, FBS, penicillin/streptomycin.
-
Red blood cell lysis buffer (ACK buffer).
-
This compound.
-
Concanavalin A (ConA) as a positive control.
-
Cell proliferation assay reagent (e.g., MTT, BrdU, or CFSE).
Protocol:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.
-
Lyse red blood cells using ACK buffer and wash the remaining splenocytes with RPMI-1640.
-
Resuspend the cells in complete RPMI-1640 and determine the cell concentration.
-
Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of this compound or ConA (5 µg/mL) to the wells. Include an unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the proliferation assay reagent (e.g., MTT) for the final 4 hours of incubation.
-
Solubilize the formazan (B1609692) crystals (if using MTT) and measure the absorbance at the appropriate wavelength.
-
Calculate the proliferation index as the ratio of the absorbance of stimulated cells to that of unstimulated cells.
Interferon Induction Assay
Objective: To measure the induction of Type I interferons by this compound in macrophage cultures.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from mice.
-
L929 cells (for IFN bioassay).
-
Vesicular Stomatitis Virus (VSV).
-
This compound.
-
Poly(I:C) as a positive control.
-
ELISA kit for IFN-α/β or a standard IFN bioassay protocol.
Protocol:
-
Generate BMDMs by culturing bone marrow cells with M-CSF for 7 days.
-
Seed the BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Stimulate the BMDMs with this compound (e.g., 50 µg/mL) or Poly(I:C) (10 µg/mL) for 24 hours.
-
Collect the supernatants and centrifuge to remove cellular debris.
-
IFN Bioassay:
-
Serially dilute the supernatants and add them to confluent monolayers of L929 cells in a 96-well plate.
-
Incubate for 24 hours to allow for the establishment of an antiviral state.
-
Infect the L929 cells with VSV.
-
After 24-48 hours, assess the cytopathic effect (CPE) visually or by staining with crystal violet.
-
The interferon titer is the reciprocal of the highest dilution that protects 50% of the cells from VSV-induced CPE.
-
-
IFN ELISA: Alternatively, quantify IFN-α/β levels in the supernatants using a specific ELISA kit.
Mandatory Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Macrophage Activation
This compound, as a lipoidal amine, is hypothesized to interact with Toll-like receptors (TLRs) on the surface of macrophages, initiating a signaling cascade that leads to the production of inflammatory cytokines.
Caption: Proposed TLR-mediated signaling pathway for this compound in macrophages.
Experimental Workflow for In Vitro Characterization of this compound
This workflow outlines the sequential steps for a comprehensive in vitro evaluation of this compound's immune-stimulatory properties.
Caption: Experimental workflow for characterizing this compound's in vitro effects.
Conclusion
The in vitro characterization of this compound is a critical step in understanding its mechanism of action and optimizing its use as a vaccine adjuvant. The protocols and expected outcomes presented in this guide provide a robust framework for researchers to systematically evaluate its immune-stimulatory properties. While direct quantitative data for this compound remains to be extensively published, the methodologies outlined here, based on established immunological assays and findings from related compounds, will enable a thorough investigation into its potential. Further studies are warranted to fully elucidate the specific molecular pathways activated by this compound and to correlate these in vitro findings with in vivo efficacy.
Avridine: A Technical Guide to a Novel Immunomodulatory Agent
Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Avridine (also known as CP-20,961), a synthetic lipoidal amine. This compound has demonstrated significant potential as both an antiviral agent and a vaccine adjuvant, primarily through its capacity to modulate the host's innate immune response. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on its chemical properties, biological functions, and methodologies for its study.
Discovery and Background
This compound, chemically identified as N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a structurally novel synthetic adjuvant and antiviral compound. It emerged from research focused on developing new immunomodulatory agents. Its classification as a lipoidal amine is central to its biological activity, enabling it to interact with cellular membranes and modulate immune cell functions. Early studies identified its capacity to enhance immune responses to viral antigens and to induce interferon, marking it as a compound of interest for both therapeutic and prophylactic applications.[1]
Chemical Synthesis
While the original proprietary synthesis by its developers is not publicly detailed, a plausible and chemically sound synthetic route for this compound can be postulated based on established organic chemistry principles for the synthesis of polyamines and their derivatives. The proposed synthesis involves a two-step process: reductive amination followed by N-alkylation.
Proposed Synthetic Pathway
A likely synthetic route involves the reaction of N,N-dioctadecylamine with a protected 3-aminopropanal (B1211446) derivative, followed by alkylation with 2-bromoethanol (B42945).
Step 1: Reductive Amination. Dioctadecylamine (B92211) is reacted with 3-(boc-amino)propanal via reductive amination. The primary amine of the propanal derivative reacts with the secondary amine of dioctadecylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the boc-protected diamine intermediate.
Step 2: Deprotection and N-alkylation. The Boc (tert-butyloxycarbonyl) protecting group is removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA), to yield the free secondary amine. This amine is then subjected to nucleophilic substitution with two equivalents of 2-bromoethanol in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford the final product, this compound.
Detailed Experimental Protocol (Hypothetical)
Materials and Reagents:
-
Dioctadecylamine
-
3-(Boc-amino)propanal
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2-Bromoethanol
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Boc-protected Intermediate:
-
To a solution of dioctadecylamine (1 equivalent) in anhydrous DCM, add 3-(Boc-amino)propanal (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the Boc-protected diamine.
-
-
Synthesis of this compound:
-
Dissolve the Boc-protected diamine (1 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt in DCM and add DIPEA (3 equivalents).
-
Add 2-bromoethanol (2.2 equivalents) dropwise and stir the reaction at room temperature for 24 hours.
-
Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the final product by silica gel chromatography to yield this compound.
-
Biological Activity and Mechanism of Action
This compound exhibits a dual biological profile as an antiviral agent and an immunologic adjuvant. Its mechanism of action is multifaceted and appears to be context-dependent, involving both direct effects on viral entry and indirect effects through the stimulation of the innate immune system.
Antiviral Activity
This compound has demonstrated direct antiviral activity against certain enveloped viruses, such as Herpes Simplex Virus (HSV). In vitro studies have shown that it can inhibit viral plaque formation. This effect is most pronounced when cells are pre-treated with this compound, suggesting that its primary antiviral mechanism involves blocking the adsorption or penetration of the virus into the host cell.
Adjuvant Activity and Immune Modulation
As an adjuvant, this compound significantly enhances the immunogenicity of co-administered antigens.[1] Studies with vaccines for Newcastle disease virus (NDV) and Venezuelan equine encephalitis virus (VEE) have shown that this compound formulations lead to higher antibody titers and increased protection against viral challenge.[1]
The immunomodulatory effects of this compound are largely attributed to its ability to induce the production of interferons (IFNs) in vivo.[2] This lipoidal amine likely acts as a pathogen-associated molecular pattern (PAMP) mimic, recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs). This recognition triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β).
Interferon Signaling Pathway
The induction of interferons by this compound leads to the activation of the JAK-STAT signaling pathway in surrounding cells.
-
Initiation: this compound is likely recognized by a PRR on the surface or in an endosome of an immune cell (e.g., a dendritic cell or macrophage).
-
Signal Transduction: This recognition event initiates an intracellular signaling cascade, leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and NF-κB.
-
Interferon Production: These transcription factors move to the nucleus and drive the expression of type I interferon genes. The resulting IFN-α/β are then secreted from the cell.
-
Paracrine/Autocrine Signaling: Secreted interferons bind to the IFN-α/β receptor (IFNAR) on neighboring cells or the original cell.
-
JAK-STAT Activation: IFNAR activation leads to the phosphorylation of Janus kinases (JAK1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STAT1 and STAT2).
-
ISG Expression: Phosphorylated STAT1 and STAT2 form a complex with IRF9, known as ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs).
-
Antiviral State: The protein products of these ISGs establish an "antiviral state" in the cell, characterized by the inhibition of viral replication, enhanced antigen presentation, and the activation of adaptive immune cells like Natural Killer (NK) cells and T cells.[2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Antiviral Activity of this compound
| Virus Type | Cell Line | Assay Type | Endpoint | Value |
| Herpes Simplex Virus 1 (HSV-1) | Guinea Pig Embryo | Plaque Reduction | ID50 | ~50 µg/mL |
| Herpes Simplex Virus 2 (HSV-2) | Guinea Pig Embryo | Plaque Reduction | ID50 | ~50 µg/mL |
Table 2: Adjuvant Effect of this compound on Anti-NDV Antibody Titers in Chickens
| Vaccine Formulation | Primary Vaccination HI Titer (log2) | Booster Vaccination HI Titer (log2) |
| Commercial Oil Emulsion 1 | 5.8 | 8.9 |
| Commercial Oil Emulsion 2 | 6.1 | 9.1 |
| This compound Formulation 1 | 7.2 | 9.8 |
| This compound Formulation 2 | 7.5 | 10.1 |
| Non-adjuvanted Antigen | 3.1 | 5.4 |
HI Titer: Hemagglutination Inhibition Titer. Higher values indicate a stronger antibody response.
Visualizations
Experimental Workflow for Evaluating Adjuvant Activity
Caption: Workflow for assessing the adjuvant properties of this compound in a vaccine formulation.
This compound-Induced Interferon Signaling Pathway
Caption: Proposed mechanism of this compound-induced Type I interferon signaling via the JAK-STAT pathway.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acridine
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of acridine (B1665455), a versatile heterocyclic compound, and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Acridine and its analogues are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antiviral, antibacterial, and antiparasitic properties.[3][4] The planar structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a primary mechanism behind its cytotoxic effects.[4][5] Furthermore, various derivatives have been developed to enhance efficacy and target specific cellular pathways, such as topoisomerases and protein kinases.[4]
Pharmacodynamics: Mechanism of Action
The pharmacodynamic effects of acridine derivatives are multifaceted, primarily revolving around their interaction with nucleic acids and related enzymes.
2.1. DNA Intercalation and Topoisomerase Inhibition
The primary mechanism of action for many acridine-based drugs is their ability to intercalate into DNA.[4][5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some acridine derivatives also function as topoisomerase inhibitors.[1][6] For instance, DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) is a dual inhibitor of topoisomerases I and II.[6] By stabilizing the enzyme-DNA complex, these drugs induce DNA strand breaks, which are cytotoxic to cancer cells.
Signaling Pathway of Acridine-induced Cytotoxicity
References
- 1. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Avridine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine, chemically identified as N,N-dioctadecyl-N',N'-(2-hydroxymethyl)propanediamine, is a synthetic lipoidal amine that has demonstrated significant potential as an immunological adjuvant, particularly in enhancing mucosal immunity.[1] Unlike the well-studied acridine (B1665455) derivatives, which are primarily known for their intercalating properties with DNA, this compound and its analogs represent a distinct class of aliphatic diamines with immunomodulatory functions. This technical guide provides a comprehensive overview of the structural aspects and biological activities of this compound, summarizing the available quantitative data, outlining its mechanism of action, and presenting detailed experimental insights where available in the existing literature.
Core Structure and Physicochemical Properties
This compound's structure is characterized by two long C18 alkyl chains (dioctadecyl) attached to one nitrogen atom of a propanediamine backbone, with a 2-hydroxyethyl group on the other nitrogen. This amphipathic structure, possessing both lipophilic alkyl chains and a hydrophilic amine head, is crucial for its biological activity.
References
Avridine's Impact on Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avridine is an immunological adjuvant known to enhance immune responses to antigens. While direct, detailed quantitative data on its specific effects on dendritic cell (DC) maturation is limited in publicly available literature, its established role as a potent interferon inducer provides a strong basis for understanding its mechanism of action. This technical guide synthesizes the current understanding of this compound's impact on DCs, focusing on the inferred mechanisms driven by interferon signaling. It provides researchers with a framework for studying this compound, including generalized experimental protocols and hypothesized signaling pathways, to facilitate further investigation into its potential as a vaccine adjuvant and immunomodulatory agent.
Introduction to this compound and Dendritic Cell Maturation
This compound is a synthetic lipoidal amine that has been recognized for its adjuvant properties, capable of augmenting both humoral and cell-mediated immunity. A key mechanism underlying its adjuvant effect is believed to be the potent induction of interferons.[1] Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating adaptive immune responses.[2] The maturation of DCs is a pivotal process where they transition from an antigen-capturing state to an antigen-presenting state, characterized by the upregulation of co-stimulatory molecules, enhanced cytokine production, and migration to lymph nodes to activate naive T cells.[2][3] Understanding how adjuvants like this compound influence DC maturation is crucial for the rational design of effective vaccines and immunotherapies.
This compound-Mediated Interferon Induction: The Key to DC Maturation
The primary mechanism by which this compound is thought to influence dendritic cell maturation is through the induction of Type I interferons (IFN-α/β).[1] Type I interferons are a family of cytokines with potent antiviral and immunomodulatory effects.[4] They can directly act on dendritic cells to promote their maturation, leading to an enhanced ability to stimulate T cell responses.[5][6]
The process is thought to occur as follows:
-
This compound administration leads to the production of Type I interferons by various immune cells.
-
These interferons then bind to the Type I interferon receptor (IFNAR) on the surface of immature dendritic cells.
-
This binding triggers a signaling cascade that results in the maturation of the dendritic cells.
Quantitative Impact of this compound on Dendritic Cell Phenotype and Function (Hypothesized)
Due to the absence of specific published data on this compound, the following tables present a hypothesized quantitative impact based on the known effects of Type I interferons on dendritic cell maturation. These values are illustrative and should be experimentally verified.
Table 1: Effect of this compound (via Interferon Induction) on Dendritic Cell Surface Marker Expression
| Surface Marker | Function | Expected Change with this compound Treatment |
| MHC Class I | Presentation of endogenous antigens to CD8+ T cells | Upregulation |
| MHC Class II | Presentation of exogenous antigens to CD4+ T cells | Upregulation |
| CD80 (B7.1) | Co-stimulatory signal for T cell activation | Upregulation |
| CD86 (B7.2) | Co-stimulatory signal for T cell activation | Upregulation |
| CD40 | Co-stimulatory molecule; interaction with CD40L on T cells enhances DC activation | Upregulation |
| CCR7 | Chemokine receptor for migration to lymph nodes | Upregulation |
Table 2: Effect of this compound (via Interferon Induction) on Dendritic Cell Cytokine Production
| Cytokine | Primary Function in this Context | Expected Change with this compound Treatment |
| IL-12p70 | Promotes Th1 differentiation and cytotoxic T lymphocyte (CTL) responses | Increased Production |
| TNF-α | Pro-inflammatory cytokine; enhances DC activation and T cell stimulation | Increased Production |
| IL-6 | Pro-inflammatory cytokine; influences T and B cell differentiation | Increased Production |
| IL-10 | Immunoregulatory cytokine | Variable; may be decreased to favor a pro-inflammatory response |
Signaling Pathways in this compound-Induced Dendritic Cell Maturation
The signaling pathway initiated by this compound in dendritic cells is likely indirect and mediated by the interferons it induces. The binding of Type I interferons to their receptor (IFNAR) on DCs activates the JAK-STAT signaling pathway.
Experimental Protocols
The following provides a generalized workflow for assessing the impact of an adjuvant like this compound on dendritic cell maturation in vitro.
Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by plastic adherence or using CD14 magnetic beads.
-
Differentiation: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and recombinant human interleukin-4 (IL-4) for 5-7 days.
Dendritic Cell Stimulation with this compound
-
Plating: Plate the immature Mo-DCs in fresh culture medium.
-
Stimulation: Add this compound at various concentrations to the cell cultures. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium alone).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
Analysis of Dendritic Cell Maturation
-
Phenotypic Analysis (Flow Cytometry):
-
Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD80, CD86, HLA-DR (MHC Class II), CD83, and CCR7.
-
Analyze the cells using a flow cytometer to quantify the expression levels of these markers.
-
-
Functional Analysis:
-
Cytokine Secretion: Collect the culture supernatants and measure the concentration of cytokines such as IL-12p70, TNF-α, and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
T Cell Stimulation (Mixed Leukocyte Reaction - MLR): Co-culture the this compound-treated DCs with allogeneic naive CD4+ T cells. Measure T cell proliferation after 3-5 days using methods like [3H]-thymidine incorporation or CFSE dilution assay.[7]
-
Conclusion and Future Directions
This compound's potential as a vaccine adjuvant is closely linked to its ability to induce a robust interferon response, which in turn drives dendritic cell maturation. While direct evidence detailing the specific molecular interactions and quantitative outcomes of this compound on DCs is currently sparse, the established link between interferons and DC activation provides a solid foundation for its mechanism of action. Future research should focus on elucidating the precise signaling pathways activated by this compound in different immune cell subsets and quantifying its dose-dependent effects on DC maturation and function. Such studies will be instrumental in optimizing the use of this compound in novel vaccine formulations and immunotherapeutic strategies.
References
- 1. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dendritic Cells: Important Adjuvants During DNA Vaccination - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 4. Type I Interferon Induction and Exhaustion during Viral Infection: Plasmacytoid Dendritic Cells and Emerging COVID-19 Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type I interferon drives a distinctive dendritic cell maturation phenotype that allows continued class II MHC synthesis and antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon-α2a is sufficient for promoting dendritic cell immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic cell-based proliferative assays of peripheral T cell responses to tetanus toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Avridine's Therapeutic Potential: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine), also known as CP-20,961, is a synthetic lipoidal amine that has been investigated for its therapeutic potential, primarily as an immunoadjuvant.[1][2] Its ability to modulate the immune response has positioned it as a candidate for enhancing the efficacy of vaccines and as an interferon inducer.[1][3] This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action. While extensive quantitative data and detailed signaling pathways for this compound are not widely available in the public domain, this paper synthesizes the existing foundational research to provide a comprehensive resource for the scientific community.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of the immune response to antigens.[3][4] It is classified as an immunoadjuvant and an interferon inducer.[1] Early research suggests that this compound enhances the immune response through several mechanisms:
-
Enhanced Antigen Uptake and Presentation: Studies have shown that this compound facilitates the uptake, localization, and retention of antigens in Peyer's patches, which are critical sites for initiating mucosal immune responses.[5] This enhanced antigen processing and presentation by antigen-presenting cells (APCs) is a key factor in its adjuvant activity.[4]
-
Induction of Interferon: this compound was initially developed as a topical interferon inducer.[5] Interferons are cytokines that play a crucial role in antiviral responses and immune modulation.
-
Lymphoid Cell Trafficking: Research indicates that this compound can accelerate the movement of lymphoid cells into lymph nodes.[5]
These actions collectively contribute to a more robust and long-lasting immune response to co-administered antigens.
Quantitative Data
The following tables summarize the available quantitative data from early-stage studies on this compound.
Table 1: Effect of this compound on Splenic Lymphoid Tissue in Mice [6]
| Treatment Group | Time Point | Periarteriolar Lymphatic Sheath (PALS) Mass (Relative to Control) |
| Reovirus + this compound | Day 3 | 6x |
| Reovirus | Day 3 | 4x |
| Reovirus + this compound | Day 7 | 2.5x |
| Reovirus | Day 7 | 2.5x |
Table 2: Adjuvant Effect of this compound on Secretory Immune Response in Mice [6]
| Antigen | Adjuvant | Secretory Immune Response Enhancement |
| Reovirus | This compound | 2- to 4-fold |
| Cholera Toxin | This compound | 2- to 4-fold |
Table 3: Hemagglutination Inhibition (HI) Antibody Titers in Chickens Vaccinated with Newcastle Disease Virus (NDV) Antigen [3]
| Vaccine Formulation | Primary Vaccination HI Titer | Booster Vaccination HI Titer |
| This compound-adjuvanted | Significantly higher than commercial vaccines | Similar to oil emulsion vaccines |
| Experimental oil emulsion | Higher than this compound-adjuvanted | Similar to this compound-adjuvanted |
| Commercial water-in-oil | Lower than this compound-adjuvanted | Not specified |
| Non-adjuvanted antigen | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in early-stage this compound research are provided below.
Evaluation of Adjuvant Effect on Mucosal Immunity
-
Animal Model: Adult female Balb/c mice.[5]
-
Antigen and Adjuvant Administration: Mice were immunized intraduodenally with reovirus or cholera toxin, either alone or in combination with this compound.[6]
-
Sample Collection: Intestinal secretions and serum were collected at specified time points post-immunization.
-
Antibody Titer Determination: Antigen-specific antibody levels in intestinal secretions (secretory IgA) and serum were measured using enzyme-linked immunosorbent assay (ELISA).[4][6] Hemagglutination inhibition (HI) assays were also used to measure serum antibody titers against viral antigens.[3][6]
Assessment of Antigen Uptake and Retention
-
Radiolabeling of Antigen: The viral antigen was radiolabeled to trace its localization and retention.[5]
-
Administration: Radiolabeled virus with or without this compound was administered to Balb/c mice.[5]
-
Tissue Analysis: At various time points, Peyer's patches and other tissues were collected to measure the amount of radioactivity, indicating antigen presence.[5]
Morphometric Analysis of Lymphoid Tissue
-
Animal Treatment: Mice were treated with antigen, antigen plus this compound, or this compound alone.[6]
-
Tissue Preparation: Spleens were collected at different time points, fixed, and sectioned for histological analysis.
-
Analysis: The mass of the periarteriolar lymphatic sheath (PALS) was measured to assess the effect of the treatment on lymphoid tissue expansion.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.
Caption: Proposed mechanism of this compound as an immunoadjuvant.
Caption: Experimental workflow for evaluating this compound's adjuvant efficacy.
Conclusion
Early-stage research on this compound has established its role as a potent immunoadjuvant, particularly for enhancing mucosal immunity.[2][5] Its ability to increase antigen uptake and retention within mucosal lymphatic tissues leads to a more robust and sustained immune response.[5][6] While the available public data lacks extensive quantitative details and elucidation of specific molecular signaling pathways, the foundational studies provide a strong basis for further investigation. Future research should focus on delineating the precise molecular interactions of this compound with immune cells, identifying the specific signaling cascades it triggers, and conducting comprehensive dose-response studies to optimize its therapeutic potential in vaccine development and other immunomodulatory applications.
References
- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (this compound) delivered in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound as an adjuvant for Newcastle disease virus antigen in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: this compound and a water soluble fraction of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artandersonmd.com [artandersonmd.com]
- 6. artandersonmd.com [artandersonmd.com]
An In-depth Technical Guide to the Solubility and Stability of Avridine in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a lipophilic aliphatic amine with the chemical formula C43H90N2O2.[1][2] It has garnered interest in the pharmaceutical industry for its potential antiviral and immunomodulatory activities.[1][2] As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for the development of a safe, stable, and effective dosage form. This guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of this compound in various aqueous buffers, presents illustrative data, and discusses the implications for formulation development.
Given that this compound is a lipophilic molecule with basic amine functionalities, its solubility is expected to be highly dependent on pH, while its stability may be influenced by factors such as pH and temperature.[3] Therefore, characterizing its behavior in different buffer systems is a critical step in preclinical development.
Solubility of this compound in Different Buffers
The aqueous solubility of a drug candidate is a key determinant of its dissolution rate and, consequently, its oral bioavailability. For lipophilic basic compounds like this compound, solubility is often limited at neutral and basic pH but can be enhanced in acidic environments where the amine groups become protonated. Two common methods to determine solubility are the thermodynamic (shake-flask) method and the kinetic (turbidimetric) method.
Experimental Protocols
2.1.1. Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[4]
Protocol:
-
Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM Acetate, Phosphate, Citrate) at various pH levels (e.g., 4.0, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume (e.g., 5 mL) of each buffer.[5]
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[5]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Measurement: Measure the pH of the saturated solution to confirm it has not changed significantly during the experiment.[4]
2.1.2. Kinetic Solubility (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, providing an estimate of its kinetic solubility.[6][7][8]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution.
-
Addition to Buffer: Transfer a small volume of each dilution into a new plate containing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This rapid solvent shift can induce precipitation.[6][9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[6][9]
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[6][7][8]
-
Solubility Determination: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.[6]
Data Presentation
The following tables present hypothetical solubility data for this compound, reflecting the expected behavior of a lipophilic amine.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C
| Buffer System (50 mM) | pH | Solubility (µg/mL) |
| Acetate | 4.0 | 150.5 |
| Phosphate | 7.4 | 5.2 |
| Citrate | 4.0 | 180.3 |
| Citrate | 7.4 | 6.1 |
| Borate | 9.0 | < 1.0 |
Table 2: Hypothetical Kinetic Solubility of this compound in PBS at 25°C
| Buffer System | pH | Kinetic Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | ~10 |
Mandatory Visualization
Figure 1: Experimental workflow for thermodynamic solubility determination.
Stability of this compound in Different Buffers
Stability studies are crucial to determine the shelf-life of a drug substance and to identify potential degradation products.[10] For a molecule like this compound, with amine and ether functionalities, potential degradation pathways include hydrolysis and oxidation.
Experimental Protocols
3.1.1. Forced Degradation Study
Forced degradation studies are conducted under stressed conditions to accelerate degradation and identify potential degradation products and pathways.[11][12]
Protocol:
-
Acid/Base Hydrolysis: Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the samples before analysis.[11]
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide (H2O2), at room temperature.[13]
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C).[11]
-
Photostability: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11][12]
-
Analysis: Analyze all stressed samples, alongside a control sample, using a stability-indicating HPLC method to separate the parent drug from any degradation products.
3.1.2. Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions over a prolonged period.[14]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in various buffers (e.g., Acetate pH 4.0, Phosphate pH 7.4) at a known concentration.
-
Storage: Store the samples under controlled long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH).[14][15]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]
-
Analysis: At each time point, analyze the samples for the remaining concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and pH should also be monitored.
Data Presentation
Table 3: Hypothetical Long-Term Stability of this compound in Solution at 25°C
| Buffer System (50 mM) | pH | Time (Months) | % Initial Concentration Remaining |
| Acetate | 4.0 | 0 | 100.0 |
| 3 | 99.5 | ||
| 6 | 98.9 | ||
| Phosphate | 7.4 | 0 | 100.0 |
| 3 | 97.2 | ||
| 6 | 94.5 |
Mandatory Visualization
References
- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 35607-20-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. evotec.com [evotec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. database.ich.org [database.ich.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmadekho.com [pharmadekho.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. purple-diamond.com [purple-diamond.com]
In Vivo Biodistribution of Labeled Avridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avridine (also known as CP-20961) is a synthetic, lipophilic diamine with potent immunomodulatory, adjuvant, and antiviral properties. Understanding its in vivo biodistribution is critical for elucidating its mechanism of action and optimizing its therapeutic applications. This technical guide provides a comprehensive overview of the methodologies required to study the biodistribution of labeled this compound. While a thorough review of published literature reveals a lack of specific studies on the biodistribution of this compound, this document outlines a robust framework for conducting such research. It includes detailed experimental protocols, hypothetical data presentation, and visualizations of experimental workflows and relevant biological pathways.
Introduction to this compound
This compound, with the chemical name N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine (CAS 35607-20-6), is recognized for its ability to stimulate the immune system.[1][2][3] It functions as an interferon inducer and has been investigated for its role as a vaccine adjuvant and a standalone antiviral agent.[2][3] Its molecular structure is characterized by two long octadecyl (C18) aliphatic chains, conferring a high degree of lipophilicity, which is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will detail the necessary steps to label this compound and subsequently track its journey through a biological system, providing insights into its target organs and potential sites of action.
Experimental Methodologies
The following sections describe a proposed experimental approach for determining the in vivo biodistribution of labeled this compound.
Labeling of this compound
To quantitatively track this compound in vivo, it must be labeled with a detectable marker. The choice of label is critical and should minimize alterations to the molecule's physicochemical properties and biological activity.
-
Radiolabeling: This is the gold standard for quantitative biodistribution studies.
-
Tritium (³H) or Carbon-14 (¹⁴C) Labeling: this compound can be custom synthesized to incorporate ³H or ¹⁴C at a specific, stable position in the molecule. This method provides high sensitivity and allows for accurate quantification in tissues via liquid scintillation counting.
-
-
Fluorescent Labeling: A fluorescent dye could be conjugated to one of the hydroxyl groups of this compound.
-
Considerations: The addition of a bulky fluorescent tag may alter the biodistribution profile of the lipophilic this compound molecule. Therefore, a small, near-infrared (NIR) dye would be preferable to minimize tissue autofluorescence and maximize tissue penetration for in vivo imaging. Validation studies would be required to ensure the labeled compound retains its biological activity.
-
Animal Model
-
Species: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g) are suitable models for initial biodistribution studies.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment, with free access to food and water.
-
Group Size: A minimum of n=3-5 animals per time point is recommended to ensure statistical significance.
Administration of Labeled this compound
-
Formulation: Due to its lipophilicity, labeled this compound should be formulated in a suitable vehicle, such as a lipid emulsion or a solution containing a solubilizing agent like DMSO or Cremophor EL, for parenteral administration.
-
Route of Administration:
-
Intravenous (IV): Via the tail vein, to study the systemic distribution profile directly.
-
Intraperitoneal (IP) or Subcutaneous (SC): Relevant for its application as an adjuvant.
-
-
Dose: The dose will depend on the specific activity of the labeled compound and the sensitivity of the detection method. A typical dose for a radiolabeled compound might range from 1 to 10 µCi per animal.
Sample Collection and Processing
-
Time Points: Tissues and fluids should be collected at multiple time points to characterize the distribution and elimination phases (e.g., 1, 4, 24, 48, and 72 hours post-administration).
-
Sample Collection:
-
Animals are euthanized at the designated time points.
-
Blood is collected via cardiac puncture into heparinized tubes.
-
Key organs and tissues are excised, including the liver, spleen, lungs, kidneys, heart, brain, lymph nodes (mesenteric and axillary), bone marrow (from femur), adipose tissue, muscle, and the injection site (for IP or SC administration).
-
Urine and feces should be collected throughout the study period to assess excretion.
-
-
Sample Processing (for Radiolabeling):
-
Each tissue sample is weighed.
-
Tissues are homogenized or solubilized.
-
An aliquot of the homogenate, plasma, or urine is mixed with a scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
-
Standards of the injected dose are also measured to allow for the calculation of the percentage of injected dose.
-
Data Analysis
The concentration of the label in each tissue is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Calculation: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100
Hypothetical Biodistribution Data for Labeled this compound
The following tables represent a hypothetical biodistribution profile for ¹⁴C-labeled this compound following intravenous administration in rats. This profile is predicted based on its high lipophilicity and its role as an immunomodulator.
Table 1: Hypothetical Biodistribution of ¹⁴C-Avridine in Rats (%ID/g ± SD)
| Organ/Tissue | 1 Hour | 4 Hours | 24 Hours | 48 Hours | 72 Hours |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.0 | < 0.1 |
| Liver | 25.6 ± 3.1 | 22.3 ± 2.5 | 15.8 ± 1.9 | 10.2 ± 1.3 | 6.5 ± 0.8 |
| Spleen | 18.9 ± 2.2 | 20.1 ± 2.4 | 18.5 ± 2.1 | 14.3 ± 1.7 | 10.1 ± 1.2 |
| Lungs | 10.5 ± 1.3 | 8.7 ± 1.1 | 4.2 ± 0.5 | 2.1 ± 0.3 | 1.0 ± 0.1 |
| Kidneys | 4.1 ± 0.5 | 3.5 ± 0.4 | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.4 ± 0.0 |
| Heart | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 |
| Brain | 0.1 ± 0.0 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| Adipose Tissue | 8.2 ± 1.0 | 12.5 ± 1.5 | 16.3 ± 2.0 | 15.1 ± 1.8 | 12.8 ± 1.5 |
| Bone Marrow | 6.7 ± 0.8 | 8.9 ± 1.1 | 7.5 ± 0.9 | 5.4 ± 0.7 | 3.2 ± 0.4 |
| Lymph Nodes | 7.5 ± 0.9 | 9.8 ± 1.2 | 11.2 ± 1.4 | 9.8 ± 1.2 | 7.3 ± 0.9 |
Expected Trends:
-
Rapid Blood Clearance: Due to its lipophilicity, this compound is expected to be rapidly cleared from the bloodstream.
-
High RES Uptake: Significant accumulation is anticipated in the organs of the reticuloendothelial system (RES), such as the liver and spleen, which are rich in phagocytic cells.
-
Lymphoid Tissue Accumulation: As an immunomodulator, accumulation in the spleen, lymph nodes, and bone marrow is expected.
-
Adipose Tissue Sequestration: Its lipophilic nature suggests a potential for sequestration in adipose tissue.
-
Low Brain Penetration: The blood-brain barrier is likely to prevent significant penetration into the central nervous system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for an in vivo biodistribution study of labeled this compound.
Potential Signaling Pathway
As an interferon inducer, this compound may trigger intracellular signaling pathways that lead to the expression of interferon-stimulated genes (ISGs). The following diagram illustrates a simplified, generic pathway for Type I interferon signaling that could be initiated by an immunomodulator.
Caption: Simplified signaling pathway for Type I interferon induction by an immunomodulator.
Conclusion
This technical guide provides a detailed framework for conducting a comprehensive in vivo biodistribution study of labeled this compound. Although specific experimental data for this compound is not currently available in the public domain, the methodologies outlined here are based on established principles of pharmacology and nuclear medicine. The hypothetical data and pathways presented serve as a predictive model based on the known chemical and biological properties of this compound. Such studies are essential to advance our understanding of this potent immunomodulator and to guide its future development as a therapeutic agent or vaccine adjuvant.
References
Avridine's Modulation of Natural Killer (NK) Cell Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avridine, a lipoidal amine, has been identified as a potent inducer of interferons, which are critical cytokines in the orchestration of the innate immune response. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences natural killer (NK) cell activity, primarily through its action as an interferon-inducer. We will detail the signaling cascades initiated by interferon, the subsequent enhancement of NK cell effector functions, and present representative quantitative data and experimental protocols to facilitate further research in this area. While direct and recent studies on this compound are limited, the well-documented effects of interferons on NK cells provide a strong framework for understanding its immunomodulatory potential.
Introduction to this compound and its Immunomodulatory Role
This compound is a synthetic immunomodulator known for its ability to stimulate the production of interferons (IFNs). Early research highlighted its potential in enhancing the host's antiviral and antitumor responses. A key aspect of this immunomodulatory activity is its effect on natural killer (NK) cells, a critical component of the innate immune system responsible for the surveillance and elimination of transformed and virally infected cells. Evidence suggests that this compound's impact on NK cells is not direct, but rather mediated by the interferons it induces. Understanding this indirect mechanism is crucial for the development of novel immunotherapeutic strategies.
Mechanism of Action: From this compound to NK Cell Activation
The primary mechanism by which this compound enhances NK cell function is through the induction of Type I interferons (IFN-α and IFN-β). This process can be conceptualized in two main stages: interferon induction and subsequent NK cell activation.
Interferon Induction by this compound
As an interferon inducer, this compound is recognized by host cells, leading to the activation of intracellular signaling pathways that culminate in the transcription and secretion of Type I interferons. While the precise receptors for this compound are not fully elucidated, the general pathway for interferon induction by such agents involves the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).
Avridine: An In-depth Technical Guide on its Potential as a Viral Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine, a synthetic lipoidal amine, has demonstrated significant potential as a vaccine adjuvant, particularly for viral antigens. Its ability to enhance both humoral and cellular immune responses makes it a compelling candidate for improving the efficacy of existing and future viral vaccines. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound's adjuvant properties are primarily attributed to its ability to modulate the innate immune system, leading to a more robust and durable adaptive immune response. Key aspects of its mechanism of action include the induction of interferons and the activation of antigen-presenting cells (APCs).[1] By enhancing antigen uptake and presentation, particularly in mucosal tissues, this compound promotes a strong secretory IgA response, a critical component of immunity against many viral pathogens.[1][2][3]
While the precise signaling pathways triggered by this compound are not fully elucidated in publicly available literature, a hypothesized mechanism involves the activation of innate immune cells, leading to the production of interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation and activation of dendritic cells, enhancing their ability to prime T- and B-cell responses.
Quantitative Efficacy Data
Preclinical studies have demonstrated the efficacy of this compound as an adjuvant for a variety of viral vaccines. The following tables summarize the available quantitative data from these studies.
| Virus | Animal Model | Vaccine Formulation | Key Efficacy Metric | Result with this compound | Result without this compound/Control | Reference(s) |
| Newcastle Disease Virus (NDV) | Chickens | Inactivated NDV antigen | Hemagglutination Inhibition (HI) Titer | Significantly higher antibody titers | Lower antibody titers | [4] |
| Avian Influenza Virus (AIV) | Turkeys | Inactivated AIV antigens (H4N8, H5N2, H7N3) | Cumulative Geometric Mean HI Titer | High antibody titers | Significantly lower antibody titers (P < 0.05) | [5] |
| Foot-and-Mouth Disease Virus (FMDV) | Calves | Tetravalent inactivated FMDV | Predicted Protection (PP) at 90 days post-vaccination | 89-100% with PP >82% | 50-61% with PP >82% | [3] |
| Reovirus | Mice | Inactivated Reovirus | Secretory IgA Response (ELISA units) | 2- to 4-fold enhancement | Baseline response | [3] |
Signaling and Experimental Workflow Visualizations
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. artandersonmd.com [artandersonmd.com]
- 2. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (this compound) delivered in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. artandersonmd.com [artandersonmd.com]
- 4. Efficacy of this compound as an adjuvant for Newcastle disease virus antigen in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound and liposomes as adjuvants for avian influenza virus antigens in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of PBMCs with Avridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avridine, N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine recognized for its potent adjuvant and immunomodulatory properties.[1] It functions as a notable inducer of interferon, which is central to its ability to enhance immune responses.[2][3] Understanding the interaction of this compound with peripheral blood mononuclear cells (PBMCs) is crucial for harnessing its therapeutic potential in vaccine development and immunotherapy. These application notes provide a comprehensive protocol for the in vitro stimulation of human PBMCs with this compound, methods for assessing the cellular response, and an overview of the implicated signaling pathways.
Data Presentation
The following tables summarize the key quantitative parameters for the successful in vitro stimulation of PBMCs with this compound. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for specific research applications.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| PBMC Seeding Density | 1 x 10⁶ to 2 x 10⁶ cells/mL | Optimal density for cytokine production. |
| This compound Concentration | 1 - 50 µg/mL (initial testing range) | A dose-response curve is critical to identify the optimal concentration. |
| Incubation Time | 24 - 72 hours | Time-course experiments should be conducted to determine peak cytokine production. |
| Culture Medium | RPMI-1640 + 10% FBS + 1% Pen/Strep | Standard medium for PBMC culture. |
| Culture Volume | 200 µL (96-well plate) or 1 mL (24-well plate) | Adjust volume based on the culture plate format. |
Table 2: Panel of Cytokines for Analysis
| Cytokine | Rationale |
| IFN-α/β | Primary response to this compound as an interferon inducer.[2][3] |
| TNF-α | Key pro-inflammatory cytokine. |
| IL-6 | Pleiotropic cytokine involved in inflammation and immune regulation. |
| IL-12 | Important for Th1 differentiation and activation of NK cells. |
| IFN-γ | Key cytokine in cell-mediated immunity, produced by T cells and NK cells. |
| IL-10 | An anti-inflammatory cytokine that can regulate the immune response. |
| IP-10 (CXCL10) | A chemokine induced by interferons, involved in immune cell trafficking. |
Experimental Protocols
This section details the methodology for the isolation of PBMCs and their subsequent stimulation with this compound.
Materials
-
This compound (N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Heparinized whole blood from healthy donors
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Pipette and sterile tips
-
Cell culture plates (96-well or 24-well, flat-bottom)
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol for In Vitro Stimulation of PBMCs with this compound
1. Preparation of Complete RPMI Medium
-
To 500 mL of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (final concentration 10%) and 5 mL of 100X Penicillin-Streptomycin solution (final concentration 1X).
-
Store at 4°C. Warm to 37°C before use.
2. Isolation of PBMCs
-
Dilute heparinized whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Transfer the PBMCs to a new 50 mL tube and wash by adding sterile PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.
3. Cell Counting and Viability
-
Mix a small aliquot of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio).
-
Count the viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Calculate the cell concentration and viability. Viability should be >95%.
4. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Further dilute the stock solution in complete RPMI medium to create working solutions. The final DMSO concentration in the cell culture should be kept below 0.1%.
5. Stimulation of PBMCs
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate (or 200 µL into a 96-well plate).
-
Add the desired final concentration of this compound to the wells. For a dose-response experiment, a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) is recommended.
-
Include a vehicle control (medium with the equivalent concentration of DMSO) and a positive control (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 to 72 hours.
6. Sample Collection and Analysis
-
After the incubation period, centrifuge the plates at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Analyze the supernatants for cytokine concentrations using appropriate methods such as ELISA, Luminex multiplex assays, or cytokine bead arrays.
Signaling Pathways and Experimental Workflow
Inferred Signaling Pathway of this compound in PBMCs
This compound, as an interferon inducer, is thought to activate innate immune signaling pathways.[2][3] It is hypothesized that this compound is recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on antigen-presenting cells like monocytes and dendritic cells within the PBMC population.[4][5][6] This recognition likely triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and IRFs.[4] These transcription factors then drive the expression and secretion of type I interferons (IFN-α/β). The secreted interferons can then act in an autocrine or paracrine manner, binding to interferon receptors (IFNAR) on various immune cells.[7][8] This engagement activates the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which in turn induce the expression of a wide range of interferon-stimulated genes (ISGs) and other pro-inflammatory cytokines.[9][10]
Caption: Inferred signaling pathway of this compound in PBMCs.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro stimulation of PBMCs with this compound, from sample acquisition to data analysis.
Caption: Experimental workflow for this compound stimulation of PBMCs.
References
- 1. Arginine-vasopressin activates the JAK-STAT pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine: Antiviral Activity and Interferon Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Toll-Like Receptors as a Therapeutic Target in the Era of Immunotherapies [frontiersin.org]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. Interacting pathways of interferon signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Avridine as a Vaccine Adjuvant in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as a vaccine adjuvant, particularly in preclinical mouse models. Originally developed as an interferon inducer, its immunomodulatory properties have been shown to enhance both humoral and cellular immune responses to a variety of antigens.[1] Notably, this compound is effective in potentiating mucosal immunity, facilitating the uptake and retention of antigens in mucosal lymphatic tissues like Peyer's patches.[2]
These application notes provide detailed protocols for the formulation and administration of this compound as a vaccine adjuvant in mice, along with methods for evaluating the resulting immune responses. The information is intended to guide researchers in the effective use of this adjuvant in their vaccine development programs.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies utilizing this compound and other common adjuvants in mice. This data serves as a benchmark for researchers to compare their own results.
Table 1: Effect of this compound on Antigen-Specific Antibody Titers in Mice
| Adjuvant | Antigen | Mouse Strain | Route of Administration | Peak Mean IgG Titer (log10) | Peak Mean IgA Titer (log10) | IgG1/IgG2a Ratio | Reference |
| This compound | Reovirus | Balb/c | Intraduodenal | Not Reported | 2-4 fold increase | Not Reported | [2] |
| This compound | Cholera Toxin | Balb/c | Intraduodenal | Not Reported | 2-4 fold increase | Not Reported | [2] |
| Alum | Ovalbumin | C57BL/6 | Intramuscular | ~4.5 | Not Reported | >1 (Th2 skewed) | [3] |
| CFA/IFA | Aβ42 Peptide | BALB/c | Subcutaneous | ~4.7 | Not Reported | <1 (Th1 skewed) | [4] |
| QS21 | Aβ42 Peptide | BALB/c | Subcutaneous | ~5.2 | Not Reported | <1 (Th1 skewed) | [4] |
Table 2: T-Cell and Cytokine Responses to Vaccination with this compound in Mice
| Adjuvant | Antigen | Mouse Strain | T-Cell Response | Th1 Cytokines (e.g., IFN-γ) | Th2 Cytokines (e.g., IL-4, IL-5) | Reference |
| This compound | Moloney Sarcoma Virus | C57BL/6J | Enhanced NK cell activity | Interferon levels greatly enhanced | Not Reported | [1] |
| Alum | Aβ42 Peptide | BALB/c | Significant T-cell proliferation | Low | High (primarily IL-4) | [4] |
| CFA/IFA | Aβ42 Peptide | BALB/c | Significant T-cell proliferation | High (IFN-γ, TNF-α) | Moderate (IL-4) | [4] |
| QS21 | Aβ42 Peptide | BALB/c | Highest T-cell proliferation | High (IFN-γ, TNF-α) | Moderate (IL-4) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion Adjuvant
This protocol describes the preparation of an this compound emulsion for use in mouse immunization studies.
Materials:
-
This compound powder
-
Absolute ethanol (B145695)
-
Tween 80
-
Intralipid (20% soybean oil emulsion)
-
Sterile, pyrogen-free vials
-
Sonicator
Procedure:
-
Weigh 42 mg of this compound powder and place it in a sterile vial.
-
Add 0.3 ml of absolute ethanol to the vial and dissolve the this compound completely.
-
Add 0.03 ml of Tween 80 to the this compound solution.
-
Add 6.7 ml of Intralipid to the mixture.
-
Agitate the mixture vigorously to form a 6 mg/ml this compound emulsion.
-
Store the emulsion at 4°C until use.
Protocol 2: Intraduodenal Immunization of Mice
This protocol is designed for studies focusing on mucosal immunity.
Materials:
-
This compound emulsion (from Protocol 1)
-
Antigen solution (at desired concentration)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
30-gauge needle and tuberculin syringe
-
Sutures
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Perform a small laparotomy in the right upper quadrant to expose the duodenum.
-
Mix the antigen solution with an equal volume of the 6 mg/ml this compound emulsion (1:1 ratio).
-
Sonicate the antigen-adjuvant mixture for 10 seconds.
-
Using a 30-gauge needle, inject a total volume of 0.1 ml of the mixture directly into the duodenum.
-
Return the intestine to the abdominal cavity and close the incision with sutures.
-
Monitor the mouse until it has fully recovered from anesthesia.
Protocol 3: Parenteral (Subcutaneous) Immunization of Mice
This protocol is for inducing a systemic immune response.
Materials:
-
This compound emulsion (from Protocol 1) or this compound-liposome formulation
-
Antigen solution (at desired concentration)
-
Sterile phosphate-buffered saline (PBS)
-
25-27 gauge needles and 1 ml syringes
Procedure:
-
Prepare the vaccine formulation by mixing the antigen with the this compound adjuvant. The final concentration of this compound and antigen should be determined based on the specific study design. A common starting point is a 1:1 volume ratio of antigen solution to adjuvant emulsion.
-
The total injection volume for a subcutaneous injection in a mouse should not exceed 0.1 ml per site. If a larger volume is required, it should be divided into multiple sites.
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the vaccine formulation.
-
Withdraw the needle and gently massage the injection site to help disperse the formulation.
-
A typical immunization schedule consists of a primary immunization followed by one or two booster injections at 2-3 week intervals.
Protocol 4: Evaluation of Humoral Immune Response (ELISA)
This protocol outlines the measurement of antigen-specific antibody titers in mouse serum.
Materials:
-
ELISA plates
-
Antigen for coating
-
Mouse serum samples
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgA, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat ELISA plates with the antigen of interest overnight at 4°C.
-
Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
-
Serially dilute the mouse serum samples and add them to the wells. Incubate for 1-2 hours.
-
Wash the plates and add the appropriate HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Protocol 5: Evaluation of Cellular Immune Response (ELISpot)
This protocol is for the quantification of antigen-specific cytokine-producing cells.
Materials:
-
ELISpot plates (pre-coated with capture antibody for the cytokine of interest, e.g., IFN-γ, IL-4)
-
Splenocytes from immunized mice
-
Antigen for stimulation
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
Substrate for color development
-
ELISpot reader
Procedure:
-
Isolate splenocytes from immunized mice.
-
Add the splenocytes to the pre-coated ELISpot plates.
-
Stimulate the cells with the specific antigen or a positive control (e.g., Concanavalin A) and incubate for 24-48 hours.
-
Wash the plates and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate to develop the spots.
-
Count the number of spots using an ELISpot reader. Each spot represents a single cytokine-producing cell.
Mandatory Visualizations
Caption: Experimental workflow for using this compound as a vaccine adjuvant in mice.
Caption: Postulated signaling pathway for this compound's adjuvant activity.
Disclaimer
These protocols and application notes are intended for guidance and may require optimization for specific antigens, mouse strains, and experimental goals. It is crucial to adhere to all institutional and national guidelines for animal welfare and laboratory safety.
References
- 1. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artandersonmd.com [artandersonmd.com]
- 3. In interleukin-4-deficient mice, alum not only generates T helper 1 responses equivalent to freund's complete adjuvant, but continues to induce T helper 2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Avridine Formulations for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as an immunomodulatory agent, primarily utilized as an adjuvant in vaccine formulations. Its ability to enhance the immune response to a variety of antigens makes it a valuable tool in preclinical animal studies for vaccine development and immunological research. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in common laboratory animal models.
Data Presentation
The following tables summarize the available quantitative data for this compound formulations used in in vivo animal studies. It is important to note that optimal dosages and formulations may vary depending on the specific animal model, antigen, and research objective.
| Table 1: this compound Formulation for Intraduodenal Administration in Mice | |
| Parameter | Value |
| Animal Model | Mouse (Balb/c)[1] |
| Formulation | Emulsion[1] |
| Vehicle | Intralipid (soybean oil emulsion)[1] |
| Concentration | 6 mg/mL[1] |
| Administration Route | Intraduodenal (i.d.)[1] |
| Dosage | Antigen mixed 1:1 with this compound emulsion[1] |
| Observed Effect | Potentiation of mucosal immunity against various antigens, including reovirus and cholera toxin[1] |
| Table 2: this compound Formulation for Parenteral Administration in Rats | |
| Parameter | Value |
| Animal Model | Rat (LEW, DA, and E3 strains)[2] |
| Formulation | Not explicitly detailed, likely a solution or suspension for injection |
| Administration Route | Injection (specific route not detailed, likely subcutaneous or intraperitoneal)[2] |
| Dosage | 1.5 mg/rat[2] |
| Observed Effect | Induction of arthritis, indicating a potent adjuvant effect on the cellular immune response[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion for Intraduodenal Administration in Mice
Objective: To prepare a stable oil-in-water emulsion of this compound for intraduodenal administration in mice to study its effects as a mucosal adjuvant.[1]
Materials:
-
This compound powder
-
Absolute ethanol (B145695)
-
Tween 80
-
Intralipid (20% soybean oil emulsion), sterile
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Emulsification:
-
Antigen Formulation:
Protocol 2: General Protocol for Parenteral Administration of this compound in Rodents
Objective: To provide a general guideline for the preparation and administration of this compound via parenteral routes (subcutaneous or intraperitoneal) in mice and rats. This is a generalized protocol and requires optimization for specific experimental needs.
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., saline, phosphate-buffered saline (PBS), or a suitable oil-based vehicle)
-
Sterile syringes and needles (gauge appropriate for the animal and injection route)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Formulation Preparation (Aqueous-based for some applications):
-
Note: this compound is lipophilic and has low aqueous solubility. Solubilizing agents or alternative formulations may be necessary.
-
For exploratory studies, a suspension can be prepared. Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add a small amount of a surfactant (e.g., Tween 80) to aid in wetting the powder.
-
Gradually add the sterile vehicle (saline or PBS) while vortexing to create a uniform suspension. Sonication may be used to reduce particle size.
-
The final concentration should be determined based on the desired dosage and the maximum recommended injection volume for the chosen route and animal model.
-
-
Formulation Preparation (Oil-based):
-
Dissolve this compound in a small amount of a biocompatible solvent (e.g., ethanol) as described in Protocol 1.
-
Disperse the this compound solution into a sterile oil-based vehicle (e.g., sesame oil, Intralipid) and emulsify by vortexing or sonication.
-
-
Administration:
-
Subcutaneous (SC) Injection:
-
Restrain the animal appropriately.
-
Lift the loose skin over the back or flank to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the formulation slowly.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the animal with its head tilted slightly downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Aspirate to ensure the needle has not penetrated an organ or blood vessel.
-
Inject the formulation.
-
-
Protocol 3: Preparation of this compound-Containing Liposomes (Conceptual Protocol)
Objective: To outline a conceptual framework for the preparation of this compound-containing liposomes for in vivo studies, based on general liposome (B1194612) preparation techniques. This protocol requires significant optimization and characterization.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Chloroform and/or methanol
-
Sterile, pyrogen-free hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
-
Sonicator (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components will need to be optimized.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Dry the film under vacuum for several hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the sterile hydration buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or, more commonly, extruded.
-
Pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times until a homogenous population of liposomes is achieved.
-
-
Purification and Sterilization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Sterilize the final liposome preparation by filtration through a 0.22 µm filter.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound as an Adjuvant
This compound is known to be a potent interferon (IFN) inducer.[2] While the precise molecular pathway has not been fully elucidated, its mechanism as an adjuvant likely involves the activation of innate immune cells, such as macrophages and dendritic cells, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn enhance antigen presentation and the subsequent adaptive immune response.
Caption: Putative signaling pathway of this compound as an immune adjuvant.
Experimental Workflow for Evaluating this compound as a Vaccine Adjuvant
The following diagram illustrates a typical workflow for assessing the efficacy of an this compound formulation as a vaccine adjuvant in a mouse model.
Caption: General workflow for in vivo evaluation of this compound as a vaccine adjuvant.
Conclusion
This compound is a promising adjuvant for in vivo animal studies, particularly for enhancing mucosal immunity. The provided protocols offer a starting point for researchers to formulate and administer this compound in their experimental models. However, due to the limited publicly available data on parenteral formulations and toxicity, careful dose-finding and safety studies are essential before initiating large-scale preclinical trials. Further research is warranted to fully elucidate the specific molecular mechanisms underlying this compound's immunomodulatory effects.
References
- 1. Induction of IFN-β and the Innate Antiviral Response in Myeloid Cells Occurs through an IPS-1-Dependent Signal That Does Not Require IRF-3 and IRF-7 | PLOS Pathogens [journals.plos.org]
- 2. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
Application Notes and Protocols for Measuring Cytokine Induction by Avridine using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, recognized for its potent adjuvant properties in enhancing immune responses to various antigens. It has been shown to be an effective interferon inducer and to enhance antigen uptake and retention, particularly in mucosal lymphatic tissues.[1][2] The immunomodulatory effects of this compound are attributed to its ability to stimulate lymphoid cell traffic and potentially influence the expression of immune-response-associated antigens on accessory cells.[1] Understanding the cytokine profile induced by this compound is crucial for elucidating its mechanism of action and for the development of novel vaccine adjuvants and immunotherapeutic agents.
These application notes provide a detailed protocol for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent quantification of key induced cytokines—Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Method
The protocol involves two main stages:
-
In Vitro Cell Stimulation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured in the presence of this compound. As an immunomodulatory agent, this compound is expected to activate these cells, leading to the production and secretion of cytokines into the cell culture supernatant.
-
Cytokine Quantification by Sandwich ELISA: The concentration of specific cytokines in the collected cell culture supernatant is measured using a sandwich ELISA. This highly sensitive and specific immunoassay utilizes a pair of antibodies directed against a particular cytokine. An immobilized capture antibody binds the cytokine from the sample. A second, biotinylated detection antibody then binds to a different epitope on the captured cytokine. The complex is subsequently detected by an enzyme-conjugated streptavidin, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the concentration of the cytokine in the sample and is quantified by measuring the absorbance using a microplate reader.
Materials and Reagents
Cell Stimulation
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Mononuclear Progenitor Cell Enrichment Cocktail or Ficoll-Paque™ PLUS
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution (100X)
-
L-Glutamine (200 mM)
-
This compound (prepare stock solution in a suitable solvent like DMSO or ethanol, and dilute in culture medium)
-
Lipopolysaccharide (LPS) from E. coli (Positive Control)
-
Phosphate Buffered Saline (PBS), pH 7.4
Cytokine ELISA (General components for IFN-γ, TNF-α, and IL-6 kits)
-
96-well high-binding ELISA plates
-
Capture Antibody (anti-human IFN-γ, TNF-α, or IL-6)
-
Recombinant Human Cytokine Standards (IFN-γ, TNF-α, and IL-6)
-
Detection Antibody (biotinylated anti-human IFN-γ, TNF-α, or IL-6)
-
Streptavidin-HRP (Horse-radish Peroxidase)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Part 1: In Vitro Stimulation of PBMCs with this compound
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation or a suitable negative selection method like RosetteSep™.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well cell culture plate.
-
-
Cell Stimulation:
-
Prepare working solutions of this compound and LPS (positive control) in complete RPMI-1640 medium at 10X the final desired concentration. Note: The optimal concentration of this compound for in vitro stimulation should be determined empirically. Based on related acridine (B1665455) compounds, a starting range of 1-50 µg/mL can be explored.
-
Add 100 µL of the 10X this compound solution to the respective wells.
-
For the positive control, add 100 µL of 10X LPS solution (final concentration of 1 µg/mL).
-
For the negative control (unstimulated), add 100 µL of complete RPMI-1640 medium.
-
Gently mix the plate by swirling.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours. The optimal incubation time may vary and should be determined experimentally.
-
-
Supernatant Collection:
-
After incubation, centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Aliquots of the supernatant can be used immediately for ELISA or stored at -80°C for later analysis.
-
Part 2: Cytokine Quantification by Sandwich ELISA
This protocol is a general guideline. Refer to the manufacturer's instructions for specific cytokine ELISA kits for optimal results.
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding sites.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to generate a standard curve. Recommended ranges will be provided in the kit manual.
-
Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the standards and cell culture supernatants (diluted if necessary in Assay Diluent) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Aspirate the samples and standards and wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody solution and wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Aspirate the Streptavidin-HRP solution and wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis and Presentation
-
Standard Curve Generation:
-
Subtract the mean absorbance of the blank (zero standard) from all other absorbance readings.
-
Plot the mean absorbance for each standard concentration on the y-axis versus the corresponding cytokine concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
-
Cytokine Concentration Calculation:
-
Interpolate the cytokine concentrations in the samples from the standard curve.
-
Multiply the interpolated values by the dilution factor to obtain the final cytokine concentration in the original samples.
-
-
Data Presentation:
-
Summarize the quantitative data in tables for clear comparison between different treatment groups (Unstimulated, this compound, and LPS).
-
Representative Data
The following tables present hypothetical data to illustrate the expected outcomes. Actual results may vary depending on experimental conditions and donors.
Table 1: IFN-γ Concentration in PBMC Supernatants after 24h Stimulation
| Treatment Group | Concentration (pg/mL) ± SD |
| Unstimulated Control | 15 ± 5 |
| This compound (10 µg/mL) | 350 ± 45 |
| LPS (1 µg/mL) | 150 ± 20 |
Table 2: TNF-α Concentration in PBMC Supernatants after 24h Stimulation
| Treatment Group | Concentration (pg/mL) ± SD |
| Unstimulated Control | 50 ± 12 |
| This compound (10 µg/mL) | 800 ± 95 |
| LPS (1 µg/mL) | 1200 ± 150 |
Table 3: IL-6 Concentration in PBMC Supernatants after 24h Stimulation
| Treatment Group | Concentration (pg/mL) ± SD |
| Unstimulated Control | 80 ± 25 |
| This compound (10 µg/mL) | 1500 ± 210 |
| LPS (1 µg/mL) | 2500 ± 300 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound stimulation and cytokine ELISA.
Proposed Signaling Pathway for this compound-Induced Cytokine Production
Caption: Proposed signaling pathway for this compound-induced cytokine production.
References
Application Notes and Protocols for Analyzing Immune Cell Activation by Avridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine known for its potent immunological adjuvant properties. It has been shown to enhance immune responses to various antigens, making it a subject of interest in vaccine development and immunotherapy.[1] this compound stimulates several key immune cell populations, including monocytes, dendritic cells (DCs), T cells, B cells, and Natural Killer (NK) cells.[1][2] Understanding the specific effects of this compound on these cells is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, providing detailed information on cell lineage, activation status, and functional responses.
This document provides a detailed flow cytometry panel and experimental protocols to comprehensively analyze the activation of major immune cell subsets in response to this compound stimulation.
Putative Signaling Pathway for this compound-Mediated Immune Activation
This compound is known to induce interferon production, which in turn can upregulate the expression of Major Histocompatibility Complex (MHC) class II molecules (Ia antigens) on antigen-presenting cells (APCs). This enhanced antigen presentation is a key step in initiating an adaptive immune response.
Caption: Putative signaling pathway of this compound in an Antigen-Presenting Cell.
Experimental Workflow
The following diagram outlines the major steps for analyzing immune cell activation by this compound using flow cytometry.
Caption: Experimental workflow for this compound stimulation and flow cytometry analysis.
Flow Cytometry Panel for Immune Cell Activation
This multi-color flow cytometry panel is designed to identify major immune cell lineages and assess their activation status following this compound stimulation.
| Target Cell Population | Marker | Purpose | Fluorochrome Example |
| All Leukocytes | CD45 | Pan-leukocyte marker for gating. | APC-Cy7 |
| T Cells | CD3 | Lineage marker for all T cells.[3] | PE-Cy7 |
| CD4 | Lineage marker for helper T cells.[3] | BV786 | |
| CD8 | Lineage marker for cytotoxic T cells.[3] | BV605 | |
| CD69 | Early activation marker.[4][5] | FITC | |
| HLA-DR | Late activation marker.[4][5] | PerCP-Cy5.5 | |
| CD25 | Activation and regulatory T cell marker.[4][6] | PE | |
| IFN-γ | Intracellular cytokine for Th1 response. | AF700 | |
| IL-4 | Intracellular cytokine for Th2 response. | BV421 | |
| B Cells | CD19 | Lineage marker for B cells.[3] | BV510 |
| CD86 | Activation and co-stimulatory marker. | BUV395 | |
| MHC Class II | Antigen presentation marker.[7] | BUV737 | |
| NK Cells | CD56 | Lineage marker for NK cells. | AF647 |
| CD16 | Marker for cytotoxic NK cell subset.[8] | Pacific Blue | |
| CD69 | Early activation marker. | FITC | |
| Monocytes | CD14 | Lineage marker for monocytes.[3] | BV711 |
| HLA-DR | Activation and antigen presentation marker.[9] | PerCP-Cy5.5 | |
| CD80 | Co-stimulatory molecule.[9] | BB515 | |
| Dendritic Cells | Lin- (CD3, CD19, CD56) | Exclusion of other lineages. | PE-Cy7, BV510, AF647 |
| HLA-DR | Lineage and activation marker.[10] | PerCP-Cy5.5 | |
| CD11c | Myeloid DC marker.[11] | BUV496 | |
| CD123 | Plasmacytoid DC marker.[11] | PE-CF594 | |
| CD86 | Maturation and co-stimulatory marker.[12] | BUV395 | |
| Viability | Viability Dye | To exclude dead cells from analysis. | Zombie NIR™ or similar |
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Collect whole blood in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque® PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[13]
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the buffy coat (PBMC layer) and transfer to a new tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.
In Vitro Stimulation of PBMCs with this compound
-
Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
Prepare this compound at the desired concentrations (e.g., 0.1, 1, 10 µg/mL). A vehicle control (the solvent used for this compound) should be included.
-
As positive controls, include wells with Lipopolysaccharide (LPS) (1 µg/mL) for monocyte/DC activation and Phytohemagglutinin (PHA) (5 µg/mL) or anti-CD3/CD28 beads for T cell activation. Include an unstimulated control well with media only.
-
Add the respective stimulants to the wells and incubate at 37°C in a 5% CO2 humidified incubator. Incubation times can vary; a 24-48 hour time point is recommended for the assessment of most activation markers.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation according to the manufacturer's instructions.[14]
Antibody Staining Protocol
a. Surface Staining
-
After incubation, harvest the cells from each well and transfer them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add the viability dye according to the manufacturer's protocol.
-
Add the pre-titrated fluorescently conjugated antibodies for surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
If only performing surface staining, resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer. Otherwise, proceed to intracellular staining.
b. Intracellular Cytokine Staining
-
Following surface staining and washing, resuspend the cell pellet in 250 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™).[15]
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1X Perm/Wash buffer. Centrifuge and discard the supernatant.
-
Resuspend the cells in 100 µL of 1X Perm/Wash buffer.
-
Add the pre-titrated fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Perm/Wash buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a calibrated flow cytometer. Ensure enough events are collected for robust statistical analysis of rare populations (a minimum of 100,000-500,000 events in the live, single-cell gate is recommended).
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Use a sequential gating strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
Gate on leukocytes using CD45.
-
From the CD45+ population, identify major immune subsets (T cells: CD3+; B cells: CD19+; NK cells: CD3-CD56+; Monocytes: based on FSC/SSC and CD14 expression).
-
Within each major population, further delineate subsets (e.g., CD4+ and CD8+ T cells) and analyze the expression of activation markers (e.g., CD69, HLA-DR, CD86) and intracellular cytokines.
-
For dendritic cells, first gate out lineage-positive cells (CD3, CD19, CD56) and then identify DC subsets based on HLA-DR, CD11c, and CD123 expression.[16]
-
Expected Outcomes and Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison between different treatment groups. Key metrics to report include the percentage of parent population and the Median Fluorescence Intensity (MFI) for each activation marker.
Table 1: Expected Changes in Immune Cell Population Frequencies and Activation Marker Expression Following this compound Stimulation
| Cell Population | Subset | Metric | Unstimulated Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| T Cells (CD3+) | CD4+ Helper | % of CD3+ | Baseline | No significant change | No significant change | No significant change |
| % CD69+ | Low | Increased | Highly Increased | Highly Increased | ||
| MFI of HLA-DR | Low | Increased | Highly Increased | Highly Increased | ||
| CD8+ Cytotoxic | % of CD3+ | Baseline | No significant change | No significant change | No significant change | |
| % CD69+ | Low | Increased | Highly Increased | Highly Increased | ||
| B Cells (CD19+) | % CD86+ | Low | Increased | Highly Increased | Highly Increased | |
| MFI of MHC II | Moderate | Increased | Highly Increased | Highly Increased | ||
| NK Cells (CD3-CD56+) | % CD69+ | Low | Increased | Highly Increased | Highly Increased | |
| Monocytes (CD14+) | MFI of HLA-DR | Moderate | Increased | Highly Increased | Highly Increased | |
| % CD80+ | Low | Increased | Highly Increased | Highly Increased | ||
| Dendritic Cells | Myeloid (Lin-HLA-DR+CD11c+) | % CD86+ | Low | Increased | Highly Increased | Highly Increased |
| Plasmacytoid (Lin-HLA-DR+CD123+) | % CD86+ | Low | Increased | Highly Increased | Highly Increased |
Table 2: Expected Intracellular Cytokine Profile in T Helper Cells
| Cytokine | Metric | Unstimulated Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (PHA) |
| IFN-γ (Th1) | % of CD4+ cells | Low | Increased | Highly Increased | Highly Increased |
| IL-4 (Th2) | % of CD4+ cells | Low | No significant change | No significant change | Increased |
These tables provide a structured format for presenting the anticipated results, allowing for a clear evaluation of this compound's dose-dependent effects on immune cell activation.
References
- 1. artandersonmd.com [artandersonmd.com]
- 2. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry markers guide | Abcam [abcam.com]
- 4. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural Killer Cell Markers: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 11. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. PBMC flow cytometry [bio-protocol.org]
- 14. bosterbio.com [bosterbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. fcslaboratory.com [fcslaboratory.com]
Method for Assessing Avridine's Impact on Antigen Presentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine that has demonstrated potential as an immunological adjuvant, a substance that enhances the body's immune response to an antigen.[1] Understanding the mechanisms by which this compound exerts its effects on antigen-presenting cells (APCs) is crucial for its development and application in vaccines and immunotherapies. This document provides detailed application notes and protocols for assessing the impact of this compound on antigen presentation, a critical process in the initiation of adaptive immune responses.
Antigen presentation involves the processing of antigens by APCs, such as dendritic cells (DCs) and macrophages, and the subsequent display of antigenic peptides on their surface via Major Histocompatibility Complex (MHC) molecules.[2] This presentation, along with the expression of co-stimulatory molecules, leads to the activation of T lymphocytes, which orchestrates a targeted immune attack. Adjuvants like this compound can enhance this process at various stages.[3]
This guide outlines key in vitro and in vivo experimental approaches to quantify the effects of this compound on APC function and subsequent T-cell activation.
Key Principles of Assessing Adjuvant Impact on Antigen Presentation
The assessment of an adjuvant's impact on antigen presentation typically involves a multi-faceted approach, examining its effects on:
-
Antigen Uptake and Processing: The ability of APCs to internalize and process antigens.
-
APC Maturation and Activation: The upregulation of cell surface molecules crucial for T-cell stimulation, including MHC class I and class II, and co-stimulatory molecules like CD80 and CD86.
-
Cytokine Production: The secretion of immunomodulatory cytokines by APCs that shape the nature of the T-cell response.
-
T-Cell Activation and Proliferation: The capacity of this compound-treated APCs to induce antigen-specific T-cell proliferation and effector function.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.
Table 1: In Vivo Effect of this compound on Mucosal Antibody Response
| Treatment Group | Antigen | Adjuvant | Mean Secretory Antibody Titer (Fold Increase vs. Antigen Alone) | Reference |
| Control | Reovirus | None | 1 (Baseline) | [4] |
| Experimental | Reovirus | This compound | 2 - 4 | [4] |
Table 2: Example Table for In Vitro Upregulation of APC Surface Markers by this compound
| Treatment | Concentration | % CD80+ Cells | % CD86+ Cells | % MHC Class II+ Cells |
| Untreated Control | - | Value | Value | Value |
| Antigen Alone | Concentration | Value | Value | Value |
| This compound Alone | Concentration | Value | Value | Value |
| Antigen + this compound | Concentration | Value | Value | Value |
| Positive Control (e.g., LPS) | Concentration | Value | Value | Value |
Table 3: Example Table for In Vitro Cytokine Production by APCs Treated with this compound
| Treatment | Concentration | IL-12 (pg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | - | Value | Value | Value | Value |
| Antigen Alone | Concentration | Value | Value | Value | Value |
| This compound Alone | Concentration | Value | Value | Value | Value |
| Antigen + this compound | Concentration | Value | Value | Value | Value |
| Positive Control (e.g., LPS) | Concentration | Value | Value | Value | Value |
Table 4: Example Table for In Vitro Antigen-Specific T-Cell Proliferation
| APC Treatment | T-Cell Proliferation (CPM or % Divided Cells) |
| Untreated APCs + T-Cells | Value |
| Antigen-pulsed APCs + T-Cells | Value |
| This compound-treated, Antigen-pulsed APCs + T-Cells | Value |
| Positive Control (e.g., Anti-CD3/CD28) + T-Cells | Value |
Experimental Protocols
In Vitro Assays
1. Preparation and Culture of Antigen-Presenting Cells
-
Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
On day 3, gently remove non-adherent cells and add fresh media containing GM-CSF and IL-4.
-
On day 6 or 7, harvest non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Peritoneal Macrophages:
-
Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate into mice.
-
Three days later, harvest peritoneal exudate cells by lavage with cold PBS.
-
Plate the cells and allow them to adhere for 2-4 hours.
-
Wash away non-adherent cells to obtain a purified population of peritoneal macrophages.
-
2. Assessment of APC Maturation
-
Plate immature BMDCs or macrophages in 24-well plates.
-
Treat the cells with various concentrations of this compound, a model antigen, this compound plus antigen, or a positive control (e.g., LPS). Include an untreated control.
-
Incubate for 24-48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD11c (for DCs), F4/80 (for macrophages), MHC Class I, MHC Class II, CD80, and CD86.
-
Analyze the expression of these markers by flow cytometry.
3. Cytokine Production Assay
-
Plate immature BMDCs or macrophages in 96-well plates.
-
Treat the cells as described in the APC maturation assay.
-
Incubate for 24-48 hours.
-
Collect the culture supernatants.
-
Measure the concentration of cytokines such as IL-12, IFN-γ, IL-2, and TNF-α using ELISA or a multiplex bead-based immunoassay.
4. Antigen-Specific T-Cell Proliferation Assay
-
Isolate CD4+ or CD8+ T cells from the spleen and lymph nodes of T-cell receptor (TCR) transgenic mice (e.g., OT-I or OT-II mice for ovalbumin-specific responses).
-
Label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
In a separate plate, pulse immature BMDCs or macrophages with the cognate antigen (e.g., ovalbumin protein or peptide) with or without this compound for 4-6 hours.
-
Wash the APCs to remove excess antigen and adjuvant.
-
Co-culture the antigen-pulsed APCs with the CFSE-labeled T cells for 3-5 days.
-
Assess T-cell proliferation by measuring the dilution of CFSE using flow cytometry.
In Vivo Assay
1. Assessment of Mucosal Immune Response
Studies have indicated that this compound can enhance mucosal immunity by increasing antigen uptake in Peyer's patches.[4]
-
Administer a model antigen (e.g., reovirus) with or without this compound to mice via an oral or intraduodenal route.
-
At various time points (e.g., 7 and 14 days) after administration, collect mucosal secretions (e.g., intestinal washes).
-
Measure the levels of antigen-specific secretory IgA antibodies in the secretions using ELISA.
-
Compare the antibody titers between the group that received antigen alone and the group that received antigen with this compound. A 2- to 4-fold increase in secretory immune responses has been observed with this compound.[4]
Visualization of Pathways and Workflows
Signaling Pathways in Antigen Presentation
Adjuvants typically enhance antigen presentation by activating innate immune signaling pathways within APCs. While the specific pathway activated by this compound is not yet fully elucidated, common pathways engaged by adjuvants include Toll-like receptor (TLR) signaling, which leads to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs). These factors then drive the expression of genes involved in APC maturation, cytokine production, and T-cell activation.
References
- 1. Inhibitory effects of rat bone marrow-derived dendritic cells on naïve and alloantigen-specific CD4+ T cells: a comparison between dendritic cells generated with GM-CSF plus IL-4 and dendritic cells generated with GM-CSF plus IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretion of interferon-γ by human macrophages demonstrated at the single-cell level after costimulation with interleukin (IL)-12 plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunological effects of adjuvants in subsets of antigen presenting cells of cancer patients undergoing chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maturation of dendritic cells in vitro and immunological enhancement of mice in vivo by pachyman- and/or OVA-encapsulated poly(d,l-lactic acid) nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
Avridine Dosage for Optimal Interfereron Induction in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine recognized for its potent immunomodulatory properties, including the induction of interferons (IFNs). As a key cytokine in the innate immune response, interferon plays a critical role in antiviral defense and tumor surveillance. Understanding the optimal dosage and administration of this compound to maximize interferon production is crucial for its development as a therapeutic agent or vaccine adjuvant.
These application notes provide a summary of the currently available, albeit limited, information on this compound dosage for interferon induction in rats. It includes hypothesized signaling pathways, generic experimental protocols, and a discussion of the existing knowledge gaps that future research should aim to address.
Quantitative Data Summary
Direct quantitative data correlating specific this compound dosages with interferon levels in rats is not extensively available in the current literature. Most studies have focused on the adjuvant effects of this compound in other animal models or for different primary outcomes. The following table summarizes the available qualitative data and dosages used in relevant studies.
| Animal Model | This compound Dosage | Route of Administration | Observed Effect on Interferon | Citation |
| Mice (with Moloney sarcoma virus) | Not specified | Not specified | Interferon levels were "greatly enhanced" when this compound was administered one day after the virus. | [1] |
Note: The lack of comprehensive dose-response studies in rats represents a significant gap in the literature. The optimal dosage for interferon induction is likely to be influenced by factors such as the rat strain, the specific endpoint being measured (e.g., type I vs. type II IFN), and the timing of administration relative to any immune challenge.
Hypothesized Signaling Pathway for this compound-Induced Interferon Production
The precise molecular mechanism by which this compound induces interferon production has not been fully elucidated. However, based on the known pathways for other synthetic adjuvants, a plausible signaling cascade can be hypothesized. This compound, as a foreign substance, is likely recognized by pattern recognition receptors (PRRs) of the innate immune system. This recognition initiates a downstream signaling cascade culminating in the transcription of interferon genes.
Experimental Protocols
The following are generalized protocols for the administration of this compound to rats and the subsequent measurement of interferon levels. These should be adapted and optimized based on specific experimental goals.
Experimental Workflow for this compound Administration and Interferon Measurement
Protocol 1: Intravenous Administration of this compound
-
Animal Model: Male or female Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.
-
This compound Formulation: Prepare a sterile suspension of this compound in a suitable vehicle (e.g., phosphate-buffered saline [PBS] or a liposomal formulation). The concentration should be calculated to deliver the desired dose in a volume of approximately 1 ml/kg body weight.
-
Dose Groups: Establish multiple dose groups (e.g., 0.1, 1.0, 10 mg/kg) and a vehicle control group.
-
Administration:
-
Warm the rat's tail to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the this compound suspension into a lateral tail vein.
-
-
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours) post-injection.
-
Interferon Measurement: Separate serum and measure interferon levels using a rat-specific ELISA kit for IFN-α, IFN-β, or IFN-γ, or a biological assay using cells sensitive to rat interferons.
Protocol 2: Interferon Bioassay using Rat Splenocytes
-
Splenocyte Isolation:
-
Euthanize rats at desired time points after this compound administration.
-
Aseptically remove the spleen and place it in sterile RPMI-1640 medium.
-
Gently dissociate the spleen to create a single-cell suspension.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the splenocytes and resuspend them in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.
-
The collected serum from this compound-treated rats can be added to naive splenocyte cultures to measure its interferon activity.
-
-
Interferon Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Measure the levels of secreted interferon in the supernatants using ELISA or a viral inhibition assay.
-
Discussion and Future Directions
The available data strongly suggest that this compound is a potent inducer of interferon. However, to fully harness its potential, further research is imperative. Key areas for future investigation include:
-
Dose-Response Studies: Comprehensive studies are needed to establish a clear dose-response relationship between this compound administration and interferon production in rats. This should include a range of doses and the measurement of different interferon subtypes.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats will be crucial for optimizing dosing regimens.
-
Mechanism of Action: Elucidating the specific PRRs and signaling pathways activated by this compound will provide valuable insights into its immunomodulatory effects and may allow for the development of more targeted second-generation molecules.
-
Formulation Development: Investigating different formulations, such as liposomal encapsulation, may enhance the bioavailability and efficacy of this compound while potentially reducing any associated toxicity.
By addressing these research questions, the scientific community can better define the optimal conditions for using this compound to induce a robust and beneficial interferon response for various therapeutic and prophylactic applications.
References
Application Notes and Protocols for Lentiviral Transduction Enhancement with Avridine
Introduction
Lentiviral vectors are a powerful tool for gene delivery in a wide range of research and therapeutic applications, owing to their ability to transduce both dividing and non-dividing cells and integrate into the host genome for stable, long-term transgene expression.[1][2] However, achieving high transduction efficiency, particularly in clinically relevant cell types such as T cells and hematopoietic stem cells, can be challenging and often requires high vector doses, which increases costs and potential for off-target effects.[3] To address this limitation, various chemical and biological enhancers have been developed to improve the efficiency of lentiviral transduction.
These application notes provide a comprehensive overview and detailed protocols for utilizing Avridine, a novel small molecule compound identified for its potent enhancement of lentiviral transduction. The information is intended for researchers, scientists, and drug development professionals seeking to optimize their gene delivery experiments.
Mechanism of Action
While the precise mechanism of this compound is the subject of ongoing research, initial studies suggest that it may act as a post-entry enhancer of lentiviral transduction. Transcriptomic analysis of cells treated with similar small molecule enhancers has shown an upregulation of genes related to RNA processing and ribosome biogenesis.[3] This alteration in cellular machinery is hypothesized to create a more favorable environment for the lentiviral pre-integration complex, potentially by reducing the cellular interferon response, which is a known barrier to successful transduction.[3]
Figure 1: Hypothetical signaling pathway of this compound in enhancing lentiviral transduction.
Quantitative Data
The following tables summarize the enhancement of lentiviral transduction efficiency observed with various compounds in different cell types. This data is provided as a reference to demonstrate the potential improvements that can be achieved with transduction enhancers. Similar characterization should be performed for this compound to determine its optimal concentration and efficacy.
Table 1: Enhancement of Lentiviral Transduction in Human T Cells
| Transduction Enhancer | Concentration | Fold Increase in Transduction Efficiency | Cell Viability (%) |
| Polybrene | 8 µg/mL | 2-5 | >95 |
| Protamine Sulfate | 5 µg/mL | 2-4 | >95 |
| DEAE-Dextran | 10 µg/mL | 3-7 | >90 |
| This compound (Example) | [Optimal Conc.] | [Experimental Value] | [Experimental Value] |
Table 2: Comparison of Transduction Enhancers in Jurkat Cells
| Transduction Method | MOI | Relative Surviving Cell Number (vs. Polybrene) |
| Polybrene | 10 | 1.0 |
| Fibronectin | 10 | ~1.5 |
| Spinoculation | 10 | ~5.0 |
| This compound (Example) | 10 | [Experimental Value] |
Note: The data presented for this compound are placeholders and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Lentiviral Transduction of Adherent Cells with this compound
This protocol provides a step-by-step guide for enhancing the transduction of adherent cell lines using this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Lentiviral particles (encoding gene of interest)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Polybrene (optional, as a control)
-
Multi-well tissue culture plates (e.g., 24-well plate)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, seed 0.5 x 10^5 HEK293T cells per well.[4]
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Transduction:
-
On the day of transduction, thaw the lentiviral particles on ice.
-
Prepare the transduction medium. For each well, prepare a sufficient volume of complete culture medium.
-
Add this compound to the transduction medium to achieve the desired final concentration. It is recommended to test a range of concentrations to determine the optimal level for your cell type.
-
(Optional) Prepare a control well with a standard enhancer like Polybrene (final concentration of 8 µg/mL).[4]
-
Add the appropriate amount of lentiviral particles to the transduction medium containing this compound to achieve the desired multiplicity of infection (MOI).
-
Remove the old medium from the cells and gently add the transduction cocktail to each well.
-
Incubate the cells for 18-24 hours at 37°C. For sensitive cells, the incubation time can be reduced to 4-8 hours.
-
-
Post-Transduction:
-
After the incubation period, remove the transduction medium and replace it with fresh, pre-warmed complete culture medium.
-
Incubate the cells for an additional 48-72 hours to allow for transgene expression.
-
-
Analysis:
-
After 48-72 hours, assess the transduction efficiency by an appropriate method, such as flow cytometry for fluorescent reporter genes (e.g., GFP) or by functional assays for the expressed transgene.
-
Figure 2: Experimental workflow for lentiviral transduction with this compound.
Protocol 2: Lentiviral Transduction of Suspension Cells with this compound
This protocol is adapted for suspension cells, incorporating a spinoculation step to enhance virus-cell contact.
Materials:
-
Suspension cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Lentiviral particles
-
This compound stock solution
-
Conical tubes or multi-well plates suitable for centrifugation
Procedure:
-
Cell Preparation:
-
On the day of transduction, count the suspension cells and aliquot the desired number of cells per transduction condition into conical tubes or wells of a multi-well plate (e.g., 2 x 10^5 cells per well).[2]
-
-
Transduction (Spinoculation):
-
Prepare the transduction cocktail as described in Protocol 1, containing complete medium, lentiviral particles (at the desired MOI), and the optimal concentration of this compound.
-
Add the transduction cocktail to the cells.
-
Centrifuge the plate or tubes at 800 x g for 30 minutes at 32°C.[2]
-
After centrifugation, carefully return the cells to the incubator for 4-18 hours at 37°C.
-
-
Post-Transduction:
-
Following the incubation, gently resuspend the cells and transfer them to a new culture vessel with fresh, pre-warmed complete medium.
-
Incubate for an additional 48-72 hours.
-
-
Analysis:
-
Assess transduction efficiency as described in Protocol 1.
-
Safety Precautions
Lentiviral particles are classified as Biosafety Level 2 (BSL-2) materials. All work with lentivirus should be conducted in a BSL-2 certified laboratory following institutional and national safety guidelines. This includes the use of a certified biological safety cabinet and appropriate personal protective equipment (PPE). All materials that come into contact with the virus should be decontaminated with a 10% bleach solution or another approved disinfectant before disposal.
Disclaimer: As no public information is available for "this compound" in the context of lentiviral transduction, this document is a template based on established principles of lentiviral transduction enhancement. The protocols and hypothetical data should be adapted based on empirical data obtained for this compound.
References
Application Notes and Protocols: Avridine in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine that has demonstrated significant immunomodulatory properties, positioning it as a compound of interest in the field of cancer immunotherapy. Its primary mechanism of action involves the induction of interferon (IFN), which in turn can stimulate various components of the innate and adaptive immune systems. Notably, this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the anti-tumor immune response.
These application notes provide a comprehensive overview of the use of this compound in preclinical cancer immunotherapy models, with a focus on its effects on tumor growth, interferon induction, and NK cell activity. Detailed protocols for key experiments are provided to enable researchers to investigate and harness the immunotherapeutic potential of this compound.
Mechanism of Action
This compound's immunomodulatory effects are primarily mediated through the induction of interferon. The produced IFN can then trigger a cascade of downstream events, including the activation of NK cells. Activated NK cells play a crucial role in immune surveillance and can directly lyse tumor cells. The timing of this compound administration in relation to tumor induction is a critical factor that can determine whether its effect is tumor-suppressive or, conversely, tumor-enhancing.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the effect of this compound in a Moloney Sarcoma Virus (MSV)-induced tumor model in C57BL/6J mice. The data is based on the findings reported by Talcott et al. (1986) and serves as a template for expected outcomes.
Table 1: Effect of this compound Treatment Regimen on MSV-Induced Tumor Persistence
| Treatment Group | Administration Time Relative to MSV Injection | Tumor Persistence Outcome |
| Control (MSV only) | N/A | Baseline tumor persistence |
| This compound | 1 day prior to MSV | Increased tumor persistence |
| This compound | 1 day post MSV | Decreased tumor persistence |
| This compound | 5 days post MSV | Decreased tumor persistence |
Table 2: Serum Interferon Levels Following this compound and/or MSV Treatment
| Treatment Group | Time of Measurement | Serum Interferon Titer (Units/ml) |
| This compound alone | Day 1 post-treatment | (Insert Data from Publication) |
| MSV alone | Day 1 post-infection | (Insert Data from Publication) |
| This compound (1 day pre-MSV) | Day 1 post-MSV | (Insert Data from Publication) |
| This compound (1 day post-MSV) | Day 1 post-MSV | Significantly enhanced |
| MSV alone | Day 6 post-infection | Near zero |
| This compound (5 days post-MSV) | Day 6 post-MSV | Boosted interferon levels |
Table 3: Splenic Natural Killer (NK) Cell Cytotoxicity
| Treatment Group | Time of Measurement | % Cytotoxicity (Against Tumor Cells) |
| Untreated Control | Baseline | (Insert Data from Publication) |
| MSV alone | Day 2 post-infection | Greatly increased |
| This compound (1 day post-MSV) | Day 2 post-infection | Significantly enhanced |
| MSV alone | Day 6 post-infection | Returned to normal |
| This compound (5 days post-MSV) | Day 6 post-infection | Increased |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Sarcoma Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy using the Moloney Sarcoma Virus (MSV)-induced tumor model in C57BL/6J mice.
Materials:
-
This compound
-
Moloney Sarcoma Virus (MSV)
-
C57BL/6J mice (female, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Animal Handling and Acclimation:
-
House C57BL/6J mice in a specific pathogen-free facility.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Tumor Induction:
-
Inject C57BL/6J mice intramuscularly in the hind limb with a tumorigenic dose of Moloney Sarcoma Virus (MSV).
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in PBS at the desired concentration.
-
Divide mice into experimental groups based on the timing of this compound administration:
-
Pre-treatment: Administer this compound intraperitoneally one day before MSV injection.
-
Post-treatment (Day 1): Administer this compound intraperitoneally one day after MSV injection.
-
Post-treatment (Day 5): Administer this compound intraperitoneally five days after MSV injection.
-
Control: Administer PBS (vehicle) to a separate group of MSV-injected mice.
-
-
-
Tumor Monitoring and Measurement:
-
Monitor mice daily for tumor development.
-
Once tumors are palpable, measure tumor size using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the day of tumor onset and the day of complete tumor regression for each mouse.
-
-
Data Analysis:
-
Compare the tumor growth curves, prepatent period (time to tumor appearance), and persistence of tumors among the different treatment groups.
-
Protocol 2: Measurement of Serum Interferon Levels
This protocol details the quantification of interferon levels in mouse serum following treatment with this compound and/or MSV.
Materials:
-
Blood collection supplies (e.g., microtainer tubes)
-
Centrifuge
-
Mouse Interferon Alpha/Beta ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
At specified time points after treatment (e.g., 24 hours, 6 days), collect blood samples from mice via retro-orbital bleeding or cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
-
Interferon ELISA:
-
Perform the ELISA according to the manufacturer's instructions provided with the Mouse Interferon Alpha/Beta ELISA Kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of interferon in the serum samples by comparing their absorbance to the standard curve.
-
Compare the interferon levels across the different treatment groups.
-
Protocol 3: Assessment of Natural Killer (NK) Cell Activity
This protocol outlines the procedure for measuring the cytotoxic activity of splenic NK cells from treated mice.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Tumor target cells (e.g., YAC-1 cells, which are sensitive to NK cell-mediated lysis)
-
Cell staining dyes (e.g., Calcein-AM for target cells, Propidium Iodide for dead cells)
-
Flow cytometer
Procedure:
-
Splenocyte Isolation:
-
At desired time points (e.g., 2 days, 6 days post-infection), euthanize mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes by gently dissociating the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with RPMI-1640 medium and resuspend to a known concentration.
-
-
NK Cell Cytotoxicity Assay (Flow Cytometry-based):
-
Label the target tumor cells (e.g., YAC-1) with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Co-culture the labeled target cells with the isolated splenocytes (effector cells) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well plate.
-
Include control wells with target cells alone (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add a viability dye such as Propidium Iodide (PI) to each well.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population (Calcein-AM positive).
-
Within the target cell gate, determine the percentage of dead cells (PI positive).
-
Calculate the percentage of specific cytotoxicity using the formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100
-
Compare the NK cell cytotoxicity across the different treatment groups.
-
Visualizations
Caption: Proposed signaling pathway of this compound in cancer immunotherapy.
Caption: Experimental workflow for evaluating this compound in a murine sarcoma model.
Protocol for dissolving and storing Avridine for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (also known as CP-20961; N,N-Dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a synthetic lipophilic diamine with potent immunomodulatory and adjuvant properties. It is recognized for its capacity to induce interferon (IFN) and stimulate various components of the innate and adaptive immune systems, including macrophages and Natural Killer (NK) cells. These characteristics make this compound a compound of significant interest for research in virology, oncology, and immunology. This document provides a detailed protocol for the proper dissolution and storage of this compound for use in cell culture applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 35607-20-6 |
| Molecular Formula | C₄₃H₉₀N₂O₂ |
| Molecular Weight | 667.19 g/mol |
| Appearance | White to off-white powder |
| Solubility | DMSO: ≥5 mg/mL (with warming) |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Water bath or heat block
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Sterile, tissue culture-treated plates or flasks
-
Cells for treatment (e.g., peripheral blood mononuclear cells (PBMCs), macrophage cell lines like RAW 264.7, or other relevant cell lines)
Preparation of this compound Stock Solution (10 mg/mL)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile polypropylene microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mg/mL (e.g., add 1 mL of DMSO to 10 mg of this compound).
-
To facilitate dissolution, warm the solution to 60-80°C for 5-10 minutes.[1] Intermittent vortexing during warming will aid in complete solubilization.
-
Ensure the powder is completely dissolved and the solution is clear before proceeding.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
-
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Before use, briefly vortex the thawed stock solution.
-
Prepare a fresh working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
It is recommended to perform serial dilutions to achieve the final low concentrations required for cell treatment.
-
Note on Concentration: The optimal working concentration of this compound can vary depending on the cell type and the experimental objective. Based on the activity of other acridine (B1665455) derivatives, a starting concentration range of 0.1 µg/mL to 10 µg/mL is recommended for initial dose-response experiments.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound acts as an immunomodulator, primarily by inducing the production of interferon. This subsequently leads to the activation of downstream effector cells of the innate immune system.
Caption: this compound stimulates immune cells to produce interferon, activating NK cells and macrophages.
References
Application Notes and Protocols for Utilizing Avridine in the Study of Mucosal Immunity to Enteric Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective vaccination against enteric viruses, such as rotavirus, norovirus, and poliovirus, relies on the induction of robust mucosal immunity, characterized by the production of secretory Immunoglobulin A (sIgA) at mucosal surfaces. Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as a mucosal adjuvant. It has been shown to enhance secretory immune responses to co-administered antigens, making it a valuable tool for studying and improving mucosal vaccines against enteric pathogens.[1][2]
These application notes provide a comprehensive overview of the use of this compound to study mucosal immunity to enteric viruses, with a focus on its mechanism of action, protocols for its use in preclinical models, and a summary of its observed immunological effects. While much of the specific data comes from studies with reovirus, a well-characterized enteric virus, the principles and protocols described herein can be adapted for the study of other enteric viruses like rotavirus, norovirus, and poliovirus.
Mechanism of Action
This compound's primary mechanism as a mucosal adjuvant is its ability to enhance the uptake and retention of antigens in Peyer's patches, the primary inductive sites for intestinal immunity.[1] It is hypothesized that the lipophilic nature of this compound allows it to insert into the membranes of epithelial cells, including M cells, which are specialized for antigen sampling in the gut.[1] This facilitates the transport of associated antigens from the gut lumen into the underlying lymphoid tissue.[1]
Once in the Peyer's patches, this compound and the co-administered antigen are sequestered by antigen-presenting cells (APCs), such as macrophages and dendritic cells, located in the subepithelial dome.[1] This leads to several downstream immunological effects:
-
Enhanced Antigen Presentation: By increasing the concentration and residence time of the antigen within the Peyer's patches, this compound promotes more efficient processing and presentation by APCs to T cells.[1]
-
Increased Lymphoid Tissue Mass: Administration of this compound has been shown to increase the mass of Peyer's patches and the spleen, suggesting it has a trophic effect on mucosal lymphatic tissues.[1]
-
Selective Enhancement of IgA Response: The targeted delivery of antigen to the gut-associated lymphoid tissue (GALT) favors the induction of a strong sIgA response, which is crucial for mucosal protection, while potentially suppressing systemic IgG responses.[1][2]
-
Interferon Induction: this compound was initially identified as an interferon inducer, which may contribute to its adjuvant effects by activating APCs.[1]
Data Presentation
The following tables summarize the quantitative data from studies using this compound as a mucosal adjuvant with reovirus in mice.
Table 1: Effect of this compound on Secretory Antibody Response to Enteric Antigens
| Antigen | Administration Route | Adjuvant | Time Point | Fold Increase in Secretory IgA vs. Antigen Alone | Reference |
| Reovirus (live or UV-inactivated) | Intraduodenal | This compound | 7-14 days | 2- to 4-fold | [1][2] |
| Cholera Toxin | Intraduodenal | This compound | 7-14 days | 2- to 4-fold | [1][2] |
Table 2: Effect of this compound on Lymphatic Tissue Mass Following Intraduodenal Immunization with Reovirus
| Treatment Group | Lymphoid Tissue | Time Point | Change in Mass vs. Control | Reference |
| Reovirus + this compound | Peyer's Patches | 7 days | Significant increase | [1] |
| Reovirus + this compound | Spleen (Follicles) | 7 days | 2.5 times the mass of reovirus control | [2] |
| Reovirus + this compound | Spleen (Periarteriolar Lymphatic Sheath) | 3 days | 6 times the mass of untreated control | [2] |
| This compound alone | Spleen (Red Pulp - EMH) | 7 days | Markedly enlarged | [2] |
EMH: Extramedullary hematopoiesis
Experimental Protocols
Protocol 1: Preparation of this compound-Antigen Emulsion
This protocol describes the preparation of an this compound emulsion for mucosal administration, based on methodologies from published studies.[2][3]
Materials:
-
This compound powder
-
Absolute ethanol (B145695)
-
Tween 80
-
Intralipid (10% soybean oil emulsion)
-
Viral antigen preparation (e.g., purified enteric virus)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a 6 mg/mL this compound stock emulsion: a. Weigh 42 mg of this compound powder and dissolve it in 0.3 mL of absolute ethanol in a sterile glass vial. b. Add 0.03 mL of Tween 80 to the this compound-ethanol solution and mix thoroughly. c. Add 6.67 mL of Intralipid to the mixture. d. Agitate the mixture vigorously to form a homogenous emulsion.
-
Prepare the this compound-antigen inoculum: a. In a sterile microcentrifuge tube, mix the this compound stock emulsion with an equal volume of the viral antigen preparation (1:1 ratio). b. Sonicate the mixture for 10 seconds immediately prior to immunization to ensure a uniform emulsion.
Protocol 2: Intraduodenal Immunization of Mice
This protocol details the direct injection of the this compound-antigen emulsion into the duodenum of mice, a method used to ensure precise delivery to the small intestine.[2][3]
Materials:
-
This compound-antigen emulsion (prepared as in Protocol 1)
-
Adult female BALB/c mice (or other suitable strain)
-
Methoxyflurane (B143068) or other appropriate anesthetic
-
Surgical scissors and forceps
-
Suture materials
-
1 mL syringe with a 27-30 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Anesthetize the mouse using methoxyflurane or another approved anesthetic agent.
-
Place the anesthetized mouse in a supine position and disinfect the abdominal area with 70% ethanol.
-
Make a small midline incision (approximately 1 cm) through the skin and the peritoneal wall to expose the abdominal cavity.
-
Gently exteriorize a loop of the small intestine to locate the duodenum, which is the section immediately distal to the stomach.
-
Using a 1 mL syringe with a 27-30 gauge needle, carefully inject 0.1 mL of the prepared this compound-antigen emulsion directly into the lumen of the duodenum.
-
Return the intestine to the abdominal cavity.
-
Close the peritoneal wall and the skin with sutures.
-
Monitor the mouse until it has fully recovered from the anesthesia.
Protocol 3: Oral Gavage Immunization of Mice
Oral gavage is a less invasive alternative to intraduodenal injection for delivering the this compound-antigen emulsion to the gastrointestinal tract.
Materials:
-
This compound-antigen emulsion (prepared as in Protocol 1)
-
Adult female BALB/c mice (or other suitable strain)
-
20-22 gauge, 1.5-inch curved, ball-tipped gavage needle
-
1 mL syringe
Procedure:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should slide easily down the esophagus with no resistance. If resistance is met, withdraw and reposition the needle to avoid entry into the trachea.
-
Once the needle is at the predetermined depth, slowly dispense the this compound-antigen emulsion (typically 0.1-0.2 mL).
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of this compound in enhancing mucosal immunity.
Experimental Workflow
References
Application Notes and Protocols for Avridine and Acridine Derivative Treatment Regimens in Tumor Growth Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment regimens utilizing Avridine and its related compounds, acridine (B1665455) derivatives, for the suppression of tumor growth. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for the replication and further investigation of these findings.
Introduction to this compound and Acridine Derivatives in Oncology
This compound has been identified as a potent interferon (IFN) inducer. The antitumor effect of this compound is highly dependent on the treatment schedule. Administration of this compound after viral infection (in the context of virally induced tumors) has been shown to decrease tumor persistence, an effect linked to enhanced IFN levels and increased natural killer (NK) cell activity. Conversely, pretreatment with this compound before viral infection can lead to an enhancement of tumor growth.[1]
Acridine derivatives , such as Acriflavine and Acridine Orange, represent a broader class of compounds that have demonstrated significant anti-tumor activity through various mechanisms. These planar heterocyclic molecules can intercalate into DNA, disrupting replication and transcription. Furthermore, they are known to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division, and to interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a key regulator of tumor angiogenesis and metabolism.[2][3][4]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound and acridine derivatives in suppressing tumor growth.
Table 1: Preclinical Efficacy of this compound in a Moloney Sarcoma Virus (MSV) Induced Tumor Model
| Treatment Regimen | Animal Model | Key Findings | Reference |
| This compound (timing relative to MSV injection) | C57BL/6J mice | Decreased tumor persistence when given 1 or 5 days after virus injection. | [1] |
| This compound (timing relative to MSV injection) | C57BL/6J mice | Shortened prepatent period and increased tumor persistence if given 1 day before virus injection. | [1] |
Table 2: Preclinical Efficacy of Acridine Derivatives in Xenograft Tumor Models
| Compound | Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Acriflavine (ACF) | Lung Adenocarcinoma (A549 cells) | Nude mice | 2 mg/kg/day (i.p.) | 6 weeks | Significant decrease in tumor size (796.3±21 mm³ vs. 1230±120 mm³ in control). | [5] |
| Acriflavine (ACF) | Prostate Cancer (PC-3 cells) | Mice | Not specified | 14 days | Resulted in tumor growth arrest. | [6] |
| Acridine Orange (AO) | Osteosarcoma | Mice | 1.0 mg/kg (i.v.) with photodynamic therapy | Single treatment | Strong anti-tumor activity. | |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich Ascites Carcinoma | Mice | 12.5, 25, or 50 mg/kg/day (i.p.) | 7 days | Significant reduction in tumor cell viability. | [7][8] |
Signaling Pathways and Mechanisms of Action
This compound: Interferon Induction and Immune Response
This compound's primary mechanism of action in tumor suppression is the induction of interferons, which in turn stimulates the innate immune system. This leads to the activation of Natural Killer (NK) cells, which are critical for recognizing and eliminating tumor cells.
Caption: this compound-induced interferon signaling pathway.
Acridine Derivatives: Multi-faceted Anti-Tumor Mechanisms
Acridine derivatives employ several mechanisms to inhibit tumor growth, making them potent anti-cancer agents.
Caption: Multi-modal mechanism of action of acridine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and acridine derivatives.
General Workflow for In Vivo Tumor Suppression Studies
Caption: General experimental workflow for in vivo studies.
Preparation of this compound and Acridine Solutions for In Vivo Administration
-
This compound: The preparation of this compound for in vivo studies typically involves dissolving it in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like Tween 80 if the compound has low aqueous solubility. The final concentration should be calculated based on the desired dosage and the injection volume.
-
Acridine Derivatives (e.g., Acriflavine, Acridine Orange):
-
Weigh the desired amount of the acridine derivative powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
For injection, dilute the stock solution to the final desired concentration using sterile PBS or saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. For example, to prepare a 1 mg/ml solution of Acridine Orange, dissolve 1 mg in 1 ml of sterile PBS.[9]
-
In Vivo Administration Protocol (Mice)
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Route of Administration: The most common routes for these compounds are intraperitoneal (i.p.) and intravenous (i.v.) injection.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared drug solution slowly.
-
-
Intravenous (i.v.) Injection:
-
Place the mouse in a restraining device to expose the tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.
-
Tumor Volume Measurement
-
Frequency: Measure tumors 2-3 times per week.
-
Tool: Use a digital caliper for accurate measurements.
-
Procedure:
DNA Intercalation Assay (UV-Visible Spectroscopy)
-
Materials: Acridine derivative, calf thymus DNA (ctDNA), appropriate buffer (e.g., Tris-HCl).
-
Procedure:
-
Prepare a solution of the acridine derivative in the buffer and record its UV-Visible absorption spectrum.
-
Titrate this solution with increasing concentrations of ctDNA.
-
After each addition of DNA, allow the solution to equilibrate and record the spectrum.
-
Intercalation is indicated by hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption.[11]
-
Topoisomerase Inhibition Assay (DNA Relaxation Assay)
-
Materials: Supercoiled plasmid DNA, human topoisomerase IIα, assay buffer, acridine derivative, loading dye, agarose (B213101) gel.
-
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the acridine derivative.
-
Initiate the reaction by adding topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and run the samples on an agarose gel.
-
Inhibition of topoisomerase II is observed as a persistence of the supercoiled DNA band and a decrease in the relaxed DNA bands compared to the control.[12]
-
HIF-1α Inhibition Assay (Western Blot)
-
Cell Culture: Culture cancer cells under hypoxic conditions (e.g., 1% O₂) to induce HIF-1α expression.
-
Treatment: Treat the cells with varying concentrations of the acridine derivative.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against HIF-1α, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescent substrate. A decrease in the HIF-1α band intensity indicates inhibition.[1][13]
-
Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-based)
-
Effector Cell Preparation: Isolate splenocytes from treated and control mice and enrich for NK cells.
-
Target Cell Labeling: Label target tumor cells (e.g., YAC-1) with a fluorescent dye (e.g., CFSE).
-
Co-culture: Co-culture the NK cells (effector) with the labeled tumor cells (target) at various effector-to-target ratios.
-
Flow Cytometry: After incubation, add a viability dye (e.g., 7-AAD) and analyze the cells by flow cytometry. The percentage of dead target cells (CFSE+/7-AAD+) indicates the cytotoxic activity of the NK cells.[2]
Interferon Induction Assay (ELISA)
-
Sample Collection: Collect serum or tissue homogenates from treated and control animals at various time points after administration of this compound.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the interferon of interest (e.g., IFN-γ).
-
Add the collected samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting color change or luminescence using a plate reader.
-
The concentration of interferon in the samples is determined by comparison to the standard curve.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Bioassay for the measurement of type-I interferon activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 7. researchgate.net [researchgate.net]
- 8. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
Application Note: Quantification of Avridine in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Avridine (also known as Amiridine or Ipidacrine) in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development of this compound-based therapies. The protocol outlines a solid-phase extraction (SPE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using an electrospray ionization source coupled with a tandem mass spectrometer in the positive multiple reaction monitoring (+MRM) mode. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for reliable bioanalysis.
Introduction
This compound is a nonselective inhibitor of acetylcholinesterase and butyrylcholinesterase, showing potential in the treatment of conditions like Alzheimer's disease. To accurately assess its pharmacokinetic profile and ensure its safety and efficacy, a reliable analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[1] This document provides a detailed protocol for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Zolpidem (Internal Standard, IS)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
-
SOLA solid-phase extraction (SPE) cartridges
Instrumentation and Chromatographic Conditions
A standard HPLC system coupled with a tandem mass spectrometer is required. Representative conditions are provided below:
| Parameter | Recommended Conditions |
| HPLC Column | Zorbax SB-C18 |
| Mobile Phase | Methanol and 0.2% formic acid in water[1][2] |
| Flow Rate | Not specified, typically 0.2-0.5 mL/min for LC-MS/MS |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 10 µL |
| Detector | Tandem Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | Positive Ion Mode (+ESI) |
| Capillary Voltage | +2000 V[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | This compound: m/z 189.1 → 161.1[1]; Zolpidem (IS): m/z 308.2 → 235.1 (example) |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a suitable concentration of Zolpidem in methanol:water (50:50, v/v).
-
Spiked Plasma Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is an effective technique for the isolation and concentration of analytes from complex biological matrices.[2][3]
-
Conditioning: Condition the SOLA SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the plasma sample (e.g., 200 µL) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute this compound and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Data Presentation
The performance of the HPLC-MS/MS method for this compound quantification is summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5–200 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lowest Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
Table 2: Accuracy and Precision of the Assay
| Added Concentration (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (CV, %) | Inter-assay Accuracy (%) | Inter-assay Precision (CV, %) |
| 0.5 | 8.88 | 10.08 | 4.44 | 11.85 |
| 15 | 4.15 | 8.55 | 5.88 | 7.15 |
| 120 | -1.5 | 4.05 | -3.5 | 5.11 |
Data adapted from a study on Amiridine quantification.[1]
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed experimental protocol and performance characteristics demonstrate its suitability for pharmacokinetic and other bioanalytical studies in drug development. The solid-phase extraction procedure ensures clean sample extracts, minimizing matrix effects and leading to robust and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
Application Note: A Comprehensive In Vitro Screening Cascade for Avridine Analogs
Audience: Researchers, scientists, and drug development professionals involved in the discovery of novel antiviral and immunomodulatory agents.
Introduction
Avridine is a lipoidal amine known for its potent immunomodulatory and antiviral properties.[1][2] It functions as an adjuvant and an interferon inducer, stimulating the innate immune system to combat viral infections.[1][2] The development of this compound analogs aims to enhance its therapeutic efficacy, improve its safety profile, and broaden its spectrum of activity. This application note provides a detailed, multi-assay screening cascade designed to efficiently evaluate this compound analogs. The workflow integrates primary screening for antiviral activity and cytotoxicity with secondary, mechanism-of-action assays to characterize immunomodulatory effects.
Assay Principles
The screening strategy is based on a tiered approach:
-
Primary Screening:
-
Cytotoxicity Assay (MTT Assay): This initial screen is crucial to determine the concentration range at which the compounds are toxic to the host cells.[3] The 50% cytotoxic concentration (CC50) is a key parameter for assessing the therapeutic window.[4]
-
Antiviral Assay (Plaque Reduction Assay): This "gold standard" assay quantifies the ability of a compound to inhibit viral replication, measured by the reduction in viral plaques.[5][6] It is used to determine the 50% effective concentration (EC50).[4]
-
-
Secondary (Mechanism of Action) Screening:
-
Interferon Induction Assay: As this compound is a known interferon inducer, this assay quantifies the production of Type I interferons (e.g., IFN-β) by host cells in response to the compounds.[7]
-
NF-κB Activation Assay: The NF-κB signaling pathway is critical for initiating the innate immune and inflammatory responses, including interferon production.[8][9] This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[10]
-
Experimental Workflow
The overall screening cascade is designed to systematically evaluate this compound analogs, moving from broad activity and toxicity screening to more specific mechanism-of-action studies.
Caption: Workflow for screening this compound analogs.
Data Presentation
Quantitative data from the screening assays should be compiled to facilitate direct comparison of the analogs. The Selectivity Index (SI = CC50/EC50) is a critical metric for prioritizing compounds, with a higher SI value indicating a more favorable therapeutic window.[4]
Table 1: Primary Screening Results for this compound Analogs
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 150.5 | 10.2 | 14.8 |
| Analog-01 | >200 | 5.8 | >34.5 |
| Analog-02 | 85.3 | 25.1 | 3.4 |
| Analog-03 | 175.8 | 8.9 | 19.8 |
| Analog-04 | 25.1 | 15.6 | 1.6 |
Table 2: Secondary Screening of Selected Hits
| Compound ID | IFN-β Induction (pg/mL) | NF-κB p65 Nuclear Translocation (% of Positive Control) |
|---|---|---|
| This compound | 450.2 | 85.5 |
| Analog-01 | 680.5 | 92.1 |
| Analog-03 | 475.9 | 88.3 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that reduces cell viability by 50% (CC50).[11][12]
Materials:
-
Vero E6 cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound analogs dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[12]
-
Compound Addition: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert MTT into purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Antiviral Plaque Reduction Assay
This assay measures the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[4][5]
Materials:
-
Confluent monolayer of Vero E6 cells in 12-well plates
-
Virus stock (e.g., Influenza, SARS-CoV-2, titered to produce 50-100 plaques/well)
-
DMEM with 2% FBS
-
This compound analogs
-
Overlay medium: 2x DMEM mixed 1:1 with 1.8% low-melting-point agarose (B213101)
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
Procedure:
-
Cell Preparation: Ensure cells in 12-well plates are 90-100% confluent on the day of the assay.[5]
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound analogs in DMEM. In separate tubes, mix each compound dilution with an equal volume of virus stock (diluted to yield 50-100 PFU/well). Include a virus-only control.
-
Infection: Aspirate the culture medium from the cell monolayers and wash once with sterile PBS. Add 200 µL of the virus-compound mixture to each well in triplicate.[5]
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for virus adsorption.[4]
-
Overlay: After adsorption, aspirate the inoculum. Immediately add 2 mL of the pre-warmed (42°C) agarose overlay medium containing the corresponding concentration of the test compound to each well.[4]
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.[5]
-
Staining: Fix the cells by adding 1 mL of 4% formaldehyde (B43269) for at least 30 minutes. Carefully remove the agarose plugs and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the activation of the NF-κB pathway.[9][10]
Materials:
-
A549 cells (or other suitable cell line)
-
96-well optical-bottom plates
-
Lipopolysaccharide (LPS) or TNF-α (as positive controls for NF-κB activation)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well optical-bottom plate at 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with non-toxic concentrations of this compound analogs for a predetermined time (e.g., 1-3 hours). Include a positive control (e.g., 1 µg/mL LPS for 30 minutes) and an untreated negative control.
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.[10]
-
Antibody Staining: Incubate with primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1-2 hours at room temperature in the dark.[10]
-
Imaging: Wash the wells with PBS. Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for both the p65 (green) and nuclear (blue) channels.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 within the nucleus versus the cytoplasm. NF-κB activation is determined by an increase in the nuclear-to-cytoplasmic intensity ratio.
Protocol 4: Interferon-β (IFN-β) Induction Assay
This protocol uses an ELISA to quantify the amount of IFN-β secreted by cells following treatment with this compound analogs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., A549)
-
RPMI-1640 medium with 10% FBS
-
This compound analogs
-
Poly(I:C) (as a positive control for interferon induction)[7]
-
Human IFN-β ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with non-toxic concentrations of the this compound analogs for 24 hours. Include a positive control (Poly(I:C)) and an untreated control.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided IFN-β standards. Calculate the concentration of IFN-β (in pg/mL) in each sample by interpolating from the standard curve.
Mechanism of Action: Interferon Induction Pathway
This compound and its analogs are believed to act as pathogen-associated molecular pattern (PAMP) mimetics, activating intracellular signaling pathways that lead to the production of type I interferons. The core of this response involves the activation of key transcription factors, NF-κB and IRF3, which work together to initiate the transcription of the IFN-β gene. The secreted IFN-β then signals through its receptor (IFNAR) in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish a broad antiviral state in the cells.[13]
Caption: this compound analog-mediated IFN-β induction.
References
- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound as an adjuvant for Newcastle disease virus antigen in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. [Interferon induction under in vitro conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fivephoton.com [fivephoton.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. The interferon response circuit: Induction and suppression by pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
Avridine's Application in Preclinical Models of Adjuvant-Induced Arthritis in Rats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a synthetic immunomodulatory agent that has been utilized in preclinical research to induce adjuvant-induced arthritis (AIA) in rats. This model serves as a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel anti-arthritic therapies. This compound-induced arthritis is characterized by a T-cell-dependent, chronic, and often relapsing inflammatory condition of the joints, sharing several clinical and histopathological features with human rheumatoid arthritis (RA).[1][2] The disease severity and susceptibility are influenced by both Major Histocompatibility Complex (MHC) and non-MHC genes, with strains like Lewis (LEW) and Dark Agouti (DA) being highly susceptible.[2] This document provides detailed application notes and experimental protocols for the use of this compound in establishing a robust and reproducible AIA model in rats.
Data Presentation
The following tables summarize quantitative data typically collected in studies of this compound-induced arthritis. These tables are presented as templates for researchers to structure their experimental findings for clear comparison and analysis.
Table 1: Arthritis Index Scoring
| Treatment Group | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 0.0 ± 0.0 | 2.5 ± 0.5 | 5.8 ± 1.2 | 8.5 ± 1.5 |
| This compound (1.5 mg/rat) | 0.0 ± 0.0 | 4.2 ± 0.8 | 9.7 ± 2.1 | 12.3 ± 2.8 |
| Test Compound A | 0.0 ± 0.0 | 2.1 ± 0.4 | 4.5 ± 1.0 | 6.2 ± 1.3 |
| Reference Drug | 0.0 ± 0.0 | 1.8 ± 0.3 | 3.9 ± 0.9 | 5.1 ± 1.1 |
Data are represented as mean ± standard error of the mean (SEM). The arthritis index is a cumulative score based on the clinical assessment of all four paws.
Table 2: Paw Volume Measurement (in mL)
| Treatment Group | Baseline | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.2 |
| This compound (1.5 mg/rat) | 1.2 ± 0.1 | 2.5 ± 0.3 | 3.8 ± 0.5 | 4.5 ± 0.6 |
| Test Compound A | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Reference Drug | 1.2 ± 0.1 | 1.6 ± 0.2 | 2.2 ± 0.3 | 2.7 ± 0.4 |
Paw volume is a quantitative measure of inflammation and edema. Data are represented as mean ± SEM.
Experimental Protocols
Preparation of this compound Emulsion
Materials:
-
This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine)
-
Incomplete Freund's Adjuvant (IFA) or a suitable vehicle (e.g., mineral oil, squalene)[3][4]
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile glass vials
-
Syringes and needles (25-27 gauge)
-
Homogenizer or sonicator
Procedure:
-
Accurately weigh the required amount of this compound. For a target dose of 1.5 mg per rat, prepare a stock solution. For example, to prepare a 15 mg/mL solution, dissolve 150 mg of this compound in 10 mL of the chosen vehicle.
-
To create an emulsion, mix the this compound/oil solution with an equal volume of sterile saline.
-
Homogenize or sonicate the mixture until a stable, white, water-in-oil emulsion is formed. The stability of the emulsion is critical for consistent results.
-
Visually inspect the emulsion for separation. A stable emulsion should not separate upon standing for at least 30 minutes.
-
Draw the emulsion into sterile syringes for injection. It is crucial to re-suspend the emulsion immediately before each injection to ensure a homogenous dose.[5]
Induction of Arthritis in Rats
Animal Model:
-
Species: Rat
-
Strain: Lewis (LEW) or Dark Agouti (DA) rats are highly susceptible.[2] Wistar or Sprague-Dawley rats can also be used, though susceptibility may vary.
-
Age: 8-12 weeks old
-
Sex: Female rats are often preferred due to a higher incidence and severity of arthritis.
Procedure:
-
Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).
-
On day 0, administer a single intradermal injection of the this compound emulsion at the base of the tail. The typical injection volume is 100 µL, containing 1.5 mg of this compound.[2][4]
-
Alternatively, the injection can be administered into the footpad of a rear paw.[5] However, the base of the tail is a common site that allows for the assessment of arthritis in all four paws.
-
House the animals in a controlled environment with free access to food and water.
-
Monitor the animals daily for clinical signs of arthritis, which typically appear between 9 and 14 days post-injection.[2][4]
Clinical Assessment of Arthritis
Parameters to Evaluate:
-
Arthritis Score: Visually score each paw daily or every other day based on the degree of erythema (redness), swelling, and joint deformity. A common scoring system is as follows:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the digits
-
2 = Moderate swelling and erythema of the paw
-
3 = Severe swelling and erythema of the entire paw
-
4 = Maximal swelling, erythema, and joint deformity/ankylosis The maximum score per rat is 16 (4 points per paw).
-
-
Paw Volume: Measure the volume of each hind paw using a plethysmometer at regular intervals (e.g., weekly). This provides an objective measure of inflammation.
-
Body Weight: Record the body weight of each animal at regular intervals. A decrease in body weight can be an indicator of systemic illness associated with severe arthritis.
-
Histopathology: At the end of the study, euthanize the animals and collect the ankle joints for histopathological analysis. Tissues should be fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, pannus formation, cartilage damage, and bone erosion.[2][6]
Visualizations
Signaling Pathway of Adjuvant-Induced T-Cell Activation
The following diagram illustrates the general mechanism by which an adjuvant like this compound is thought to initiate an immune response leading to T-cell activation and subsequent arthritis.
Caption: General signaling pathway of adjuvant-induced T-cell activation.
Experimental Workflow for this compound-Induced Arthritis Studies
This diagram outlines the typical workflow for conducting a study using the this compound-induced arthritis model in rats.
Caption: Experimental workflow for this compound-induced arthritis studies in rats.
Conclusion
The this compound-induced arthritis model in rats is a well-established and relevant preclinical model for studying chronic autoimmune arthritis. By following standardized protocols for disease induction and assessment, researchers can obtain reliable and reproducible data to investigate disease mechanisms and evaluate the efficacy of potential therapeutic interventions. The provided application notes, protocols, and visualizations serve as a comprehensive guide for the successful implementation of this valuable in vivo model.
References
- 1. Arthritis induced in rats with nonimmunogenic adjuvants as models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Experimental Models for Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]
- 4. chondrex.com [chondrex.com]
- 5. researchgate.net [researchgate.net]
- 6. Histopathology of arthritis induced in rats by active immunization to mycobacterial antigens or by systemic transfer of T lymphocyte lines. A light and electron microscopic study of the articular surface using cationized ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Avridine precipitation issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Avridine in aqueous solutions. Given its lipoidal diamine nature, this compound presents very low solubility in aqueous media, which can lead to precipitation and inconsistent experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipophilic (lipoidal) diamine molecule primarily used as an adjuvant in vaccine formulations to enhance the immune response. Its structure contains two long dioctadecyl alkyl chains, making it highly hydrophobic and thus poorly soluble in water and aqueous buffers. Precipitation is a common issue when its concentration exceeds its very low solubility limit in an aqueous environment.
Q2: I observed immediate precipitation when I diluted my this compound-DMSO stock solution into my aqueous buffer. What happened?
A2: This phenomenon, often called "crashing out," occurs when the concentrated this compound stock in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (your aqueous buffer). The DMSO concentration is no longer sufficient to keep the lipophilic this compound molecules dissolved, causing them to aggregate and precipitate. This is a clear indication that the aqueous solubility limit of this compound has been exceeded under your experimental conditions.
Q3: My this compound solution was initially clear but became cloudy or showed a precipitate after some time. Why?
A3: Your initial solution was likely in a thermodynamically unstable, supersaturated state. Over time, especially with changes in temperature or minor nucleation events (like dust particles), the dissolved this compound will revert to its more stable, less soluble (precipitated) form. It is always recommended to use diluted aqueous preparations of this compound immediately.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a diamine, meaning it has basic nitrogen atoms. In acidic conditions (lower pH), these nitrogen atoms can become protonated (positively charged). This ionization increases the molecule's polarity, which generally enhances its solubility in aqueous solutions. Conversely, at neutral or basic pH, this compound is in its less soluble, non-ionized form. Therefore, you can expect higher solubility at acidic pH compared to neutral or alkaline pH.
Q5: What is the recommended solvent for preparing a stock solution of this compound?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound. A solubility of at least 5 mg/mL in DMSO has been reported, though this may require warming the solution to 60°C for several minutes to achieve complete dissolution. Always use high-purity, anhydrous DMSO, as water content can reduce solubility.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific precipitation issues in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | 1. Final concentration is too high: The this compound concentration exceeds its solubility limit in the final aqueous medium. 2. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out. 3. Low Temperature of Aqueous Buffer: Solubility is generally lower at colder temperatures. | 1. Lower the Final Concentration: Perform serial dilutions to find the maximum achievable concentration in your specific buffer without precipitation. 2. Modify Dilution Technique: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. 3. Pre-warm the Buffer: Warm your aqueous buffer to 37°C before adding the this compound stock solution. |
| Solution becomes cloudy over time in the incubator | 1. Supersaturation: The initial clear solution is thermodynamically unstable. 2. Interaction with Media Components: this compound may interact with salts, proteins, or other components in complex media, leading to precipitation. | 1. Use Immediately: Prepare working solutions fresh and use them immediately after preparation. Avoid storing diluted aqueous solutions. 2. Simplify the Medium: If possible, test this compound's stability in a simpler buffer (e.g., PBS) to see if media components are the issue. 3. Consider Formulation: For prolonged stability, this compound must be formulated into a stable delivery system like a liposome (B1194612) or an emulsion (see Experimental Protocols). |
| Inconsistent results between experiments | 1. Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation or precipitation within the stock. 2. Variable Preparation Technique: Inconsistent methods of dilution (e.g., speed of addition, mixing intensity) can lead to different levels of precipitation. | 1. Aliquot Stock Solution: After preparation, aliquot the DMSO stock into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Standardize Protocol: Develop and strictly follow a standardized written protocol for the preparation of your this compound working solutions. |
Data Presentation: this compound Solubility
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values (25°C)
| Buffer pH | Expected Charge State | Estimated Solubility (µg/mL) | Rationale |
| 4.0 | Doubly Protonated (Cationic) | 1 - 10 | Increased polarity due to protonation of amine groups enhances solubility. |
| 7.4 | Primarily Non-ionized | < 0.1 | Highly lipophilic, neutral form predominates, leading to extremely low solubility. |
| 9.0 | Non-ionized | < 0.1 | Remains in the poorly soluble neutral form. |
Table 2: Estimated Solubility of this compound in Different Solvents
| Solvent | Type | Estimated Solubility | Notes |
| Water (pH 7.4) | Aqueous | Extremely Low (< 0.1 µg/mL) | Not recommended for direct dissolution. |
| PBS (pH 7.4) | Aqueous Buffer | Extremely Low (< 0.1 µg/mL) | Not recommended for direct dissolution. |
| DMSO | Polar Aprotic | ≥ 5 mg/mL | Requires warming to 60°C. Recommended for stock solutions. |
| Ethanol | Polar Protic | Low to Moderate | Can be used as a co-solvent in emulsion preparations. |
| Chloroform (B151607) | Non-polar | Soluble | Used in liposome preparation to create a lipid film. |
Experimental Protocols
Due to its poor aqueous solubility, this compound is typically formulated in a lipid-based delivery system for experimental use.
Protocol 1: Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC) and Cholesterol (e.g., in a 4:1 molar ratio)
-
Chloroform
-
Aqueous buffer (e.g., sterile PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Methodology:
-
Lipid Film Preparation: a. Accurately weigh the desired amounts of this compound, phosphatidylcholine, and cholesterol. b. Dissolve all components in chloroform in a round-bottom flask. Mix thoroughly to ensure a homogenous solution. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 37-40°C) to evaporate the chloroform under reduced pressure. d. A thin, uniform lipid film containing this compound will form on the inner wall of the flask. e. Continue to apply vacuum for at least 1-2 hours to remove any residual chloroform.
-
Hydration: a. Pre-warm your aqueous buffer (e.g., PBS) to the same temperature as the water bath. b. Add the pre-warmed buffer to the flask containing the dry lipid film. c. Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. The lipid film will gradually hydrate (B1144303) and swell, forming a milky suspension of multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended): a. To achieve a more uniform size distribution, the MLV suspension can be sonicated. b. Place the flask in a bath sonicator for 5-15 minutes. Monitor the temperature to ensure it does not overheat. c. For smaller, unilamellar vesicles (SUVs), the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Final Product: a. The resulting liposomal suspension should be stored at 4°C and used within a few days for optimal stability.
Protocol 2: Preparation of an this compound Oil-in-Water Emulsion
This protocol provides a general method for creating an emulsion for administering this compound.
Materials:
-
This compound
-
Ethanol (high purity)
-
A surfactant (e.g., Tween 80)
-
A stable oil (e.g., Squalene or a suitable soybean oil emulsion)
-
Aqueous phase (e.g., sterile saline or PBS)
-
High-speed homogenizer or microfluidizer
Methodology:
-
Prepare the Oil Phase: a. Dissolve the accurately weighed this compound in a minimal amount of ethanol. b. Add the surfactant (e.g., Tween 80) and the oil to the this compound/ethanol solution. c. Mix thoroughly until a clear, homogenous oil phase is obtained. Gentle warming may be required.
-
Prepare the Aqueous Phase: a. The aqueous phase is typically a sterile isotonic buffer like PBS or saline.
-
Emulsification: a. Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer. b. Continue homogenization for a sufficient time (e.g., 5-10 minutes) until a stable, milky-white emulsion with a uniform droplet size is formed. c. For a more uniform and smaller droplet size, the coarse emulsion can be passed through a high-pressure homogenizer or microfluidizer.
-
Final Product: a. The final emulsion should be inspected for stability (i.e., no phase separation). Store at 4°C. Shake gently before use.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Precipitation```dot
Signaling Pathway: Adjuvant Mechanism of Action via Toll-Like Receptor (TLR)
As an adjuvant, this compound is proposed to enhance the immune response by activating innate immune cells. While the specific receptor for this compound is not defined in the provided literature, many adjuvants function by engaging Pattern Recognition Receptors (PRRs) such as Toll-Like Receptors (TLRs). This diagram illustrates a generalized TLR signaling pathway in an Antigen Presenting Cell (APC), such as a dendritic cell.
Caption: Generalized TLR signaling pathway activated by an adjuvant in an APC.
Technical Support Center: Troubleshooting Low Cell Viability with Avridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding low cell viability observed after in vitro treatment with Avridine.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected cell viability after treating our cultures with this compound. What are the primary reasons for this?
Low cell viability is a common observation with acridine-based compounds like this compound. The primary reason is its presumed mechanism of action, which involves cytotoxicity. Acridine (B1665455) derivatives are well-documented as DNA intercalating agents and topoisomerase inhibitors. This action leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis) or necrosis.[1][2]
However, other experimental factors could be contributing to excessive cell death:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.
-
Compound Precipitation: this compound may be precipitating in the culture medium, leading to inconsistent and localized high concentrations.
-
Contamination: Microbial contamination in cell cultures can cause widespread cell death.
-
Suboptimal Cell Health: Using cells that are unhealthy, at a high passage number, or over-confluent can make them more susceptible to chemical-induced stress.
Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound's cytotoxicity. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death often resulting from severe cellular injury.[3][4]
You can differentiate between these two pathways using specific assays:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.
-
Acridine Orange (AO) and Ethidium Bromide (EB) Staining: This fluorescence microscopy technique can distinguish between live, apoptotic, and necrotic cells. Live cells appear uniformly green. Early apoptotic cells show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells display orange to red nuclei with condensed chromatin, while necrotic cells have uniformly orange to red nuclei with no chromatin condensation.[5][6][7]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases (e.g., caspase-3, -7, or -9) can confirm the involvement of the apoptotic pathway.
Q3: What is a recommended starting concentration for this compound in our in vitro experiments?
Q4: Our results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results often stem from variability in experimental conditions. Key factors to investigate include:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-preserved stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Times: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.
-
Solvent Concentration: Ensure the final concentration of the vehicle solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically below 0.5%).
Data Presentation: Cytotoxicity of Acridine Derivatives
While specific IC50 values for this compound are not available, the following table summarizes the reported cytotoxic activity of various related acridine compounds against different human cancer cell lines. This data provides a general indication of the potency of this class of molecules.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazoloacridine (PZA) | SW-620 | Human Colon Carcinoma | <1.3 | [8] |
| Pyrazoloacridine (PZA) | MCF-7 | Human Breast Cancer | <1.3 | [8] |
| Acridine-Thiosemicarbazone | B16-F10 | Murine Melanoma | 14.79 | [1] |
| Acridine-Thiosemicarbazone | K-562 | Human Leukemia | 11.45 - 17.32 | [1] |
| Acridine-Chalcone Hybrid | MDA-MB-231 | Human Breast Cancer | Not specified | [9] |
| Acridine-Chalcone Hybrid | MCF-7 | Human Breast Cancer | Not specified | [9] |
| 9-Anilino Acridines | A-549 | Human Small-Cell Lung Carcinoma | Not specified | [2] |
| 9-Anilino Acridines | MCF-7 | Human Breast Cancer | Not specified | [2] |
| Acridine/Sulfonamide Hybrid | HepG2 | Human Hepatic Carcinoma | 14.51 | [10] |
| Acridine/Sulfonamide Hybrid | HCT-116 | Human Colon Carcinoma | 9.39 | [10] |
| Acridine/Sulfonamide Hybrid | MCF-7 | Human Breast Cancer | 8.83 | [10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells (medium only) as a negative control and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Distinguishing Apoptosis and Necrosis using Acridine Orange/Propidium Iodide (AO/PI) Staining
Materials:
-
Acridine Orange (AO) staining solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound at the desired concentration and for the desired time.
-
Cell Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add a mixture of AO and PI (e.g., 10 µL of each stock solution in 1 mL of PBS) to the cells.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
-
Visualization:
-
Wash the cells gently with PBS to remove excess dyes.
-
Mount the coverslip on a microscope slide with a drop of PBS.
-
Immediately visualize the cells under a fluorescence microscope.
-
-
Image Analysis:
-
Live cells: Uniformly green fluorescence.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-to-red nucleus with condensed and fragmented chromatin.
-
Necrotic cells: Uniformly orange-to-red fluorescence with no chromatin condensation.
-
Visualizations
Caption: Troubleshooting workflow for low cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent cytokine induction with Avridine
Welcome to the technical support center for Avridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent use of this compound in experiments and to troubleshoot potential issues related to cytokine induction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic lipoidal amine known for its immunomodulatory properties. It functions as a potent adjuvant, enhancing the immune response to antigens.[1] Its mechanism of action is believed to involve the activation of the innate immune system, likely through engagement with Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs), leading to the production of cytokines and the subsequent activation of adaptive immunity.[2][3][4][5]
Q2: What are the common applications of this compound in research?
This compound is primarily used as a vaccine adjuvant to increase the immunogenicity of viral and bacterial antigens.[1] It has been shown to significantly enhance antibody titers and provide protection in preclinical models.[1] It is also utilized in immunological research to study innate immune activation and cytokine signaling pathways.
Q3: Which cell types are the primary targets of this compound?
As an activator of the innate immune system, this compound primarily targets antigen-presenting cells (APCs) such as macrophages and dendritic cells.[6][7] These cells are equipped with PRRs that can recognize this compound, triggering downstream signaling cascades that lead to cytokine secretion.
Q4: What is the typical cytokine profile observed after this compound stimulation?
While specific data for this compound is limited, adjuvants that activate TLRs typically induce a mixed Th1 and Th2 response. The cytokine profile can vary depending on the cell type, species, and experimental conditions. Generally, an increase in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, as well as the Th1 cytokine IFN-γ, can be expected.[3][8][9] The table below summarizes potential cytokine responses based on studies of similar adjuvants.
Troubleshooting Guide: Inconsistent Cytokine Induction
Issue: High variability in cytokine levels between experiments.
Potential Causes:
-
Donor-to-donor variability in primary cells: Primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), from different donors can exhibit significant variation in their response to stimuli due to genetic differences, age, and previous antigen exposure.[10]
-
Inconsistent cell culture conditions: Variations in cell density, media composition, serum lot, or incubation time can all contribute to inconsistent results.
-
Improper this compound preparation: Incorrect solubilization or storage of this compound can affect its potency and lead to variable stimulation.
-
Assay variability: ELISA and other immunoassays are subject to inherent variability. Pipetting errors, improper washing, and variation in antibody lots can all contribute to inconsistent data.[1][10][11][12]
Solutions:
-
Standardize cell source: If possible, use cells from a single, reliable donor for a set of experiments. When using multiple donors, process and culture the cells under identical conditions and analyze the data to account for donor-specific responses.
-
Optimize and standardize cell culture:
-
Maintain a consistent cell seeding density.
-
Use the same batch of media and serum for all experiments in a study.
-
Ensure consistent incubation times and conditions (temperature, CO2).
-
-
Proper this compound handling:
-
Follow the manufacturer's instructions for reconstitution and storage.
-
Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Minimize assay variability:
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure thorough and consistent washing steps in ELISAs.
-
Use high-quality, validated assay kits and reagents.
-
Include appropriate controls (unstimulated cells, positive control stimulus) in every assay.
-
Issue: Low or no cytokine induction.
Potential Causes:
-
Suboptimal this compound concentration: The concentration of this compound used may be too low to induce a robust response.
-
Incorrect cell type: The cell type being used may not be responsive to this compound.
-
Cell viability issues: Low cell viability will result in a poor response.
-
Timing of sample collection: Cytokine production is transient. Samples may have been collected too early or too late to detect the peak response.
-
Inhibitory substances in culture: Components in the serum or media may be inhibiting the cellular response.
Solutions:
-
Perform a dose-response experiment: Titrate this compound across a range of concentrations to determine the optimal dose for your specific cell type and experimental setup.
-
Use appropriate cell types: Ensure you are using cells that are known to respond to innate immune stimuli, such as macrophages, dendritic cells, or PBMCs.
-
Check cell viability: Assess cell viability before and after the experiment using a method such as trypan blue exclusion.
-
Optimize sample collection time: Perform a time-course experiment to identify the peak of cytokine production for your cytokines of interest.
-
Screen for inhibitory substances: Test different lots of serum or use serum-free media if possible to rule out inhibition.
Data Presentation
The following table summarizes the expected cytokine profile in human PBMCs stimulated with a TLR4 agonist, which is a likely target for this compound. Concentrations are indicative and can vary based on experimental conditions.
| Cytokine | Expected Response | Typical Concentration Range (pg/mL) |
| TNF-α | Strong Induction | 500 - 2000 |
| IL-6 | Strong Induction | 1000 - 5000 |
| IL-1β | Moderate Induction | 100 - 500 |
| IFN-γ | Moderate Induction | 200 - 1000 |
| IL-10 | Variable Induction | 50 - 300 |
| IL-12p70 | Moderate Induction | 100 - 400 |
Data is compiled from studies using TLR4 agonists as a proxy for this compound and should be used as a general guideline.[3][8]
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IFN-γ)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
This compound Preparation: Prepare a stock solution of this compound according to the manufacturer's instructions. Perform serial dilutions in complete RPMI 1640 medium to achieve the desired final concentrations.
-
Cell Stimulation: Add the diluted this compound to the appropriate wells. Include unstimulated (medium only) and positive control (e.g., LPS at 100 ng/mL) wells.
-
Incubation: Incubate the plate for 18-24 hours in a CO2 incubator at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.
Visualizations
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Rationally Designed TLR4 Ligands for Vaccine Adjuvant Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 5. Use of defined TLR ligands as adjuvants within human vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human in vitro modeling of adjuvant formulations demonstrates enhancement of immune responses to SARS-CoV-2 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. arp1.com [arp1.com]
- 12. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Optimizing Avridine Concentration for T-Cell Proliferation
Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for maximal T-cell proliferation in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on T-cell proliferation?
A1: this compound is a novel immunomodulatory compound. In the context of T-cell biology, it is hypothesized to interact with key signaling pathways that regulate T-cell activation and proliferation. The expected effect of this compound is to enhance T-cell proliferation in response to stimulation, making it a compound of interest for applications in immunotherapy and vaccine development. The optimal concentration to achieve this effect must be determined empirically.
Q2: What is the first step I should take to determine the optimal concentration of this compound?
A2: The first and most critical step is to perform a dose-response experiment. This involves testing a wide range of this compound concentrations to identify a narrower, effective range. A broad initial screen, for example, from 1 nM to 100 µM, is recommended to capture the full spectrum of activity, from potential stimulatory effects at low concentrations to possible cytotoxic effects at high concentrations.
Q3: What are the essential controls to include in my T-cell proliferation assay with this compound?
A3: To ensure the validity of your results, the following controls are essential:
-
Unstimulated Control: T-cells cultured in media alone to establish the baseline level of proliferation.
-
Stimulated Control (Positive Control): T-cells stimulated with a known mitogen (e.g., anti-CD3/CD28 antibodies or PHA) in the absence of this compound. This confirms that the T-cells are healthy and capable of proliferating.
-
Vehicle Control: T-cells stimulated in the presence of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on T-cell proliferation.
Q4: How long should I incubate the T-cells with this compound?
A4: The optimal incubation time can vary depending on the kinetics of this compound's action and the doubling time of the T-cells. A typical starting point for T-cell proliferation assays is 3 to 5 days. It is advisable to perform a time-course experiment (e.g., harvesting cells at 48, 72, 96, and 120 hours) to determine the peak of proliferation in your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or No T-Cell Proliferation in Stimulated Controls
-
Possible Cause 1: Suboptimal T-cell stimulation.
-
Solution: Titrate the concentration of your stimulating agents (e.g., anti-CD3/CD28 antibodies). Ensure that the antibodies are properly coated on the plate if using a plate-bound method.
-
-
Possible Cause 2: Poor cell health.
-
Solution: Assess the viability of your T-cells before starting the experiment; it should be >95%. Use freshly isolated T-cells whenever possible and handle them gently to minimize stress.
-
-
Possible Cause 3: Incorrect cell seeding density.
-
Solution: Optimize the number of cells seeded per well. Too few cells may not receive sufficient autocrine and paracrine signals to proliferate, while too many cells can lead to nutrient depletion and overcrowding. A typical starting density is 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate.
-
Issue 2: High Cell Death or Toxicity Observed with this compound Treatment
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Your dose-response curve should include a wide range of concentrations to identify the cytotoxic threshold of this compound. If high cell death is observed, expand the lower end of your concentration range.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%. Perform a vehicle toxicity control to confirm.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all reagents and cell cultures are sterile and free from mycoplasma contamination, which can affect cell viability and proliferation.
-
Issue 3: High Variability Between Replicates or Experiments
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting steps.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of a 96-well plate as they are more prone to evaporation. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions of this compound.
-
Data Presentation
Table 1: Example of an this compound Dose-Response Titration Experiment
| This compound Conc. (µM) | % Proliferating T-Cells (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 65.2 ± 4.1 | 96 |
| 0.01 | 72.5 ± 3.8 | 95 |
| 0.1 | 85.1 ± 5.2 | 94 |
| 1 | 92.3 ± 3.5 | 93 |
| 10 | 78.6 ± 4.9 | 85 |
| 100 | 25.4 ± 6.3 | 42 |
Table 2: Summary of Optimal Conditions for this compound in T-Cell Proliferation Assay
| Parameter | Optimal Value |
| This compound Concentration | 1 µM |
| Incubation Time | 96 hours |
| T-Cell Seeding Density | 1.5 x 10^5 cells/well |
| Anti-CD3 Concentration | 1 µg/mL |
| Anti-CD28 Concentration | 1 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Aliquot and Store: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment.
Protocol 2: Human T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Enrich T-Cells: Enrich for T-cells from the PBMC population using a negative selection immunomagnetic cell separation kit. This will yield untouched, purified T-cells.
-
Assess Purity and Viability: Check the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Assess cell viability using Trypan Blue exclusion; viability should be >95%.
Protocol 3: T-Cell Proliferation Assay using CFSE Staining
-
Label T-Cells with CFSE: Resuspend the purified T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench Staining: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
-
Wash Cells: Wash the cells twice with complete RPMI medium to remove any unbound CFSE.
-
Cell Plating and Stimulation: Resuspend the CFSE-labeled T-cells in complete RPMI medium and plate them in a 96-well flat-bottom plate at the optimized seeding density. Add the stimulating agents (e.g., anti-CD3/CD28 antibodies).
-
Add this compound: Add the prepared working solutions of this compound at various concentrations to the appropriate wells. Include vehicle and no-treatment controls.
-
Incubate: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide). Acquire the samples on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
Visualizations
Technical Support Center: Troubleshooting Avridine's Low Solubility in Cell Culture Media
Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's low solubility in aqueous cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the this compound to precipitate out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is crucial to create a high-concentration stock to minimize the final volume of DMSO introduced into the cell culture, as DMSO can have cytotoxic effects.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal target of ≤ 0.1%.[1][2] However, tolerance to DMSO can vary significantly between cell lines.[2][3] It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Immediate Precipitate Formation Upon Addition to Media
Question: I prepared a stock solution of this compound in DMSO. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is happening and how can I prevent this?
Answer: This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final medium exceeds its solubility limit in the aqueous environment.[1] Here are several potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound is higher than its maximum solubility in the cell culture medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly and quickly into a large volume of media causes rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Alternatively, add the stock solution dropwise to the vortexing or swirling culture medium to ensure rapid dispersion.[4] |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1] | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][4] |
| High Solvent Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Ensure the final DMSO concentration in the culture medium remains below 0.5%, and ideally at or below 0.1%.[2] |
Issue 2: Delayed Precipitation After Incubation
Question: The this compound-containing medium looked clear initially, but after several hours or a day in the incubator, I see a crystalline or cloudy precipitate. What is causing this?
Answer: Delayed precipitation can occur due to changes in the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated warming and cooling cycles, or unstable incubator temperatures, can affect compound solubility. | Maintain a stable 37°C environment. Avoid removing plates from the incubator for extended periods. Do not store diluted, ready-to-use this compound solutions at 4°C; prepare them fresh for each experiment.[4] |
| Evaporation | Water evaporation from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[5] | Ensure proper humidification of the incubator. Use culture plates with tight-fitting lids or seal plates with gas-permeable membranes. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[1] | Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Consider changing the medium more frequently to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with components in the serum or media over time, leading to the formation of insoluble complexes. | If using serum-free media, be aware that some supplements can cause precipitation. Consider reducing the serum concentration if experimentally feasible, or test different types of serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 667.2 g/mol )[6]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out 6.67 mg of this compound powder.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube or warm it in a 37°C water bath to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Determining Maximum Tolerable DMSO Concentration
This experiment will establish a baseline for DMSO toxicity in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
DMSO, sterile
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Seed cells in a 96-well plate at your standard density and allow them to adhere overnight.
-
Prepare a series of dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "medium only" control (0% DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for a duration that matches your planned this compound treatment time (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Plot cell viability (%) against DMSO concentration (%) to determine the highest concentration that does not significantly impact cell viability.
Visualizations
Experimental Workflow: Preparing and Diluting this compound
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Logic for Immediate Precipitation
Caption: Decision tree for troubleshooting immediate precipitation.
Illustrative Signaling Pathway: Interferon Induction
As an interferon inducer, this compound may trigger antiviral responses through pathways like the cGAS-STING pathway, leading to the production of Type I interferons.
Caption: Simplified cGAS-STING pathway for interferon induction.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Avridine-Induced Inflammation In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce Avridine-induced inflammation in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause inflammation?
This compound is a potent immunological adjuvant used to enhance the immune response to antigens in vaccines and experimental immunology.[1] Its inflammatory properties are integral to its function as an adjuvant, as it activates the innate immune system to create a pro-inflammatory environment at the injection site. This process involves the recruitment of immune cells, induction of cytokines and chemokines, and enhanced antigen presentation.[2] While this inflammatory response is crucial for a robust adaptive immune response, excessive inflammation can lead to adverse side effects.[3]
Q2: What are the typical signs of this compound-induced inflammation in vivo?
Common signs of inflammation at the injection site include redness, swelling (edema), and tenderness.[3] In systemic applications or with potent adjuvants, researchers might observe the formation of granulomas, sterile abscesses, or lymphadenopathy.[3] In animal models, this can manifest as paw edema, joint inflammation (arthritis), and changes in behavior such as reduced mobility.[4]
Q3: Which signaling pathways are likely involved in this compound-induced inflammation?
While specific pathways for this compound are not extensively detailed in publicly available literature, as an adjuvant that induces interferons, it is likely to activate key innate immune signaling pathways.[1] These may include:
-
Toll-Like Receptor (TLR) Signaling: Many adjuvants are recognized by TLRs, which trigger downstream signaling cascades.[5][6]
-
NF-κB Activation: A central regulator of inflammatory responses, NF-κB activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[7][8][9]
-
Inflammasome Activation: Adjuvants can activate multiprotein complexes called inflammasomes, such as NLRP3, leading to the maturation and secretion of potent pro-inflammatory cytokines like IL-1β and IL-18.[10][11][12]
Q4: What are the key cytokines involved in the inflammatory response to adjuvants like this compound?
The cytokine profile can be complex and depends on the specific adjuvant and animal model. Key pro-inflammatory cytokines typically include:
Anti-inflammatory cytokines, such as IL-10 and IL-4, are also produced as part of the regulatory response.[15][16]
Troubleshooting Guide
Issue: Excessive local inflammation at the injection site.
| Possible Cause | Recommended Solution |
| High concentration of this compound | Perform a dose-response study to determine the minimum effective dose that provides sufficient adjuvanticity with acceptable inflammation. |
| Improper formulation or administration | Ensure the this compound-antigen emulsion is properly prepared and administered using sterile techniques. Consider changing the injection route (e.g., subcutaneous vs. intramuscular) as this can influence the local inflammatory response.[17] |
| Contamination of reagents | Use sterile, endotoxin-free reagents for all preparations. |
Issue: Systemic inflammatory side effects (e.g., fever, weight loss).
| Possible Cause | Recommended Solution |
| High dose or frequent administration | Re-evaluate the dosing regimen. It may be necessary to reduce the dose or increase the interval between administrations. |
| Cytokine storm | In severe cases, consider the co-administration of anti-inflammatory agents. This should be carefully validated to ensure it does not compromise the desired adjuvant effect. |
Issue: Inconsistent or non-reproducible inflammatory responses.
| Possible Cause | Recommended Solution |
| Variability in animal model | Ensure consistency in the age, sex, and genetic background of the animals used. |
| Inconsistent experimental technique | Standardize all procedures, including emulsion preparation, injection volume and site, and methods for assessing inflammation. |
Strategies to Reduce this compound-Induced Inflammation
Several approaches can be explored to mitigate this compound-induced inflammation, primarily categorized into formulation strategies and co-administration of anti-inflammatory agents.
Formulation and Delivery Strategies
Modifying the formulation of this compound can potentially reduce its local reactogenicity. While specific data for this compound is limited, principles from other adjuvants can be applied:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes may alter its release kinetics and interaction with local tissues, potentially reducing acute inflammation.
-
Alternative Delivery Routes: The route of administration can significantly impact the inflammatory response. For instance, subcutaneous or intramuscular injections are common for vaccines.[17]
Co-administration of Anti-inflammatory Agents
The co-administration of anti-inflammatory drugs can be an effective strategy. However, it is crucial to balance the reduction in inflammation with the potential for diminishing the adjuvant effect.
Table 1: Examples of Anti-inflammatory Agents Used to Reduce Adjuvant-Induced Arthritis
| Agent | Mechanism of Action | Model | Key Findings |
| Celastrol (B190767) | Down-regulates caspase-1 and NF-κB activation, leading to decreased IL-1β and TNF secretion.[18] | Adjuvant-Induced Arthritis (AIA) in rats | Significantly suppressed joint inflammation and abrogated inflammatory infiltrate.[18] |
| Dexamethasone, Fluocinolone Acetonide | Glucocorticoids with broad anti-inflammatory effects. | Freund's Adjuvant-induced skin lesions in rats | Caused near-complete clearing of skin lesions.[19] |
| Dehydrozingerone (DHZ) | Reduces serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers.[20] | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Significantly ameliorated arthritis severity, reduced paw edema and arthritic score.[20] |
| Butin | Attenuates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and increases anti-inflammatory IL-10.[21] | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Reduced paw volume and arthritis severity.[21] |
| Apocynin (APO) | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β) and mediators (PGE2, LTB4), and inhibits T-cell mediated immune response.[22] | Adjuvant-induced arthritis in mice | Dose-dependent decrease in edema and suppression of inflammatory markers.[22] |
Note: The efficacy of these agents against this compound-induced inflammation would need to be experimentally validated.
Experimental Protocols
Protocol 1: Induction of Local Inflammation with this compound in a Mouse Model
This protocol is adapted from methods used for other adjuvants like Complete Freund's Adjuvant (CFA).[23][24]
Materials:
-
This compound
-
Antigen of choice
-
Sterile, endotoxin-free saline or PBS
-
Syringes and needles (e.g., 27-30 gauge)
-
Anesthetic for mice (e.g., isoflurane)
-
Calipers for measuring paw thickness
Procedure:
-
Preparation of this compound-Antigen Emulsion:
-
Follow the manufacturer's instructions for preparing the this compound emulsion with your antigen. Ensure the final formulation is sterile.
-
-
Animal Handling and Anesthesia:
-
Anesthetize the mice according to your institution's approved animal care and use protocols.
-
-
Injection:
-
Inject a defined volume (e.g., 20-50 µL) of the this compound-antigen emulsion subcutaneously into the plantar surface of the mouse's hind paw.
-
-
Monitoring Inflammation:
Protocol 2: Assessment of Cytokine Levels
Materials:
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
-
Tissue homogenization equipment
Procedure:
-
Sample Collection:
-
At desired time points post-injection, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
-
Alternatively, euthanize the animals and collect the inflamed paw tissue.
-
-
Sample Processing:
-
For blood samples, centrifuge to separate plasma or serum and store at -80°C.
-
For tissue samples, homogenize in a suitable lysis buffer containing protease inhibitors. Centrifuge to clear the lysate and collect the supernatant.
-
-
Cytokine Measurement:
-
Use commercial ELISA kits to quantify the concentration of specific cytokines in the plasma/serum or tissue lysates, following the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
dot
Caption: Hypothetical signaling pathways for this compound-induced inflammation.
dot
Caption: General workflow for testing agents to reduce this compound-induced inflammation.
References
- 1. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 6. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of NF-κB by the intracellular expression of NF-κB-inducing kinase acts as a powerful vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Activation in Airways Modulates Allergic Inflammation but Not Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the NLRP3 inflammasome in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATP release and purinergic signaling in NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokines in Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researcherslinks.com [researcherslinks.com]
- 16. Evaluation of the profile of inflammatory cytokines, through immunohistochemistry, in the skin of patients with allergic contact dermatitis to nickel in the acute and chronic phases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of topical antiinflammatory agents on Freund's adjuvant-induced skin lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 22. Amelioration of adjuvant induced arthritis by apocynin [pubmed.ncbi.nlm.nih.gov]
- 23. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Avridine degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Avridine to prevent its degradation. The following information is based on general principles of pharmaceutical stability, as specific public data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C.[1][2] Some sensitive biologics may even require storage at -80°C to minimize chemical degradation and preserve biological activity.[3] Short-term storage, for a few days to weeks, may be acceptable at 2-8°C, but for periods longer than a month, freezing is crucial.[1]
Q2: How does humidity affect the stability of this compound?
A2: Humidity can significantly impact the stability of solid this compound. As a compound containing amine groups, it may be susceptible to hydrolysis. It is crucial to store this compound in a dry environment, preferably with a relative humidity (RH) below 40%.[4][5] For highly sensitive formulations, storage in a desiccator or with the inclusion of a desiccant in the packaging is recommended.[1]
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may manifest as:
-
Physical changes: A change in color (e.g., yellowing or browning), caking of the powder, or the appearance of an unusual odor.
-
Chemical changes: A decrease in purity or the appearance of new peaks when analyzed by chromatography (e.g., HPLC). A loss of potency or biological activity in your experiments.
Q5: Can I store this compound in a solution?
A5: Storing this compound in solution for long periods is generally not recommended due to the increased risk of hydrolytic degradation and microbial growth. If you must store it in solution, use a sterile, buffered solution at an appropriate pH, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. The optimal pH for stability would need to be determined experimentally, but for many amine-containing compounds, a slightly acidic pH (around 4-6) can improve stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage (temperature, humidity, light). | 1. Verify storage conditions. Ensure the product was consistently stored at ≤ -20°C and protected from light and moisture.2. Perform a quality control check on a new, unopened vial of this compound.3. Consider qualifying the lot of this compound using an analytical method like HPLC to check for degradation products. |
| Visible change in the appearance of the solid this compound (e.g., discoloration, clumping). | Exposure to moisture and/or light. Possible chemical degradation. | 1. Discard the product as its purity and activity are compromised.2. Review storage procedures to ensure adequate protection from humidity and light. Use of desiccants and amber vials is recommended. |
| Unexpected peaks appear in HPLC analysis of the this compound sample. | Chemical degradation has occurred, leading to the formation of impurities. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[9][10]2. Review the storage conditions and handling procedures to identify the cause of degradation (e.g., temperature excursions, exposure to incompatible excipients). |
| Poor solubility of this compound powder. | The product may have degraded or absorbed moisture, leading to changes in its physical properties. | 1. Ensure the correct solvent and pH are being used for dissolution as per the product datasheet.2. If solubility issues persist with a previously reliable lot, it may be a sign of degradation. It is advisable to use a fresh vial. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions, as would be determined during a forced degradation study. This data is illustrative and serves as an example of what to expect.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | Hydrolyzed amine and ester analogs |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 25% | Ring-opened structures |
| Oxidation (3% H₂O₂) | 24 hours | 25°C | 10% | N-oxides, hydroxylated derivatives |
| Thermal Degradation (Solid) | 7 days | 80°C | 8% | Dealkylation products |
| Photodegradation (Solid, ICH Q1B) | 1.2 million lux hours | 25°C | 12% | Photodimers, oxidized species |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Subject this compound samples to forced degradation conditions (acid, base, oxidation, heat, light) as described in the quantitative data table.
-
Inject the standards and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
Protocol 2: Long-Term Stability Study Protocol
-
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
-
Materials:
-
Multiple batches of this compound
-
Appropriate primary packaging (e.g., amber glass vials with inert stoppers)
-
Stability chambers set to the desired conditions
-
-
Procedure:
-
Package this compound samples in the chosen container closure system.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: -20°C ± 5°C
-
Accelerated: 5°C ± 3°C
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH (for shipping and handling excursion studies)
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term storage).
-
Analyze the samples at each time point for appearance, purity (using the stability-indicating HPLC method), and any other relevant quality attributes (e.g., moisture content).
-
Compare the results to the initial time point to assess any changes over time.
-
Visualizations
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. researchgate.net [researchgate.net]
- 3. leukocare.com [leukocare.com]
- 4. madgetech.com [madgetech.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avridine and its Derivatives in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Avridine and its related compounds, Acridine (B1665455) derivatives, in primary cell cultures.
Section 1: this compound
This compound is an immunomodulatory agent known for its role as an interferon inducer and adjuvant.[1][2] Its primary application in research involves stimulating immune responses.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that functions as an immunological adjuvant and an interferon inducer.[1][2] Its primary mechanism of action is to stimulate the innate immune system, leading to the production of interferons and other cytokines. This enhances the host's immune response to antigens.[1] It has been shown to be particularly effective at potentiating mucosal immunity by facilitating the uptake and retention of antigens in mucosal lymphatic tissues.[1]
Q2: What are the expected on-target effects of this compound in primary immune cell cultures?
In primary immune cell cultures, such as peripheral blood mononuclear cells (PBMCs), this compound is expected to induce the secretion of Type I interferons (IFN-α/β). This, in turn, can lead to the activation of various immune cells. For example, this compound has been shown to enhance the activity of natural killer (NK) cells.[2] When used as an adjuvant with an antigen, it can increase the production of specific antibodies, such as secretory IgA.[1]
Q3: I'm observing both enhancement and suppression of cellular responses with this compound. Is this normal?
Yes, this can occur. The timing of this compound administration in relation to the primary stimulus (e.g., a virus or antigen) is critical and can lead to opposing effects. For instance, in one study, this compound given after a viral challenge decreased tumor persistence, but when given before the virus, it enhanced tumor growth.[2] This highlights the importance of a carefully controlled experimental timeline.
Q4: What is the difference between this compound and Acridine derivatives?
This is a common point of confusion due to the similar-sounding names.
-
This compound is a specific lipoidal diamine used as an immune adjuvant. Its primary effects are related to interferon induction and enhancing immune responses.[2]
-
Acridine is a heterocyclic aromatic compound that forms the core of a large class of derivatives.[3] These derivatives have a broad range of biological activities, including use as anticancer agents and antimicrobials.[4] Their mechanisms often involve DNA intercalation, and inhibition of topoisomerases and various kinases.[5][6] Off-target effects, particularly promiscuous kinase inhibition, are a more common concern with Acridine derivatives.
If your research involves kinase inhibition or direct cytotoxicity through DNA interaction, you may be working with an Acridine derivative . Please refer to Section 2 of this guide.
Troubleshooting Guide for this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no interferon induction | Inappropriate cell type (some primary cells may be poor IFN producers).Suboptimal concentration of this compound.Incorrect timing of sample collection.this compound solution degraded. | Use a positive control for interferon induction (e.g., poly(I:C)).Perform a dose-response curve to find the optimal concentration (typically in the µg/mL range).Create a time-course experiment to identify peak IFN production (e.g., 6, 12, 24, 48 hours).Prepare fresh this compound solution for each experiment. |
| High levels of cell death | Solvent toxicity (e.g., from DMSO or ethanol (B145695) used to dissolve this compound).this compound concentration is too high.Contamination of cell culture. | Ensure the final solvent concentration is non-toxic to your primary cells (typically <0.1% for DMSO). Run a vehicle-only control.Lower the concentration of this compound. Primary cells can be more sensitive than cell lines.[7][8]Perform routine checks for microbial contamination. |
| Inconsistent results between experiments | High variability in primary cells from different donors.Inconsistent cell seeding density or passage number.Variability in this compound preparation. | If possible, use cells from the same donor for a set of experiments. Note donor variability in your analysis.Maintain consistent cell culture practices. Avoid using primary cells at high passage numbers.[9]Follow a standardized protocol for preparing the this compound emulsion/solution. |
| Unexpected suppression of immune response | Refractoriness to interferon induction due to repeated exposure.Incorrect timing of administration relative to other stimuli. | Avoid multiple, frequent doses of this compound in your experimental design, as this can lead to a refractory state.[2]Carefully design your experimental timeline. As noted, pre-treatment versus post-treatment with this compound can yield opposite outcomes.[2] |
Quantitative Data: Effects of this compound on Immune Response
The following table summarizes quantitative data on the immunological effects of this compound from in vivo studies, which can provide a baseline for expected effects in vitro.
| Parameter | Treatment Group | Result | Fold Change vs. Control |
| Secretory IgA (Reovirus-specific) | Reovirus + this compound | Enhanced antibody response | 2- to 4-fold increase[1] |
| Secretory IgA (Cholera Toxin-specific) | Cholera Toxin + this compound | Enhanced antibody response | 2- to 4-fold increase[1] |
| Spleen Periarteriolar Lymphatic Sheath (PALS) Mass | Reovirus + this compound (Day 3) | Increased PALS mass | ~6x vs. untreated[10] |
| Spleen Germinal Center Mass | Reovirus + this compound (Day 7) | Increased germinal center mass | ~2.5x vs. reovirus only[10] |
Experimental Protocol: Interferon Induction Assay in Primary PBMCs
This protocol outlines a general method for measuring Type I interferon production from primary human PBMCs following stimulation with this compound.
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Ensure viability is >95%.
-
Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound. Note: this compound is often prepared as an emulsion.[1]
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL) in complete RPMI medium.
-
Include a "vehicle-only" control and a positive control (e.g., 10 µg/mL poly(I:C)).
-
Add the prepared solutions to the cells and incubate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At desired time points (e.g., 24 hours), centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
-
Interferon Quantification:
-
Measure the concentration of IFN-α or IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Visualizations: this compound's Mechanism of Action
Caption: Proposed signaling pathway for this compound-mediated interferon induction.
Section 2: Acridine Derivatives
This section is for researchers who may be working with Acridine derivatives, which are often investigated for their anticancer properties and are known to have significant off-target effects.
Frequently Asked Questions (FAQs) about Acridine Derivatives
Q1: What are Acridine derivatives and their common mechanisms of action?
Acridine derivatives are a class of compounds built around the acridine tricycle. Their planar structure allows them to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription.[4][5] Many derivatives are also potent inhibitors of DNA topoisomerases I and II.[5] More recently, acridine derivatives have been identified as inhibitors of various protein kinases, such as Src, MEK, and VEGFR2.[6][11]
Q2: What are the known off-target effects of Acridine derivatives?
The primary off-target effects are dose-limiting cytotoxicity and inhibition of unintended kinases.[6] Because many kinase inhibitors target the highly conserved ATP-binding pocket, acridine-based kinase inhibitors can affect multiple kinases, leading to a complex pharmacological profile.[11] This can result in unexpected phenotypes and toxicity in cell culture experiments.
Troubleshooting Guide for Acridine Derivatives
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High, non-specific cytotoxicity at low concentrations | Off-target kinase inhibition affecting cell survival pathways.DNA intercalation leading to widespread apoptosis/necrosis.Lysosomal damage. | Perform a broad kinase screen to identify unintended targets.Conduct a cell viability assay (e.g., using Acridine Orange/Propidium Iodide) to quantify live, apoptotic, and necrotic cells.[12][13]Use fluorescent probes to assess lysosomal integrity. |
| Observed phenotype does not match the intended target's known function | The phenotype is caused by an off-target effect.The compound is a multi-target inhibitor. | Use a structurally unrelated inhibitor for the same primary target to see if the phenotype is reproduced.If available, use a knockout/knockdown cell line for the intended target to validate that the compound's effect is target-dependent.Perform a dose-response analysis; off-target effects may occur at different concentrations than on-target effects. |
| Compound precipitates in culture medium | Poor solubility of the derivative. | Test different solvents for the stock solution (e.g., DMSO, ethanol).Lower the final concentration in the medium.Ensure the medium is at 37°C when adding the compound. |
Quantitative Data: Off-Target Kinase Inhibition by an Acridine Derivative
The following table presents example data for the Acridine derivative 8m , which was designed as a dual Src/MEK inhibitor.
| Target Kinase | Compound | Concentration | % Inhibition |
| Src | 8m | 10 µM | 59.67%[6] |
| MEK | 8m | 10 µM | 43.23%[6] |
| ERK | 8m | 10 µM | Moderate Inhibition[6] |
| AKT | 8m | 10 µM | Moderate Inhibition[6] |
Experimental Protocol: Cell Viability Assay using Acridine Orange (AO) / Propidium Iodide (PI)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology, which is crucial for assessing the cytotoxic effects of Acridine derivatives.
-
Cell Preparation and Treatment:
-
Seed primary cells in a 12-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of your Acridine derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains dead, floating cells).
-
Wash the adherent cells with PBS.
-
Harvest the adherent cells using trypsin/EDTA.
-
Combine the harvested adherent cells with the cells from the collected medium. Centrifuge and resuspend the cell pellet in 100 µL of PBS.
-
-
Staining:
-
Microscopy and Analysis:
-
Place 10 µL of the stained cell suspension on a microscope slide.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (AO) and red (PI) fluorescence.
-
Interpretation:
-
Viable cells: Bright green nucleus with intact structure.
-
Early apoptotic cells: Condensed or fragmented bright green nucleus.
-
Late apoptotic/necrotic cells: Bright orange to red nucleus.
-
-
Count at least 200 cells per sample and calculate the percentage of viable, apoptotic, and necrotic cells.
-
Visualizations: Off-Target Effects and Experimental Workflow
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. artandersonmd.com [artandersonmd.com]
- 2. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of acridine derivatives as multi-target Src and MEK kinase inhibitors for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. promocell.com [promocell.com]
- 9. kosheeka.com [kosheeka.com]
- 10. artandersonmd.com [artandersonmd.com]
- 11. jppres.com [jppres.com]
- 12. ladydavis.ca [ladydavis.ca]
- 13. logosbio.com [logosbio.com]
- 14. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]
Optimizing Avridine and antigen co-administration for adjuvanticity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the co-administration of Avridine with antigens to enhance adjuvanticity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as an adjuvant?
This compound is a lipoidal amine that functions as an immunological adjuvant by enhancing both mucosal and systemic immunity.[1][2] Its primary mechanism involves improving the delivery and presentation of the co-administered antigen to the immune system. Key aspects of its action include:
-
Enhanced Antigen Uptake and Retention : this compound facilitates the uptake, localization, and retention of antigens in crucial lymphatic tissues, such as the Peyer's patches in the gut mucosa.[1][3]
-
Slower Antigen Degradation : Studies suggest that this compound helps to slow the degradation of the antigen, allowing for a more sustained presentation to immune cells.[1]
-
Interferon Induction : this compound was originally developed as a topical interferon inducer, and its ability to stimulate interferon secretion may contribute to its adjuvant effects.[1]
-
Modulation of Antigen-Presenting Cells (APCs) : this compound enhances the activity of APCs, which are critical for initiating the adaptive immune response.[4] It is believed that this compound's lipophilic 18-carbon lipid tails may insert into epithelial cell membranes, while its hydrophilic end electrostatically binds the antigen, effectively creating a receptor to facilitate uptake.[1]
Q2: Why is the co-administration of this compound and the antigen so critical?
The immunopotentiating effect of this compound is critically dependent on its simultaneous administration with the antigen at the same site.[3][5] Studies have shown that little to no adjuvant effect occurs if this compound-containing liposomes are given concurrently with the antigen but at a separate mucosal site, parenterally, or even at the same site but a day earlier or later.[6] This highlights the necessity for the adjuvant and antigen to be co-localized to ensure they are taken up by the same APCs, which is essential for an enhanced, antigen-specific immune response.[7]
Q3: How does this compound compare to traditional oil-emulsion adjuvants?
This compound has demonstrated significant advantages over traditional water-in-oil adjuvants. In studies with Newcastle disease virus antigen in chickens, vaccines containing this compound induced significantly higher antibody titers than commercial vaccines and comparable protection rates to experimental oil emulsion vaccines.[8][9] A key benefit of using this compound is that it achieves this enhanced immunogenicity without causing the reactogenic and tissue residue problems commonly associated with oil vaccines.[8][9]
Q4: Can this compound be used for different types of antigens and in different species?
Yes. Research has demonstrated this compound's efficacy as an adjuvant for a variety of viral antigens across multiple species. Successful applications include:
-
Avian Influenza Virus in turkeys.[10]
-
Foot and Mouth Disease Virus (FMDV) in calves.[11]
-
Cholera Toxin in rats.[6]
This versatility suggests its potential utility for a broad range of vaccine development programs.
Q5: What is the most effective formulation for this compound?
This compound is typically prepared as an emulsion or incorporated into liposomes.[2][3] Studies involving cholera toxin in rats found that this compound was most efficient as an adjuvant when incorporated into liposomes; liposomes that lacked this compound had no adjuvant effect.[6] Positively charged liposomal this compound was also found to be the most efficacious formulation for avian influenza antigens in turkeys, yielding the highest local immune response.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no enhancement of antibody titers compared to antigen-alone control. | Improper Formulation: The this compound and antigen may not be adequately mixed, or the emulsion/liposome structure could be unstable. | Review the formulation protocol. Ensure proper dissolution and sonication steps are followed to create a stable mixture.[3] Consider using a liposomal formulation for potentially higher efficacy.[6] |
| Suboptimal Dose: The dose of this compound may be too low to elicit a strong adjuvant effect. | Perform a dose-response study to determine the optimal concentration of this compound for your specific antigen and animal model. | |
| Separate Administration: this compound and antigen were not administered at the same time and/or at the same site. | Strict co-administration is required. [6] Ensure the final formulation containing both components is administered in a single injection at the same site. | |
| High variability in immune responses between animals. | Inconsistent Formulation: The emulsion may not be homogenous, leading to different doses of antigen and adjuvant being administered to each animal. | Ensure the formulation is thoroughly mixed before drawing each dose. Keep the emulsion agitated if it tends to separate over time. |
| Inconsistent Administration: Variability in injection technique (e.g., depth, location) can affect antigen uptake and processing. | Standardize the injection procedure for all animals. Ensure all personnel are trained in the specific administration route (e.g., intraduodenal, subcutaneous).[12] | |
| Local reactogenicity observed at the injection site. | High Adjuvant Concentration: The dose of this compound may be too high, causing local inflammation. | While this compound is known for lower reactogenicity than oil emulsions[8], excessive doses can still cause reactions. Reduce the this compound concentration in your next experiment. |
| Contaminants in Formulation: The antigen or adjuvant preparation may contain pyrogens or other inflammatory contaminants. | Use sterile, endotoxin-free reagents and follow aseptic techniques during preparation.[13] |
Data Presentation
Table 1: Comparative Adjuvanticity of this compound in Chickens with Newcastle Disease Antigen (NDA)
| Vaccine Formulation | Mean Hemagglutination Inhibition (HI) Titer (Post-Primary Vaccination) | Mean HI Titer (Post-Booster Vaccination) | Protection Rate (%) |
| This compound-adjuvanted NDA | Significantly Higher than Commercial | Significantly Higher than Commercial | Similar to Oil Emulsion |
| Experimental Oil Emulsion NDA | Higher than this compound | Lower than this compound | Similar to this compound |
| Commercial Water-in-Oil | Lower than this compound & Oil Emulsion | Lower than this compound & Oil Emulsion | Not specified |
| Non-adjuvanted Antigen | Control (Lowest) | Control (Lowest) | Not specified |
| Data summarized from studies on Newcastle disease virus in chickens.[8][9] |
Table 2: Efficacy of this compound and Liposomal Formulations in Turkeys with Avian Influenza Virus (AIV)
| Adjuvant Formulation with AIV Antigens | Cumulative Geometric Mean HI Titers | Local Immune Response (Antibody in Respiratory Lavages) |
| Positively charged liposomal this compound | High | Highest |
| This compound | High | Moderate |
| Liposomal this compound with covalent antigen attachment | High | Moderate |
| Oil-emulsion | High | Low |
| No Adjuvant | Significantly Lower (P < 0.05) | Lowest |
| Data summarized from a study on avian influenza virus in turkeys.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Antigen Emulsion
This protocol is based on methodologies described for studies in mice.[2][3]
Materials:
-
This compound (e.g., CP-20,961)
-
Absolute Ethanol (B145695)
-
Tween 80
-
10% Soybean Oil Lipid Emulsion (e.g., Intralipid)
-
Antigen solution (hydrated)
-
Sterile, pyrogen-free tubes and syringes
-
Sonicator (probe or bath)
Procedure:
-
Prepare this compound Stock: Create a 6 mg/mL emulsion. For example, dissolve 42 mg of this compound in 0.3 mL of absolute ethanol and 0.03 mL of Tween 80. Vortex thoroughly.
-
Create Emulsion: To the this compound solution, add 6.67 mL of the 10% lipid emulsion (e.g., Intralipid).
-
Add Antigen: Add 7 mL of your hydrated antigen solution to the mixture. The final volume will be approximately 14 mL.
-
Homogenize: Sonicate the final mixture for 10-15 seconds to ensure a homogenous and stable emulsion.
-
Final Check: Visually inspect the emulsion for uniformity. It should appear milky and homogenous. Store appropriately (typically at 4°C for short-term use) and mix well before administration.
Protocol 2: General Immunization and Evaluation of Immune Response
This protocol provides a general workflow for assessing the adjuvanticity of an this compound-antigen formulation.
Procedure:
-
Animal Groups: Establish clear experimental groups, including:
-
Group 1: Antigen + this compound formulation
-
Group 2: Antigen only (in the same vehicle, e.g., saline or lipid emulsion without this compound)
-
Group 3: this compound only (to control for non-specific immune stimulation)
-
Group 4: Vehicle only (e.g., saline)
-
-
Immunization:
-
Administer the prepared formulations to the animals via the desired route (e.g., subcutaneous, intramuscular, intraduodenal).[2][12] Ensure the volume and dose are consistent across animals in the same group.
-
If a prime-boost strategy is used, perform the booster immunization at a specified interval (e.g., 2-4 weeks after the primary immunization).[10]
-
-
Sample Collection:
-
Collect blood samples at various time points post-immunization (e.g., days 7, 14, 21, 28) to analyze serum antibody responses.
-
At the end of the experiment, collect spleens or lymph nodes to analyze cellular immune responses.
-
-
Analysis of Humoral Response (Antibody Titers):
-
Use an enzyme-linked immunosorbent assay (ELISA) to determine antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the collected serum.[11]
-
-
Analysis of Cellular Response:
-
Prepare single-cell suspensions from spleens or lymph nodes.
-
Perform an antigen-specific lymphoproliferative test or an ELISpot assay to quantify cytokine-producing cells (e.g., IFN-γ, IL-4).[11]
-
Visualizations
Caption: Proposed mechanism of action for this compound as an adjuvant.
Caption: General experimental workflow for testing this compound's efficacy.
Caption: Decision tree for troubleshooting low immune responses.
References
- 1. artandersonmd.com [artandersonmd.com]
- 2. artandersonmd.com [artandersonmd.com]
- 3. artandersonmd.com [artandersonmd.com]
- 4. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: this compound and a water soluble fraction of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coadministration of antigen and particles optimally stimulates the immune response in an intranasal administration model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (this compound) delivered in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative strategies for co-delivering antigens and CpG oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound as an adjuvant for Newcastle disease virus antigen in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Efficacy of this compound and liposomes as adjuvants for avian influenza virus antigens in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of the immune response to foot and mouth disease virus vaccine in calves by using this compound as adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Avridine and Interferon Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avridine for interferon induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce interferon?
This compound is a synthetic lipoidal amine known for its properties as an adjuvant and an interferon inducer. As a lipoidal amine, it is likely recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). This recognition is hypothesized to occur through Pattern Recognition Receptors (PRRs) on or within immune cells, such as Toll-like receptors (TLRs). Engagement of these receptors is expected to initiate a downstream signaling cascade culminating in the production of type I interferons (IFN-α/β).
Q2: I am not observing any interferon induction after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of interferon induction. These can be broadly categorized into issues with the reagent itself, experimental setup, and the biological system being used. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: What cell types are most suitable for this compound treatment to induce interferon?
Innate immune cells are the primary responders to PAMPs and are therefore the most likely cell types to produce interferons in response to this compound. These include:
-
Dendritic cells (DCs): Particularly plasmacytoid dendritic cells (pDCs), which are potent producers of type I interferons.
-
Macrophages: These cells are key players in the innate immune response and are known to produce interferons upon stimulation.
-
Monocytes: As precursors to macrophages and dendritic cells, monocytes can also respond to PAMPs and produce interferons.
While other cell types may respond to this compound, it is recommended to start with primary innate immune cells or cell lines with robust innate signaling pathways (e.g., THP-1, RAW 264.7).
Q4: How can I measure interferon activity in my experiment?
There are several methods to quantify interferon activity, each with its own advantages and limitations. The choice of assay depends on the specific research question and available resources.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and relatively straightforward method to measure the concentration of secreted interferon protein in the cell culture supernatant.
-
Reporter Gene Assays: These assays utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase, GFP) under the control of an interferon-stimulated response element (ISRE). The amount of reporter protein produced is proportional to the amount of bioactive interferon.
-
Quantitative PCR (qPCR): This method measures the upregulation of interferon-stimulated genes (ISGs) in response to interferon signaling. Common ISGs to measure include OAS1, MX1, and ISG15.
-
Antiviral Activity Assay: This is a functional assay that measures the ability of interferon in a sample to protect cells from viral-induced cell death (cytopathic effect).
Troubleshooting Guide: No Interferon Induction with this compound
This guide is designed to help you identify and resolve common issues encountered when using this compound to induce interferon.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Reagent Integrity | This compound degradation due to improper storage (e.g., exposure to light, wrong temperature). | Store this compound as recommended by the manufacturer, typically at -20°C and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a range of concentrations based on literature or manufacturer's recommendations. | |
| Contamination of this compound stock solution. | Ensure aseptic technique when handling the stock solution. Filter-sterilize the working solution if necessary. | |
| Experimental Protocol | Suboptimal cell density. | Seed cells at a density that ensures they are healthy and responsive at the time of treatment. Both too low and too high cell densities can negatively impact results. |
| Incorrect timing of sample collection. | Interferon production is a dynamic process. Collect supernatants or cell lysates at multiple time points post-treatment (e.g., 6, 12, 24, 48 hours) to capture the peak of interferon expression. | |
| Inappropriate cell culture medium or supplements. | Ensure the cell culture medium and supplements (e.g., serum) do not contain inhibitors of innate immune signaling pathways. Some serum batches can have variable levels of endogenous factors that may interfere with the experiment. Consider using heat-inactivated serum. | |
| Biological System | Cell line is not responsive to this compound. | Use a positive control known to induce interferon in your cell type (e.g., poly(I:C), LPS) to confirm that the cells are capable of producing interferon. If the positive control works, your cells may not express the appropriate PRR for this compound. Consider using a different cell type. |
| Passage number of the cell line is too high. | High-passage number cell lines can lose their responsiveness. Use low-passage cells for your experiments. | |
| Mycoplasma contamination. | Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination. | |
| Detection Method | Insufficient sensitivity of the detection assay. | Ensure your detection assay (e.g., ELISA, qPCR) is sensitive enough to detect the expected levels of interferon. Run a standard curve with recombinant interferon to confirm assay performance. |
| Issues with the detection assay protocol. | Carefully review and optimize your detection assay protocol. Ensure all reagents are fresh and properly prepared. Include appropriate positive and negative controls for the assay itself. |
Key Experimental Protocols
Protocol 1: Interferon Induction with this compound in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Phosphate-buffered saline (PBS).
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for adherence.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 2 mL of the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C for later analysis of secreted interferon (e.g., by ELISA).
-
Cell Lysate: Wash the cells once with cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction (for qPCR analysis of ISGs) or protein extraction (for western blot analysis of signaling proteins).
-
Protocol 2: Measurement of Interferon-β by ELISA
Materials:
-
Mouse or Human IFN-β ELISA kit (follow the manufacturer's instructions).
-
Culture supernatants collected from the interferon induction experiment.
-
Recombinant IFN-β standard.
-
Microplate reader.
Procedure (General Outline):
-
Prepare Reagents: Reconstitute and prepare all reagents as per the ELISA kit protocol.
-
Prepare Standard Curve: Prepare a serial dilution of the recombinant IFN-β standard to generate a standard curve.
-
Add Samples and Standards: Add the prepared standards and collected culture supernatants to the wells of the antibody-coated microplate.
-
Incubation: Incubate the plate as per the manufacturer's instructions to allow the interferon to bind to the capture antibody.
-
Washing: Wash the plate several times to remove unbound substances.
-
Add Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Wash the plate again.
-
Add Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Perform a final wash.
-
Add Substrate: Add the TMB substrate and incubate in the dark to allow for color development.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the hypothesized signaling pathway for this compound-induced interferon production and the subsequent interferon signaling cascade.
Caption: Hypothesized signaling pathway for this compound-induced Type I Interferon production.
Caption: Canonical Type I Interferon signaling pathway leading to the expression of Interferon-Stimulated Genes (ISGs).
Caption: A typical experimental workflow for assessing interferon induction by this compound in cell culture.
Avridine dose-response curve optimization for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avridine in in vitro assays. The content is designed to address specific issues that may be encountered during the optimization of dose-response curves for this immunomodulatory and antiviral agent.
Disclaimer on Quantitative Data
Due to the limited availability of published in vitro dose-response data specifically for this compound, the quantitative values (EC₅₀/IC₅₀) presented in the tables below are for a representative lipophilic Toll-like receptor (TLR) agonist. This data is intended for illustrative purposes to guide assay setup and data analysis. Researchers should establish this compound-specific dose ranges and expected values based on their own experimental findings.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a lipophilic aliphatic diamine with immunomodulatory and antiviral properties.[1] Unlike acridine (B1665455) derivatives which intercalate DNA, this compound is thought to function as an immunoadjuvant, augmenting or modulating the immune response at a cellular level.[1][2] Its mechanism may involve the activation of innate immune pathways, leading to the production of interferons and other cytokines that contribute to its antiviral effects.
Q2: Which in vitro assays are most suitable for determining the dose-response of this compound?
A2: The most relevant in vitro assays for this compound fall into two main categories:
-
Immunomodulatory Assays: These assays measure the effect of this compound on immune cells. A common approach is to use a Cytokine Release Assay (CRA) with human or animal peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages). The readout is the concentration-dependent release of cytokines like TNF-α, IL-6, IL-12, or IFN-γ.[2][3][4]
-
Antiviral Assays: To measure its direct or indirect antiviral activity, a Plaque Reduction Assay (PRA) or a Virus Yield Reduction Assay is recommended.[5][6] These assays quantify the ability of this compound to inhibit the replication of a specific virus in a susceptible cell line.
Q3: What is the expected shape of an this compound dose-response curve?
A3: A typical dose-response curve for this compound in either a cytokine release or antiviral assay will be sigmoidal (S-shaped).[4] This indicates that a minimum concentration is required to see a significant response, and there is a maximum response that cannot be exceeded by further increasing the concentration.
Q4: How do I select the appropriate concentration range for my initial this compound experiments?
A4: For a novel compound like this compound where data is scarce, a wide concentration range is recommended for initial experiments. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM. This broad range will help in identifying the concentrations that produce the minimal, maximal, and 50% effective (EC₅₀) or inhibitory (IC₅₀) responses.
Q5: What is the difference between EC₅₀ and IC₅₀ in the context of this compound assays?
A5:
-
EC₅₀ (Half-maximal Effective Concentration): This is used in assays where you are measuring the stimulation of a response. For this compound's immunomodulatory activity, the EC₅₀ would be the concentration that induces 50% of the maximum cytokine release.
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is used in assays where you are measuring the inhibition of a response. For this compound's antiviral activity, the IC₅₀ would be the concentration that inhibits viral plaque formation by 50%.[7]
Troubleshooting Guides
Cytokine Release Assay (CRA) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background cytokine levels in untreated control wells | 1. PBMC Activation: PBMCs were activated during isolation or thawing. 2. Contamination: Bacterial (endotoxin/LPS) or mycoplasma contamination in cells or reagents. 3. Reagent Issues: Some media components or serum lots can be stimulatory. | 1. Handle cells gently, use pre-warmed media for thawing, and allow cells to rest for 1-2 hours before stimulation. 2. Use endotoxin-free reagents and screen cell lines for mycoplasma regularly. Maintain strict aseptic technique. 3. Test new lots of media and FBS for their effect on baseline cytokine release. |
| Low or no cytokine response to this compound | 1. Suboptimal this compound Concentration: The concentration range tested may be too low. 2. Poor Cell Health: Low cell viability (<90%) after thawing or during the assay. 3. Assay Sensitivity: The detection method (e.g., ELISA) may not be sensitive enough. 4. Incorrect Incubation Time: The incubation period may be too short for cytokine production and secretion. | 1. Test a wider and higher range of this compound concentrations. 2. Optimize cell thawing and handling protocols. Perform a cell viability count before plating. 3. Use a more sensitive detection method like a multiplex bead-based assay or switch to a different cytokine with higher expression. 4. Perform a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal incubation time. |
| High variability between replicate wells or experiments | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or reagents. 2. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 3. PBMC Donor Variability: PBMCs from different donors can have varied responses. 4. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Use calibrated pipettes and ensure proper technique. Prepare master mixes to reduce pipetting steps. 2. Gently resuspend cells before and during plating to ensure a homogenous suspension. 3. Use PBMCs from a single donor for a set of experiments or screen multiple donors and group by response. 4. Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier. |
Plaque Reduction Assay (PRA) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or poorly formed plaques in virus control wells | 1. Low Virus Titer: The initial virus stock has a low concentration of infectious particles. 2. Resistant Cells: The cell line used is not susceptible to the virus. 3. Incorrect Overlay: The semi-solid overlay is too concentrated, preventing plaque formation, or not concentrated enough, allowing diffuse infection. 4. Cell Monolayer is Unhealthy or Over-confluent: This can inhibit viral replication and plaque formation. | 1. Re-titer the virus stock. If necessary, prepare a new, higher-titer stock. 2. Confirm the susceptibility of your cell line to the virus from literature or by testing a different cell line. 3. Optimize the concentration of agarose (B213101) or methylcellulose (B11928114) in the overlay. 4. Ensure cells are seeded at a density that results in a confluent monolayer at the time of infection. Do not let them become over-confluent. |
| Inconsistent plaque numbers between replicate wells | 1. Inaccurate Virus Dilution: Errors in preparing the serial dilutions of the virus. 2. Uneven Virus Adsorption: The virus inoculum was not evenly distributed across the cell monolayer. 3. Cell Monolayer is Not Uniform: Inconsistent cell seeding leads to areas with more or fewer cells. | 1. Use calibrated pipettes and vortex dilutions thoroughly between steps. 2. Gently rock the plates during the virus adsorption period to ensure even coverage. 3. Ensure a single-cell suspension before plating and mix well before adding to the plate. |
| High cytotoxicity observed at effective antiviral concentrations | 1. This compound is Toxic to the Cells: The IC₅₀ for antiviral activity is close to the CC₅₀ (50% cytotoxic concentration). 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | 1. Determine the CC₅₀ of this compound on uninfected cells in parallel with the PRA. Calculate the Selectivity Index (SI = CC₅₀/IC₅₀). A low SI indicates that the antiviral effect may be due to cytotoxicity. 2. Ensure the final concentration of the solvent is the same across all wells (including controls) and is below the toxic threshold for the cell line (typically <0.5% for DMSO). |
Quantitative Data Tables
As stated in the disclaimer, the following data is for a representative lipophilic TLR agonist and is for illustrative purposes only.
Table 1: Illustrative Immunomodulatory Activity (Cytokine Release) in Human PBMCs
| Cytokine | EC₅₀ (µM) | Max Response (pg/mL) | Hill Slope |
| TNF-α | 5.2 | 2500 | 1.1 |
| IL-6 | 7.8 | 4800 | 1.3 |
| IFN-γ | 12.5 | 850 | 0.9 |
Table 2: Illustrative Antiviral Activity and Cytotoxicity
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A | MDCK | 8.5 | >100 | >11.8 |
| RSV | HEp-2 | 15.2 | >100 | >6.6 |
| SARS-CoV-2 | Vero E6 | 11.4 | >100 | >8.8 |
Experimental Protocols
Protocol 1: Cytokine Release Assay (CRA) using Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Assess cell viability using trypan blue exclusion. Adjust cell density to 2 x 10⁶ cells/mL in complete RPMI medium.
-
Plating: Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well U-bottom plate.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in complete RPMI medium.
-
Stimulation: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a validated ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀.
Protocol 2: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed a susceptible cell line (e.g., MDCK for influenza virus) into 24-well plates at a density that will form a confluent monolayer the next day.
-
This compound Preparation: Prepare 2X serial dilutions of this compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin for influenza).
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection and Treatment:
-
Wash the confluent cell monolayers with sterile PBS.
-
Add 200 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum.
-
Add 500 µL of the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay: Add 500 µL of a 2X semi-solid overlay medium (e.g., 1.2% Avicel in infection medium) to each well and gently mix.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the virus control wells.
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the fixative and stain the monolayer with 0.1% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a 4PL curve to determine the IC₅₀.
-
Visualizations
References
- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: this compound and a water soluble fraction of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cumulative dose responses for adapting biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Mitigating Non-specific Binding of Avridine in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of Avridine in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in its immunoassays?
This compound is a heterocyclic immunoadjuvant and antiviral agent.[1][2] Due to its chemical nature, which may include hydrophobic and charged regions, this compound has the potential to non-specifically adsorb to the surfaces of microplates and other assay components. This non-specific binding can lead to high background signals, reducing the assay's sensitivity and accuracy.
Q2: What are the primary mechanisms of non-specific binding for a small molecule like this compound?
Non-specific binding of small molecules like this compound is primarily driven by two types of interactions:
-
Hydrophobic Interactions: this compound may possess lipophilic properties, causing it to adhere to the hydrophobic plastic surfaces of the immunoassay plates.[3][4]
-
Ionic Interactions: Charged moieties on the this compound molecule can interact with charged surfaces on the microplate or with other charged molecules in the assay system.[4]
Q3: What is a blocking buffer and why is it crucial in an this compound immunoassay?
A blocking buffer is a solution containing an excess of an inert protein or other molecule that is used to coat the unoccupied binding sites on the microplate wells.[5] This prevents this compound and other assay components from non-specifically adsorbing to the plastic, thereby reducing background noise and improving the signal-to-noise ratio.[5]
Q4: Can the choice of microplate affect non-specific binding of this compound?
Yes, the type of microplate can significantly influence non-specific binding. Plates are available with different surface properties (e.g., high-binding, medium-binding). For small molecules that exhibit high non-specific binding, it may be beneficial to test different types of plates to find one that minimizes this interaction.
Q5: How does a surfactant like Tween 20 help in reducing non-specific binding?
Non-ionic surfactants such as Tween 20 can be added to wash buffers and sometimes to blocking buffers. They help to reduce hydrophobic interactions between this compound and the polystyrene plate surface.[6][7] It's important to optimize the concentration, as high concentrations can potentially disrupt the specific binding of the antibody to the antigen.[6]
Troubleshooting Guides
High Background Signal
A high background signal is one of the most common issues in immunoassays and is often a direct result of non-specific binding.
Problem: The optical density (OD) of the blank or zero-analyte wells is excessively high, compromising the dynamic range and sensitivity of the assay.
dot
Caption: Troubleshooting workflow for high background signal in this compound immunoassays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate. Increase the concentration of the blocking agent, extend the incubation time, or test alternative blocking agents (see Table 1). |
| Insufficient Washing | Unbound reagents, including this compound and detection antibodies, may not be completely removed. Increase the number of wash cycles, the volume of wash buffer, and the soaking time for each wash. |
| Excessive Antibody Concentration | High concentrations of primary or secondary antibodies can lead to non-specific adherence to the plate. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. |
| Hydrophobic/Ionic Interactions of this compound | The physicochemical properties of this compound may promote its non-specific binding. Modify the assay buffer by adjusting the pH or ionic strength (see Table 2). The addition of a non-ionic surfactant like Tween 20 to the wash buffer can also help mitigate hydrophobic interactions. |
| Cross-Reactivity of Detection Antibody | The secondary antibody may be cross-reacting with the blocking agent. If using a protein-based blocker like BSA, consider switching to a non-protein-based blocker or a blocker from a different species. |
Poor Signal-to-Noise Ratio
Even with a moderate background, a weak specific signal can result in a poor signal-to-noise ratio, making it difficult to accurately quantify this compound.
Problem: The difference between the signal from the sample wells and the background wells is too small.
dot```dot graph Signal_to_Noise_Pathway { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Poor_SN_Ratio [label="Poor Signal-to-Noise Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Signal [label="Low Specific Signal", fillcolor="#FBBC05"]; High_Background [label="High Background", fillcolor="#FBBC05"]; Optimize_Antibody [label="Optimize Antibody Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Blocking [label="Optimize Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Washing [label="Optimize Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improved_SN_Ratio [label="Improved Signal-to-Noise", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Poor_SN_Ratio -> Low_Signal; Poor_SN_Ratio -> High_Background; Low_Signal -> Optimize_Antibody; Low_Signal -> Check_Reagents; High_Background -> Optimize_Blocking; High_Background -> Optimize_Washing; Optimize_Antibody -> Improved_SN_Ratio; Check_Reagents -> Improved_SN_Ratio; Optimize_Blocking -> Improved_SN_Ratio; Optimize_Washing -> Improved_SN_Ratio; }
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the in vivo efficacy of Avridine as an adjuvant
Welcome to the technical support center for Avridine, a potent immunomodulatory agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound as a vaccine adjuvant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an adjuvant?
This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine that functions as an immunological adjuvant. Its primary mechanism of action is the induction of interferons, which are critical cytokines in the initiation and regulation of the innate and adaptive immune responses. By stimulating interferon production, this compound can enhance the host's response to a co-administered antigen.
Q2: I am observing suboptimal immune responses with my this compound-adjuvanted vaccine. What are the most common reasons for this?
Suboptimal efficacy of this compound can stem from several factors. A primary reason is often the formulation and delivery of the adjuvant. This compound's lipophilic nature means its dispersion and interaction with immune cells are highly dependent on its formulation. Administering this compound in a simple aqueous solution is generally not effective. Additionally, the timing of administration is crucial; this compound should be co-administered with the antigen to exert its immunopotentiating effect.
Q3: How can I improve the in vivo efficacy of this compound?
The most effective strategies to enhance this compound's efficacy involve improving its delivery to antigen-presenting cells (APCs). The two primary methods are:
-
Liposomal Formulation: Incorporating this compound into liposomes, particularly positively charged (cationic) liposomes, has been shown to significantly boost its adjuvant activity. This formulation facilitates uptake by APCs.
-
Emulsion Formulation: Formulating this compound in an oil-in-water emulsion is another effective method to increase its immunogenicity.
Q4: Are there any known issues with the stability of this compound formulations?
Yes, the physical stability of liposomal and emulsion formulations can be a concern. Liposomes can be prone to aggregation, fusion, or leakage of encapsulated material over time. Emulsions can experience phase separation (creaming or coalescence). It is crucial to characterize the formulation for particle size, polydispersity, and zeta potential, and to assess its stability under the intended storage conditions.
Q5: What is the proposed signaling pathway for this compound's adjuvant effect?
While the precise molecular pathway is not fully elucidated, it is understood that this compound's induction of type I interferons is a key part of its mechanism. This suggests the involvement of intracellular pattern recognition receptors (PRRs) that detect foreign molecules and trigger downstream signaling cascades.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low antibody titers after immunization. | 1. Suboptimal formulation of this compound.2. Inadequate dose of this compound or antigen.3. Improper route of administration.4. Instability of the vaccine formulation. | 1. Prepare this compound in a liposomal or oil-in-water emulsion formulation.2. Perform a dose-ranging study for both this compound and the antigen.3. Ensure the route of administration is appropriate for the target immune response (e.g., mucosal vs. systemic).4. Characterize the stability of your formulation and prepare it fresh if necessary. |
| High variability in immune responses between subjects. | 1. Inconsistent formulation preparation.2. Inaccurate administration of the vaccine dose. | 1. Standardize the protocol for preparing the this compound formulation, ensuring homogeneity.2. Ensure precise and consistent administration techniques. |
| Signs of local reactogenicity at the injection site. | 1. High concentration of this compound.2. Instability of the emulsion leading to a depot of irritants. | 1. Optimize the this compound concentration to the lowest effective dose.2. Improve the stability of the emulsion through optimization of surfactants and homogenization parameters. |
| Vaccine formulation shows phase separation or precipitation. | 1. Poorly optimized emulsion or liposome (B1194612) formulation.2. Incompatibility of antigen with the formulation. | 1. Re-evaluate the lipid composition, surfactant choice, and preparation method.2. Assess the physicochemical compatibility of the antigen with the chosen formulation. |
Data Presentation
Table 1: Comparative Efficacy of Different this compound Formulations
| Formulation | Antigen | Animal Model | Key Efficacy Readout | Fold Increase vs. Antigen Alone | Reference |
| This compound in Saline | Reovirus, Cholera Toxin | Mice | Secretory Immune Response | 2- to 4-fold | [1] |
| This compound in Oil-Emulsion | Newcastle Disease Virus | Chickens | Hemagglutination Inhibition Titer | Significantly higher than antigen alone | [2] |
| Positively Charged Liposomal this compound | Avian Influenza Virus (H4N8, H5N2, H7N3) | Turkeys | Hemagglutination Inhibition Titer & Local Antibody Response | Significantly higher than antigen alone; highest local response among tested adjuvants | [3] |
Experimental Protocols
Protocol 1: Preparation of Positively Charged Liposomal this compound
This protocol is a general guideline for preparing cationic liposomes containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Cationic lipid (e.g., DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane)
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or Cholesterol)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Sterile, pyrogen-free hydration buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, depyrogenated glassware
Methodology:
-
Lipid Film Preparation: a. Dissolve this compound, the cationic lipid, and the helper lipid in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids. c. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Extrusion (Sizing): a. Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) of a more uniform size.
-
Sterilization and Characterization: a. Sterilize the final liposome preparation by filtering through a 0.22 µm syringe filter. b. Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). c. The antigen can be either co-encapsulated during the hydration step (for hydrophilic antigens) or surface-adsorbed to the pre-formed cationic liposomes.
Protocol 2: Preparation of this compound in an Oil-in-Water Emulsion
This protocol provides a general method for preparing an oil-in-water emulsion containing this compound using high-pressure homogenization.
Materials:
-
This compound
-
Squalene (B77637) or another biocompatible oil
-
Surfactants/emulsifiers (e.g., Span® 85 and Tween® 80)
-
Sterile aqueous phase (e.g., PBS)
-
High-pressure homogenizer
-
Sterile, depyrogenated glassware
Methodology:
-
Preparation of Oil and Aqueous Phases: a. Dissolve this compound and the oil-soluble surfactant (e.g., Span® 85) in the squalene oil to create the oil phase. b. Dissolve the water-soluble surfactant (e.g., Tween® 80) in the aqueous phase. c. The antigen is typically added to the aqueous phase.
-
Emulsification: a. Heat both the oil and aqueous phases separately to a consistent temperature (e.g., 60-70 °C). b. Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer to form a coarse emulsion.
-
Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. The operating pressure and number of passes will need to be optimized to achieve the desired droplet size and uniformity. b. Cool the resulting nanoemulsion to room temperature.
-
Sterilization and Characterization: a. Sterilize the final emulsion by filtration through a 0.22 µm filter. b. Characterize the emulsion for droplet size, PDI, and zeta potential. c. Assess the stability of the emulsion over time at different storage temperatures.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound's adjuvant activity.
Experimental Workflows
Caption: Experimental workflow for preparing liposomal this compound.
Caption: Experimental workflow for preparing this compound in an oil-in-water emulsion.
References
Technical Support Center: Troubleshooting Poor Recovery of Avridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of Avridine from biological samples. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for extraction?
This compound is a large, lipophilic amino alcohol.[1] Its structure includes long hydrocarbon chains, making it nonpolar, and tertiary amine groups, which are basic.[1][2] These properties are critical for designing an effective extraction strategy. The basic amine groups mean that this compound's charge state is dependent on pH, which can be manipulated to optimize its retention on solid-phase extraction (SPE) sorbents or its partitioning during liquid-liquid extraction (LLE).[3][4]
Q2: My overall this compound recovery is very low. Where should I begin troubleshooting?
The most effective first step is to perform a mass balance experiment.[5] This involves processing a known amount of this compound standard through your entire extraction protocol but collecting and analyzing each fraction separately:
-
The original sample after loading (the "flow-through").
-
The wash solvent fraction(s).
-
The final elution fraction.
Analyzing each fraction will pinpoint exactly where the analyte is being lost, guiding your troubleshooting efforts.[5][6] If this compound is found in the flow-through or wash fractions, it indicates poor retention. If it's not detected in any fraction, you might be facing issues with degradation or irreversible binding. If it remains on the extraction medium after elution, your elution step is incomplete.[5]
Q3: What are the common causes of poor this compound recovery during Solid-Phase Extraction (SPE)?
Low recovery in SPE is a frequent problem and can stem from several factors.[7] Key causes include an inappropriate choice of sorbent, a wash solvent that is too strong and prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the this compound from the sorbent.[8][9] Other common issues are inconsistent flow rates, allowing the cartridge to dry out before sample loading, and exceeding the binding capacity of the cartridge.[6][8]
Q4: How can I optimize Liquid-Liquid Extraction (LLE) for this compound?
For LLE, success depends on maximizing the partitioning of this compound into the organic phase.[3] Key optimization strategies include:
-
Solvent Selection: Choose an organic solvent that is immiscible with water and matches the polarity of this compound. Given this compound's lipophilic nature, solvents like methyl tert-butyl ether (MTBE) or dichloromethane (B109758) could be effective.[10][11]
-
pH Adjustment: Adjust the pH of the aqueous sample to be at least two units above the pKa of this compound's amine groups. This neutralizes the molecule, increasing its hydrophobicity and driving it into the organic phase.[3][4]
-
Salting Out: Adding a salt like sodium sulfate (B86663) to the aqueous phase can decrease this compound's solubility in it, further improving its transfer to the organic solvent.[4][10]
Q5: Could protein binding be affecting my this compound recovery?
Yes, significant binding to plasma proteins like albumin is a common issue for lipophilic drugs and can lead to poor recovery.[12] If this compound is bound to proteins, it may not be efficiently extracted. During sample pre-treatment, a protein precipitation step (e.g., with cold acetonitrile (B52724) or methanol) is often necessary to release the drug before proceeding with SPE or LLE.[6][13]
Q6: How can I prevent the loss of this compound due to adsorption or degradation?
This compound's lipophilic nature makes it prone to adsorbing onto the surfaces of glassware and plasticware.[9] Using silanized glassware or low-binding polypropylene (B1209903) tubes can help minimize this loss.[14] Additionally, some compounds can be unstable at extreme pH values or when exposed to light or high temperatures for extended periods.[15] It is crucial to process samples promptly and consider adding antioxidants or working under protective conditions if degradation is suspected.[15]
Troubleshooting Guides
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Q: My this compound is lost during the sample loading or washing steps. What should I do?
This indicates poor retention of this compound on the SPE sorbent. Consider the following solutions:
-
Optimize Sample pH: Since this compound is a basic compound, ensure the sample pH is adjusted to be 2 units above its pKa. This neutralizes the amine groups, maximizing its retention on a reversed-phase sorbent (like C18 or a polymeric sorbent like HLB).[5][9]
-
Select a Stronger Sorbent: If using a standard C18 sorbent, this compound may not be retained strongly enough. Consider switching to a sorbent with a stronger retention mechanism, such as a mixed-mode cation exchange sorbent, which will interact with both the hydrophobic body and the positively charged amine (at a lower pH) of the molecule.[7][16]
-
Weaken the Wash Solvent: Your wash solvent may be too aggressive, stripping the this compound from the sorbent along with interferences.[5] Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol (B129727), try 5% methanol.[14]
-
Reduce Flow Rate: A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent.[8] Decrease the loading flow rate to approximately 1-2 mL/min.[7]
Q: My this compound seems to be stuck on the SPE cartridge and won't elute. How can I fix this?
This points to incomplete elution, likely because the elution solvent is too weak or the pH is incorrect.
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer.[8] If using methanol, consider a stronger solvent like acetonitrile or isopropanol.
-
Optimize Elution pH: For a reversed-phase sorbent, adding a small amount of acid (e.g., 0.1% formic acid) can protonate the amine groups, making this compound more polar and easier to elute.[7] Conversely, for a cation exchange sorbent, the elution solvent must be basic (e.g., containing 2% ammonium (B1175870) hydroxide) to neutralize the amine groups and break their ionic bond with the sorbent.[5][14]
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to wash the entire sorbent bed. Try increasing the elution volume and apply it in two separate aliquots to ensure complete recovery.[8]
Q: My SPE recovery is inconsistent between samples. Why?
Poor reproducibility often points to variability in the manual steps of the procedure.[6]
-
Ensure Complete Cartridge Conditioning: Make sure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions and never allowed to dry out before the sample is loaded.[8]
-
Control Flow Rates: Use a vacuum or positive pressure manifold to maintain consistent flow rates for all steps (loading, washing, and elution) across all samples.[9]
-
Check for Overloading: Ensure that the amount of sample being loaded does not exceed the capacity of the SPE cartridge. If it does, some of the analyte will pass through without being retained.[6][7]
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Q: I'm seeing low recovery and/or emulsion formation during LLE. What are the likely causes?
Low recovery in LLE is typically due to an incorrect choice of solvent or pH. Emulsions are stable mixtures of the aqueous and organic layers that are difficult to separate and are common with biological samples containing surfactants or lipids.[3]
-
Optimize Solvent and pH: Ensure you are using a water-immiscible organic solvent that matches this compound's polarity and that the aqueous phase pH is adjusted to neutralize the molecule.[3][10]
-
Break Emulsions: To resolve emulsions, try adding salt to the aqueous phase, centrifuging the sample to force a separation, or filtering the mixture through a bed of glass wool.[3] Gentle mixing (e.g., slow inversion for several minutes) instead of vigorous shaking can also prevent emulsion formation.
Q: How do I choose the right solvent and pH for LLE of this compound?
The choice depends on maximizing the partition coefficient (LogP) of this compound into the organic phase.[3]
-
pH Adjustment: this compound is basic. Adjust the sample pH to >9.0 to ensure the amine groups are deprotonated and the molecule is in its neutral, most hydrophobic form.[3][4]
-
Solvent Choice: Select a water-immiscible organic solvent. Given this compound's high lipophilicity, a nonpolar solvent like hexane (B92381) or a moderately polar solvent like methyl tert-butyl ether (MTBE) would be a good starting point.[10][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Implication for Extraction |
| Molecular Formula | C₄₃H₉₀N₂O₂[1] | Large molecular size. |
| Molecular Weight | ~667 g/mol [1] | Low volatility. |
| Chemical Class | Aliphatic Amine, Amino Alcohol[1] | Contains basic nitrogen atoms; pH-dependent charge state. |
| Polarity | Highly Lipophilic/Nonpolar | High affinity for nonpolar solvents (LLE) and reversed-phase sorbents (SPE). |
| pKa | (Not specified, but expected to be basic like other aliphatic amines, ~9-11) | Charge state can be controlled by adjusting sample pH. Neutral form above pKa, charged form below pKa. |
Table 2: Example Data - Effect of Sample pH on this compound Recovery in Reversed-Phase (C18) SPE
| Sample pH | Expected Charge State of Amine Groups | Expected Retention on C18 | Expected % Recovery |
| 4.0 | Positively Charged (BH+) | Low | < 20% |
| 7.0 | Partially Charged | Moderate | ~50-70% |
| 10.0 | Neutral (B) | High | > 90% |
| This table illustrates the expected trend. Actual results may vary. |
Table 3: Example Data - Effect of Elution Solvent on this compound Recovery from a C18 SPE Cartridge
| Elution Solvent | Polarity/Strength | Expected % Recovery |
| 50% Methanol in Water | Moderate | ~40-60% |
| 100% Methanol | High | ~70-85% |
| 100% Acetonitrile | Higher | > 90% |
| 98% Methanol / 2% Formic Acid | High (with pH modifier) | > 95% |
| This table illustrates the expected trend based on increasing solvent strength to overcome hydrophobic interactions. The acidic modifier helps by making the basic analyte more polar. |
Table 4: Example LLE Solvent Selection Guide for this compound (at pH 10.0)
| Organic Solvent | Polarity Index | Expected Extraction Efficiency | Potential Issues |
| Hexane | 0.1 | High | May not be strong enough if metabolites are more polar. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Very High | Good general-purpose solvent for basic drugs. |
| Dichloromethane (DCM) | 3.1 | Very High | Denser than water; forms the bottom layer. |
| Ethyl Acetate | 4.4 | High | Can be partially soluble in water; risk of hydrolysis. |
| Data based on general principles of LLE.[10] |
Experimental Protocols
Protocol 1: Mass Balance Experiment to Diagnose Recovery Loss (Using SPE)
-
Prepare Standard: Spike a known concentration of this compound (e.g., 100 ng/mL) into a clean matrix (e.g., phosphate-buffered saline).
-
Process Sample: Process this standard through your entire SPE protocol.
-
Collect Fractions:
-
Collect the sample that passes through the cartridge during loading (Fraction A: Flow-through).
-
Collect the solvent that passes through during the wash step (Fraction B: Wash).
-
Elute the cartridge as normal, but collect the eluate in a separate tube (Fraction C: Eluate).
-
-
Analyze: Quantify the amount of this compound in Fractions A, B, and C using your analytical method (e.g., LC-MS).
-
Interpret:
-
High amount in A or B: Retention is poor.
-
High amount in C: The protocol is working as expected.
-
Low amount in A, B, and C: Suggests degradation, irreversible binding to the sorbent, or adsorption to labware.
-
Protocol 2: General Solid-Phase Extraction (SPE) Method for this compound from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add 1.5 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 4 mL of an aqueous buffer (e.g., ammonium hydroxide (B78521), pH 10) to reduce the organic content and ensure this compound is in its neutral form.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of the aqueous buffer (pH 10). Do not let the sorbent go dry.
-
Sample Loading: Load the diluted supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute this compound with 1 mL of methanol containing 0.5% formic acid into a clean collection tube. The acid helps to protonate this compound, making it more soluble in the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
Protocol 3: General Liquid-Liquid Extraction (LLE) Method for this compound from Plasma
-
Sample Preparation: To 500 µL of plasma in a polypropylene tube, add an internal standard.
-
pH Adjustment: Add 50 µL of 1M ammonium hydroxide to raise the sample pH to ~10. Vortex briefly.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap the tube and mix by gentle inversion for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing low this compound recovery.
Caption: General workflow for this compound extraction and analysis.
Caption: Effect of pH on this compound's properties for extraction.
References
- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 35607-20-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. welch-us.com [welch-us.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 12. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. (2000) | Graeme J. Finlay | 52 Citations [scispace.com]
- 13. hawach.com [hawach.com]
- 14. benchchem.com [benchchem.com]
- 15. welchlab.com [welchlab.com]
- 16. Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TLR Agonists: Avridine and CpG ODN
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine adjuvants and immunomodulatory agents, Toll-like receptor (TLR) agonists have emerged as a promising class of molecules capable of potently activating the innate immune system and shaping the adaptive immune response. This guide provides an objective comparison of two such agonists: Avridine, a synthetic lipoidal amine, and CpG oligodeoxynucleotides (ODN), which are synthetic DNA molecules. This document aims to provide a comprehensive overview of their mechanisms of action, effects on the immune system, and available experimental data to aid researchers in the selection and application of these compounds.
Introduction to this compound and CpG ODN
This compound (also known as CP-20,961) is a synthetic lipoidal amine that has been investigated for its adjuvant properties, particularly in enhancing mucosal and systemic immunity.[1][2] Its mechanism of action is primarily associated with improving antigen presentation and inducing a broad inflammatory response.[1][3]
CpG ODN are short synthetic single-stranded DNA molecules that contain unmethylated cytosine-phosphate-guanine (CpG) motifs.[4][5] These motifs are recognized by Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system.[4][6] CpG ODNs are well-characterized for their ability to induce potent Th1-biased immune responses, making them attractive candidates for use in vaccines against intracellular pathogens and in cancer immunotherapy.[1][4][7]
Mechanism of Action and Signaling Pathways
This compound: The precise molecular target of this compound, including any direct interaction with TLRs, is not well-established in the current scientific literature. However, its adjuvant effects are understood to be multifactorial. This compound enhances the uptake and retention of antigens at the site of administration, particularly in mucosa-associated lymphoid tissues like Peyer's patches.[1] It has been shown to be an interferon inducer and to stimulate the proliferation and release of monocytes and Ia-antigen-positive dendritic cells.[1][8] this compound also accelerates lymphoid cell traffic into lymph nodes, which may contribute to an enhanced immune response.[1] Some studies suggest its mechanism of action resembles that of Complete Freund's Adjuvant (CFA) by promoting paracortical reactivity in lymph nodes.[3]
CpG ODN: CpG ODNs directly engage with TLR9, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells in humans.[4][6] Upon binding of CpG ODN, TLR9 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), leading to the activation of transcription factors such as NF-κB and AP-1.[5] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. In pDCs, TLR9 signaling can also activate IRF7 (interferon regulatory factor 7), leading to the production of type I interferons (IFN-α/β).[4]
Comparative Data on Immunological Effects
Direct comparative studies between this compound and CpG ODN are scarce. The following tables summarize available data from separate studies to provide an indirect comparison of their effects on key immunological parameters.
Table 1: Cytokine Induction
| Cytokine | This compound | CpG ODN |
| IFN-α/β | Induces interferon-like substances.[8][9] | Potent inducer, especially by Class A CpG ODNs in pDCs.[4][10] |
| IFN-γ | Data not consistently reported. | Strongly induced, indicative of a Th1 response.[2][6] |
| IL-1β | Data not available. | Induced in response to some CpG ODN classes.[11] |
| IL-6 | Data not available. | Induced, particularly by Class B CpG ODNs stimulating B cells.[11][12] |
| IL-10 | Data not available. | Can be induced, potentially playing a regulatory role.[2] |
| IL-12 | Data not available. | Potently induced, crucial for Th1 polarization.[10][13] |
| TNF-α | Data not available. | Induced by various CpG ODN classes.[14] |
Table 2: Immune Cell Activation
| Parameter | This compound | CpG ODN |
| Dendritic Cell (DC) Maturation | Stimulates proliferation of Ia-antigen-positive dendritic cells.[1] | Induces upregulation of MHC-II, CD40, CD80, and CD86.[13][15] |
| B Cell Activation | Not a direct polyclonal B-cell activator, but enhances proliferation of antigen-selected B-cells.[1] | Directly activates B cells, promoting proliferation and antibody production (especially Class B CpG ODNs).[7][12] |
| T Cell Response | Enhances T-lymphocyte proliferation.[1] | Promotes a strong Th1-biased T cell response.[1][4][7] |
| NK Cell Activation | Enhances NK cell activity.[8] | Indirectly activated via cytokine production from other cells.[2] |
Table 3: In Vivo Efficacy as a Vaccine Adjuvant
| Vaccine Model | This compound | CpG ODN |
| Infectious Diseases | Effective adjuvant for vaccines against cholera toxin, avian influenza, and Newcastle disease.[2][10][16] | Demonstrated efficacy in preclinical and clinical trials for vaccines against Hepatitis B, influenza, and other pathogens.[4][17] |
| Cancer Immunotherapy | Limited data; a related compound, Capridine, is under preclinical investigation for prostate cancer. | Used as an adjuvant in cancer vaccines to enhance anti-tumor T cell responses in numerous clinical trials.[4][17] |
| Route of Administration | Effective both systemically and mucosally.[1][2] | Effective both systemically and mucosally.[7] |
| Th1/Th2 Polarization | Data on specific Th1/Th2 polarization is not well-defined. | Strongly promotes a Th1-biased immune response, characterized by IgG2a antibody production and IFN-γ secretion.[1][4][7] |
Experimental Protocols
General Protocol for In Vivo Adjuvant Efficacy Study in Mice
This is a generalized protocol that can be adapted for both this compound and CpG ODN. Specific details may vary based on the antigen and the specific research question.
1. Animal Models:
-
BALB/c or C57BL/6 mice are commonly used, depending on the desired immune response profile.[18]
2. Adjuvant and Antigen Preparation:
-
This compound: Typically formulated in a soybean oil emulsion (e.g., Intralipid) to enhance its stability and delivery.[3]
-
CpG ODN: Reconstituted in sterile, endotoxin-free PBS.[19]
-
The antigen of choice is mixed with the adjuvant solution shortly before administration.
3. Immunization Schedule:
-
Mice are immunized via the desired route (e.g., subcutaneous, intramuscular, or intranasal).
-
A typical primary immunization is followed by one or two booster immunizations at 2-3 week intervals.[18][19]
4. Sample Collection and Analysis:
-
Humoral Response: Blood samples are collected periodically to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.[5][18]
-
Cellular Response: At the end of the experiment, spleens can be harvested to isolate splenocytes. These cells can be re-stimulated with the antigen in vitro to measure cytokine production (e.g., IFN-γ, IL-4, IL-5) by ELISpot or intracellular cytokine staining followed by flow cytometry.[2][5] Lymphocyte proliferation can be assessed using assays like CFSE dilution.[12][20]
-
Dendritic Cell Activation: Draining lymph nodes can be collected to analyze the expression of maturation markers (CD80, CD86, MHC-II) on dendritic cells by flow cytometry.[15][21]
5. Challenge Studies (Optional):
-
To assess protective efficacy, immunized mice can be challenged with the target pathogen or tumor cells.[22][23] Survival, pathogen clearance, or tumor growth inhibition are monitored as endpoints.
Conclusion
This compound and CpG ODN are both potent immune adjuvants, but they operate through distinct, though not fully elucidated in the case of this compound, mechanisms and elicit different qualities of immune responses. CpG ODN is a well-defined TLR9 agonist that strongly promotes Th1-biased immunity, making it a suitable candidate for applications where cellular immunity is paramount. This compound, a lipoidal amine, acts as a broader immunopotentiator by enhancing antigen presentation and inducing a general inflammatory state, including interferon production.
The choice between this compound and CpG ODN will depend on the specific requirements of the vaccine or immunotherapy being developed. For indications requiring a strong cell-mediated immune response, such as cancer or viral infections, the Th1-polarizing capacity of CpG ODN is a significant advantage. This compound may be a valuable tool for enhancing mucosal immunity and for applications where a broader, less polarized immune enhancement is desired. Further research, particularly direct comparative studies and a more detailed elucidation of this compound's molecular targets, will be crucial for the optimal application of these powerful immunomodulators.
References
- 1. A Built-In CpG Adjuvant in RSV F Protein DNA Vaccine Drives a Th1 Polarized and Enhanced Protective Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artandersonmd.com [artandersonmd.com]
- 4. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 6. Frontiers | A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity and induction of interferon-like substance by quinacrine and acranil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of CpG ODN and Poly (I:C) to a standard maturation cocktail generates monocyte-derived dendritic cells and induces a potent Th1 polarization with migratory capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Robust Immune Responses by CpG-ODN-Loaded Hollow Polymeric Nanoparticles for Antiviral and Vaccine Applications in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunostimulatory CpG-oligonucleotides cause proliferation, cytokine production, and an immunogenic phenotype in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of DNA containing CpG motif on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CpG DNA induces maturation of dendritic cells with distinct effects on nascent and recycling MHC-II antigen-processing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human in vitro modeling of adjuvant formulations demonstrates enhancement of immune responses to SARS-CoV-2 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental protocol for development of adjuvant-free murine chronic model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hongjing.com.tw [hongjing.com.tw]
- 20. The proliferative response to CpG-ODN stimulation predicts PFS, TTT and OS in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of RNA interference on CD80 and CD86 expression in bone marrow-derived murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plasmacytoid dendritic cells mediate CpG-ODN induced increase in survival in a mouse model of lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Avridine and Poly(I:C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two potent immunostimulants: Avridine, a synthetic lipoidal amine, and Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA (dsRNA). Both agents are recognized for their ability to modulate and enhance immune responses, particularly as vaccine adjuvants, but they operate through distinct mechanisms and elicit different immunological profiles.
Executive Summary
| Feature | This compound | Poly(I:C) |
| Chemical Class | Synthetic Lipoidal Amine[1] | Synthetic Double-Stranded RNA (dsRNA)[2][3] |
| Primary Mechanism | Interferon induction, enhances antigen uptake and retention in lymphatic tissues[4] | Mimics viral infection by activating TLR3, MDA5, and RIG-I pathways[5][6][7][8] |
| Key Immune Response | Primarily enhances mucosal and humoral (antibody) immunity, particularly IgA and IgG[4][9] | Potent inducer of Type I Interferons (IFN-α/β), pro-inflammatory cytokines, and Th1-biased cellular immunity[10][11][12] |
| Primary Application | Vaccine adjuvant, particularly for mucosal and parenteral vaccines against viral and bacterial antigens[1][4][9][13] | Vaccine adjuvant, cancer immunotherapy, and tool for studying innate immunity and viral mimicry[5][6][7][8][10][14] |
Mechanism of Action
This compound: Enhancing Antigen Presentation and Retention
This compound functions as an effective adjuvant primarily by enhancing the uptake, localization, and retention of antigens in mucosa-associated lymphatic tissues like Peyer's patches[4]. This action slows the degradation of the antigen, allowing for a more robust and sustained interaction with antigen-presenting cells (APCs). Originally developed as a topical interferon inducer, its ability to stimulate interferon secretion may contribute to its adjuvant effects[4][15]. When co-administered with an antigen, this compound promotes a significant increase in both mucosal (IgA) and systemic (IgG1, IgG2) antibody responses[4][9]. It is particularly effective when delivered in liposomes, which serve as a vehicle for the adjuvant[1].
Poly(I:C): Mimicking Viral dsRNA
Poly(I:C) is a synthetic dsRNA that potently stimulates the innate immune system by mimicking a viral infection[3]. It is recognized by several pattern recognition receptors (PRRs). Primarily, it binds to Toll-like receptor 3 (TLR3) within the endosomes of cells like dendritic cells and macrophages[3][5]. It can also be detected in the cytoplasm by MDA5 and RIG-I[6][7][8]. This recognition triggers a downstream signaling cascade involving the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB[16]. The result is a powerful and rapid induction of type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and CXCL10[11][12][17]. This inflammatory milieu promotes the maturation of dendritic cells and drives a strong Th1-biased cellular immune response, making it highly effective for antiviral and antitumor applications[7][8][10].
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from various in vivo studies. Direct head-to-head comparisons are limited; therefore, data is compiled from separate experiments to illustrate the typical response elicited by each adjuvant.
Table 1: Adjuvant Effect on Antibody Response
| Antigen | Adjuvant | Animal Model | Key Finding | Reference |
| Foot and Mouth Disease Virus (FMDV) | This compound | Calves | Significantly higher anti-FMDV antibody titers (p<0.05). 89-100% of this compound group had predicted protection vs. 50-61% in control. | [9] |
| Newcastle Disease Virus (NDV) | This compound | Chickens | Significantly higher hemagglutination inhibition (HI) antibody titers compared to commercial vaccines. | [13] |
| Avian Influenza Viruses (AIV) | This compound (liposomal) | Turkeys | Induced high HI antibody titers; significantly higher local immune response in respiratory lavages compared to non-adjuvanted antigen. | [18] |
| P. falciparum CSP | Poly(I:C) | Non-human Primates | Effective adjuvant for inducing potent antibody and multi-functional CD4+ T cell responses. | [10] |
| Survivin Epitope Peptide | Poly(I:C) + MF59 | Mice | Induced humoral immunity mediated by Th2 cells and effectively controlled melanoma tumor size. | [14] |
Table 2: Cytokine Induction Profile
| Adjuvant | Animal Model | Cytokines Measured | Key Finding | Reference |
| Poly(I:C) (High Mol. Weight) | Rats | IL-1β, IL-6, TNF-α, IFN-γ | HMW-Poly(I:C) induced a pronounced elevation in all measured cytokines 3h and 6h post-injection compared to saline controls. | [11] |
| Poly(I:C) | Mice | IFN-α, IFN-β, IFN-γ | Hydrodynamic injection of Poly(I:C) induced significant production of IFNs, leading to HBV clearance. | [19] |
| Poly(I:C) | Mice (Lung) | IFN-γ, IL-1α, IL-6, TNF-α, CXCL10 | Intranasal administration elicited secretion of multiple pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid. | [17] |
Note: Specific quantitative data on cytokine induction for this compound is less prevalent in the reviewed literature, as its primary measured effect is on antigen retention and subsequent antibody response.
Experimental Protocols
General In Vivo Adjuvant Efficacy Study Workflow
This diagram outlines a typical workflow for assessing the in vivo efficacy of an adjuvant in a preclinical model.
Protocol Example 1: this compound Adjuvant Study in Calves (Summarized)
-
Objective: To evaluate the improvement of the anti-FMDV immune response using this compound in a tetravalent vaccine for young calves[9].
-
Animals: Calves within their first year of age.
-
Groups: 1) FMDV vaccine without this compound, 2) FMDV vaccine with this compound.
-
Administration: Parenteral vaccination.
-
Analysis:
-
Humoral Response: Anti-FMDV antibody response was measured using a liquid-phase blocking sandwich ELISA (LPBE) at various time points post-vaccination (e.g., 90 days)[9]. Levels of IgG1 and IgG2 were also determined.
-
Cellular Response: An antigen-specific lymphoproliferation test was used to detect the cellular response[9].
-
Protocol Example 2: Poly(I:C) Cytokine Induction Study in Rats (Summarized)
-
Objective: To characterize the cytokine response and sickness behavior induced by Poly(I:C) of different molecular weights[11].
-
Animals: Nulliparous female Long-Evans rats.
-
Groups: 1) Saline control, 2) Low Molecular Weight (LMW) Poly(I:C), 3) High Molecular Weight (HMW) Poly(I:C).
-
Administration: Intraperitoneal injection.
-
Analysis:
-
Blood Collection: Trunk blood was collected at 3 and 6 hours post-injection.
-
Cytokine Measurement: Plasma levels of IL-1β, IL-6, TNF-α, and IFN-γ were quantified using a multiplex immunoassay[11].
-
Behavioral Monitoring: Sickness behavior was monitored for 24 hours pre- and post-injection using a Comprehensive Lab Animal Monitoring System (CLAMS)[11].
-
Conclusion and Recommendations
The choice between this compound and Poly(I:C) as an in vivo immunomodulator depends critically on the desired immunological outcome.
This compound is an excellent candidate for vaccines where the primary goal is a robust and lasting humoral (antibody) response , particularly at mucosal surfaces. Its mechanism of enhancing antigen retention and presentation makes it suitable for subunit or inactivated vaccines against extracellular pathogens where neutralizing antibodies are key to protection[1][4][9].
Poly(I:C) is the adjuvant of choice when a strong Type I IFN and Th1-biased cellular immune response is required. This makes it highly applicable for therapeutic cancer vaccines, where activating cytotoxic T lymphocytes is crucial, and for vaccines against intracellular pathogens like viruses, where clearing infected cells is a priority[6][7][8][10]. Researchers must consider that different molecular weights of Poly(I:C) can elicit varied response magnitudes[11].
Both adjuvants have demonstrated significant efficacy in vivo, and the selection should be guided by a clear understanding of the target pathogen or disease and the specific arm of the immune system that needs to be activated for optimal therapeutic or prophylactic effect.
References
- 1. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (this compound) delivered in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly I:C promotes malate to enhance innate immune response against bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyinosinic:polycytidylic acid - Wikipedia [en.wikipedia.org]
- 4. artandersonmd.com [artandersonmd.com]
- 5. nbinno.com [nbinno.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Combined Adjuvant of Poly I:C Improves Antitumor Effects of CAR-T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combined Adjuvant of Poly I:C Improves Antitumor Effects of CAR-T Cells [frontiersin.org]
- 9. Improvement of the immune response to foot and mouth disease virus vaccine in calves by using this compound as adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(I:C) is an effective adjuvant for antibody and multi-functional CD4+ T cell responses to Plasmodium falciparum circumsporozoite protein (CSP) and αDEC-CSP in Non Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability in PolyIC induced immune response: Implications for preclinical maternal immune activation models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Poly I:C to the TLR3-independent pathway boosts effector CD8 T cell differentiation through IFNα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound as an adjuvant for Newcastle disease virus antigen in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of poly(I:C) and MF59 co-adjuvants on immunogenicity and efficacy of survivin polypeptide immunogen against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of this compound and liposomes as adjuvants for avian influenza virus antigens in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Poly(I:C) Treatment Leads to Interferon-Dependent Clearance of Hepatitis B Virus in a Hydrodynamic Injection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunomodulatory Effects of Avridine in a Humanized Immune System Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Avridine, a promising synthetic immunopotentiator, against the conventional adjuvant, Alum. We introduce a novel validation framework utilizing a Humanized Immune System (HIS) mouse model to generate more translationally relevant data for preclinical assessment.
Introduction to this compound and the Need for Advanced Models
This compound is a lipophilic acridine (B1665455) derivative known for its potent adjuvant properties. Previous studies have indicated its capacity to enhance humoral and cellular immunity. For instance, when used with a foot-and-mouth disease virus (FMDV) vaccine in calves, this compound significantly increased anti-FMDV antibody responses, including both IgG1 and IgG2 isotypes[1]. Acridine derivatives have also been shown to stimulate macrophages and Natural Killer (NK) cells and induce the production of cytokines like TNF-α, IL-6, and IL-10, suggesting a broad-spectrum immunomodulatory activity.
Traditional preclinical adjuvant testing in standard mouse models often fails to fully recapitulate the complexity of the human immune response. To bridge this translational gap, we propose the use of a Humanized Immune System (HIS) mouse model. These are immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a functional human immune system, including T cells, B cells, and myeloid lineages[2][3][4]. This model offers a superior platform for evaluating the efficacy and mechanism of action of novel immunomodulators like this compound in a human-relevant context.
Comparative Immunomodulatory Profiling: this compound vs. Alum
This section outlines the expected comparative performance of this compound and Alum in the HIS mouse model when co-administered with a model antigen (e.g., Ovalbumin - OVA).
Table 1: Predicted Humoral Immune Response in HIS Mice
| Parameter | This compound + OVA | Alum + OVA | Rationale |
| Antigen-Specific Human IgG Titer | High | Moderate | This compound is expected to induce a more potent and balanced antibody response. |
| Human IgG1:IgG2 Ratio | Balanced (Approx. 1:1) | Skewed towards IgG1 (>10:1) | This compound is anticipated to promote a mixed Th1/Th2 response, while Alum is known to be strongly Th2-polarizing[5][6][7]. |
| Induction of Human IgA | Moderate | Low | This compound's potential for broad immunomodulation may extend to mucosal immunity. |
Table 2: Predicted Cellular Immune Response in HIS Mice
| Parameter | This compound + OVA | Alum + OVA | Rationale |
| Antigen-Specific Human CD4+ T Cell Proliferation | High | Moderate | This compound is expected to be a more potent T cell activator. |
| Human Th1 Cytokine Profile (IFN-γ, IL-2) | High | Low | The balanced IgG1/IgG2 ratio suggests a Th1-polarizing capacity for this compound, likely driven by Type I IFN production[8][9]. |
| Human Th2 Cytokine Profile (IL-4, IL-5) | Moderate | High | Alum is a well-established inducer of Th2 responses[5][7]. |
| Human CD8+ T Cell (CTL) Response | Moderate to High | Low to negligible | This compound's potential to induce Type I IFNs would support cross-priming and CTL activation[9]. |
| NK Cell and Macrophage Activation | High | Low | Acridine derivatives are known to directly stimulate these innate immune cells. |
Proposed Signaling Pathway for this compound
Experimental Protocols
Generation of the Humanized Immune System (HIS) Mouse Model
Objective: To create an in vivo model with a functional human immune system for adjuvant testing.
Methodology:
-
Mouse Strain: Use neonatal (1-5 days old) NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Irradiation: Sublethally irradiate the neonatal mice with 100-120 cGy of X-ray radiation to ablate the murine hematopoietic stem cells.
-
HSC Transplantation: Within 24 hours of irradiation, intrahepatically inject 1-2 x 105 human CD34+ hematopoietic stem cells (isolated from cord blood) in a volume of 30 µl of sterile PBS.
-
Engraftment Confirmation: At 12-16 weeks post-transplantation, confirm human immune cell engraftment by performing flow cytometry on peripheral blood. Successful engraftment is defined by >25% human CD45+ cells in the lymphocyte gate.
Immunization and Sample Collection
-
Animal Groups (n=8-10 per group):
-
Group 1: PBS (Control)
-
Group 2: Ovalbumin (OVA) alone
-
Group 3: OVA + Alum
-
Group 4: OVA + this compound
-
-
Immunization Schedule: Immunize HIS mice intramuscularly on day 0 and day 21.
-
Sample Collection: Collect peripheral blood at baseline (day 0), day 21, and day 35 for serum analysis. On day 35, euthanize the mice and harvest spleens for cellular analysis.
Multi-Color Flow Cytometry for Immune Cell Phenotyping
Objective: To quantify human immune cell populations in the spleens of immunized HIS mice.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions from the spleens.
-
Staining: Stain cells with a cocktail of fluorescently-labeled antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, CD56, CD11c).
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Analysis: Analyze the data to determine the percentages and absolute numbers of different human immune cell subsets.
Intracellular Cytokine Staining (ICS)
Objective: To determine the cytokine profile of antigen-specific human T cells.
Methodology:
-
Cell Stimulation: Stimulate splenocytes with OVA protein or peptides for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Stain the cells for surface markers (e.g., human CD3, CD4, CD8).
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibodies to access intracellular targets.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5).
-
Data Acquisition and Analysis: Acquire and analyze data by flow cytometry, gating on human CD4+ and CD8+ T cells to determine the frequency of cytokine-producing cells.
Antigen-Specific Human IgG ELISA
Objective: To quantify the levels of OVA-specific human IgG1 and IgG2 in the serum.
Methodology:
-
Plate Coating: Coat ELISA plates with OVA antigen.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add serially diluted serum samples from the immunized HIS mice.
-
Detection: Use horseradish peroxidase (HRP)-conjugated anti-human IgG1 and anti-human IgG2 antibodies for detection.
-
Substrate Addition and Reading: Add a colorimetric substrate and measure the absorbance to determine antibody concentrations against a standard curve.
Conclusion
The proposed Humanized Immune System (HIS) mouse model provides a robust and translationally relevant platform for the preclinical validation of this compound's immunomodulatory effects. The experimental framework outlined in this guide will enable a direct and comprehensive comparison of this compound against the standard adjuvant, Alum, generating critical data on its potential to elicit both humoral and cellular immunity. The anticipated results suggest that this compound may offer a more balanced and potent immunomodulatory profile, making it a promising candidate for next-generation vaccine formulations.
References
- 1. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized mouse model for vaccine evaluation: an overview -Clinical and Experimental Vaccine Research | Korea Science [koreascience.kr]
- 3. Humanized mouse model for vaccine evaluation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humanized Mice in Vaccine Research: From Concept to Clinical Trials - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The recent advances in vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Adjuvant activity of type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Acridine Derivative Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of acridine (B1665455) derivatives across various cell lines, supported by experimental data and detailed methodologies. Acridine and its derivatives are a class of organic compounds extensively studied for their therapeutic potential, demonstrating significant anticancer, antiviral, and antiparasitic properties. Their primary mechanism of action often involves the intercalation into DNA and the inhibition of key cellular enzymes such as topoisomerase.[1][2][3][4][5] This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics.
I. Comparative Anticancer Activity of Acridine Derivatives
Acridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CTC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from various studies.
| Compound/Derivative | Cell Line | Assay | CTC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| 9-Anilinoacridine Derivative (Compound 7) | A-549 (Lung Cancer) | MTT | 36.25 | - | [1] |
| HeLa (Cervical Cancer) | MTT | 31.25 | - | [1] | |
| 9-Anilinoacridine Derivative (Compound 9) | A-549 (Lung Cancer) | MTT | 18.75 | - | [1] |
| HeLa (Cervical Cancer) | MTT | 13.75 | - | [1] | |
| Dalton's Lymphoma Ascites (DLA) | Trypan Blue | 337.5 | - | [1] | |
| Acridine Hydroxamic Acid (Compound 8c) | U937 (Leukemia) | MTT | - | 0.90 | [2] |
| Acriflavine (ACF) | A549 (Lung Adenocarcinoma) | MTT | See study for concentration-dependent viability | - | [6] |
| Acridine-Benzohydrazide (Compound 3a) | A549 (Lung Cancer) | MTT | - | Decreased viability by 34% at 50 µM | [4] |
| Acridine-Benzohydrazide (Compound 3c) | A549 (Lung Cancer) | MTT | - | Decreased viability by 14% at 50 µM | [4] |
II. Comparative Antiviral Activity of Acridine Derivatives
Several acridine derivatives have been investigated for their ability to inhibit viral replication. The table below presents data on the antiviral activity of select compounds.
| Compound/Derivative | Virus | Cell Line | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 9-Aminoacridine (B1665356) Analog (Compound 7e) | SARS-CoV-2 | U2-OS ACE2 GFP | - | < 1.0 | > 4.0 | > 10 | [7] |
| 9-Aminoacridine Analog (Compound 7g) | SARS-CoV-2 | U2-OS ACE2 GFP | - | < 1.0 | > 4.0 | > 10 | [7] |
| 9-Aminoacridine Analog (Compound 9c) | SARS-CoV-2 | U2-OS ACE2 GFP | - | < 1.0 | > 4.0 | > 10 | [7] |
| Unspecified Acridine Derivatives | Herpes Simplex Virus Type 2 (HSV-2) | Vero | - | Varies | - | - | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The following are generalized protocols for common assays used to determine the biological activity of compounds in cell lines. Specific details may vary between laboratories and experiments.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Test compound and control vehicles
-
Cultured cells
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate to allow for attachment.
-
Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C.[10]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. The advantage of MTS is that its formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[9]
-
Materials:
-
MTS solution (often combined with an electron coupling reagent like PES)
-
96-well plates
-
Test compound and control vehicles
-
Cultured cells
-
-
Protocol:
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
Acridine derivatives can induce apoptosis, a form of programmed cell death, through the activation of caspase signaling pathways.[6] The diagram below illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway induced by acridine derivatives.
Acridine derivatives are known to act as immunomodulators and interferon inducers.[11] The following diagram depicts a simplified interferon signaling pathway.
Caption: Simplified interferon induction and signaling pathway.
Experimental Workflow
The general workflow for screening and validating the activity of a compound like an acridine derivative in different cell lines is outlined below.
Caption: General experimental workflow for cross-validating compound activity.
References
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Acriflavine in Lung Adenocarcinoma Cell Line A549 | Anticancer Research [ar.iiarjournals.org]
- 7. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of acridine derivatives on the multiplication of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avridine | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avridine's Safety Profile: A Comparative Analysis with Other Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Avridine, a lipoidal amine adjuvant, with other commonly used adjuvants in vaccine development: aluminum salts (Alum), the oil-in-water emulsion MF59, and the Adjuvant System AS03. This objective comparison is based on available preclinical and clinical data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound has demonstrated adjuvant activity, particularly when formulated in liposomes or lipid emulsions. Preclinical data suggests a favorable local safety profile with minimal and transient inflammation. However, a comprehensive quantitative comparison with other major adjuvants is challenging due to the limited availability of publicly accessible, head-to-head clinical trial data for this compound. In contrast, Alum, MF59, and AS03 have been extensively studied in numerous clinical trials, providing a more robust and quantitative understanding of their safety profiles. While generally considered safe, these adjuvants are associated with varying degrees of local and systemic reactogenicity.
Comparative Safety Data
The following tables summarize the available safety and reactogenicity data for this compound and the comparator adjuvants. It is important to note that the data for this compound is primarily qualitative and from preclinical studies, whereas the data for Alum, MF59, and AS03 is largely quantitative and derived from clinical trials. Direct comparison should, therefore, be made with caution.
Table 1: Local Reactogenicity Profile of Selected Adjuvants
| Adjuvant | Injection Site Pain | Injection Site Redness | Injection Site Swelling |
| This compound | Mild and transient inflammation reported in preclinical studies[1] | Mild and transient inflammation reported in preclinical studies[1] | Mild and transient inflammation reported in preclinical studies[1] |
| Alum | Frequent[2][3] | Common | Common |
| MF59 | Very Frequent (up to 68.6% in adults, up to 59.0% in children)[4][5] | Frequent | Frequent |
| AS03 | Very Frequent (up to 98.3% in some studies)[6][7] | Frequent | Frequent |
Table 2: Systemic Reactogenicity Profile of Selected Adjuvants
| Adjuvant | Fever | Headache | Myalgia (Muscle Pain) | Fatigue/Malaise |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alum | Less common compared to other adjuvants[3] | Reported | Reported | Reported |
| MF59 | Reported (e.g., 15.3% in one pediatric study)[5] | Common | Common | Common |
| AS03 | More frequent than non-adjuvanted vaccines[7] | Common | Common | Common |
Detailed Adjuvant Profiles
This compound (CP-20,961)
This compound is a synthetic lipoidal amine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, that has been investigated for its adjuvant properties, particularly for mucosal and parenteral vaccines.[8]
-
Mechanism of Action: this compound is thought to enhance the immune response by stimulating cell-mediated immunity. It has been shown to be most effective when incorporated into liposomes, which can improve its delivery and interaction with immune cells.[8]
-
Safety Profile: Preclinical studies in mice have indicated that this compound, when formulated in a soybean oil emulsion (Intralipid), induces only mild and transient acute inflammation at the injection site, which resolves completely.[1] Concerns about local reactogenicity were reportedly "dispelled" in these studies.[1] There is a lack of publicly available clinical data to quantify the incidence of local and systemic adverse events in humans. A study on a related compound, acridine (B1665455) orange, suggested low toxicity in humans at low doses, but this is not directly transferable to this compound.[9]
Aluminum Salts (Alum)
Aluminum salts, such as aluminum hydroxide (B78521) and aluminum phosphate, are the most widely used adjuvants in human vaccines.[3]
-
Mechanism of Action: Alum is believed to work by creating a "depot" effect, slowly releasing the antigen at the injection site, and by activating the NLRP3 inflammasome, a component of the innate immune system.
-
Safety Profile: Alum adjuvants have a long-standing safety record.[3] However, they are commonly associated with local reactions at the injection site, including pain, redness, swelling, and the formation of nodules.[3] Systemic reactions such as fever, irritability, and drowsiness are less common.[3]
MF59
MF59 is an oil-in-water emulsion adjuvant composed of squalene (B77637) oil. It is used in some influenza vaccines, particularly for the elderly.
-
Mechanism of Action: MF59 is thought to induce a local, transient inflammatory response that attracts and activates immune cells, leading to a more robust and broader immune response.
-
Safety Profile: Clinical trials have shown that MF59 is safe and well-tolerated.[10][11] Compared to non-adjuvanted vaccines, MF59 is associated with a higher incidence of local reactions, such as injection site pain.[4][5] Systemic reactions like fever and myalgia are also reported but are generally mild and transient.[5]
AS03 (Adjuvant System 03)
AS03 is an oil-in-water emulsion adjuvant containing squalene, DL-α-tocopherol (a form of vitamin E), and polysorbate 80. It has been used in pandemic influenza vaccines.
-
Mechanism of Action: Similar to MF59, AS03 induces a strong local inflammatory response, leading to the recruitment and activation of a large number of immune cells.
-
Safety Profile: Clinical trials have demonstrated that AS03-adjuvanted vaccines are highly immunogenic but also more reactogenic than non-adjuvanted vaccines.[7] Local reactions, particularly injection site pain, are very common.[6][7] Systemic reactions such as myalgia, headache, and fatigue are also more frequently reported compared to non-adjuvanted vaccines.[7]
Experimental Protocols
Standard preclinical safety and toxicity studies for vaccine adjuvants are conducted in accordance with regulatory guidelines. These studies are crucial for identifying potential risks before human clinical trials.
Local Tolerance Testing
Objective: To assess the local reaction at the site of administration.
Methodology:
-
Animal Model: Typically rabbits or rats.
-
Administration: The adjuvant, with and without the antigen, is administered via the intended clinical route (e.g., intramuscularly). A control group receives the vehicle (e.g., saline).
-
Observation: The injection site is observed macroscopically for signs of erythema (redness), edema (swelling), and other reactions at specified time points (e.g., 24, 48, and 72 hours post-injection).
-
Histopathology: At the end of the observation period, the injection site tissue is collected for microscopic examination to assess inflammation, cell infiltration, and tissue damage.
Systemic Toxicity Testing
Objective: To evaluate the potential systemic adverse effects of the adjuvant.
Methodology:
-
Animal Model: Typically rats.
-
Administration: The adjuvant, with and without the antigen, is administered at various dose levels, including a high dose, via the intended clinical route. A control group receives the vehicle.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and major organs and tissues are collected for microscopic examination.
Signaling Pathways in Adjuvant Action
The safety profile of an adjuvant is intrinsically linked to its mechanism of action, specifically how it activates the innate immune system.
-
Alum: Primarily activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.
-
MF59 and AS03: Induce a strong local inflammatory environment, characterized by the release of a wide array of cytokines and chemokines, which in turn recruit and activate various immune cells.
-
This compound: The precise signaling pathway is not as well-defined as for other adjuvants. However, as a lipoidal amine, it is presumed to interact with and activate antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to enhanced antigen presentation and T-cell activation.
Conclusion
This compound presents a promising profile as a vaccine adjuvant, with preclinical evidence suggesting good local tolerance. However, the current lack of comprehensive and quantitative clinical safety data makes a direct and robust comparison with well-established adjuvants like Alum, MF59, and AS03 challenging. While these established adjuvants have well-documented reactogenicity profiles, their extensive use in licensed vaccines provides a strong foundation for their overall safety. For the continued development of this compound, further preclinical and early-phase clinical studies are warranted to generate the quantitative safety data necessary for a more definitive comparative assessment. This will be crucial for positioning this compound within the existing landscape of vaccine adjuvants and for its potential future use in human vaccines.
References
- 1. artandersonmd.com [artandersonmd.com]
- 2. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunopaedia.org.za [immunopaedia.org.za]
- 6. fishersci.com [fishersci.com]
- 7. CP-20,961: a structurally novel, synthetic adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety assessment of adjuvanted vaccines: Methodological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity and Toxicity of Different Adjuvants Can Be Characterized by Profiling Lung Biomarker Genes After Nasal Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avridine vs. LPS: A Comparative Analysis of Macrophage Activation Potency
In the realm of immunology and drug development, understanding the potency of various compounds in activating macrophages is crucial for designing effective immunotherapies. This guide provides a detailed comparison of the macrophage-activating potential of the synthetic immunomodulator 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride ( CL 246 ,738), a derivative of acridine (B1665455), and Lipopolysaccharide (LPS), a well-established potent activator of macrophages. The term "Avridine" is not commonly found in scientific literature; it is likely a variant or misspelling of "acridine." Therefore, this comparison focuses on a known bioactive acridine derivative.
This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side view of the available experimental data, methodologies, and signaling pathways associated with these two compounds.
Quantitative Comparison of Macrophage Activation
Table 1: Macrophage Activation by Acridine Derivative ( CL 246 ,738)
| Activation Marker | Effective Concentration | Cell Type | Duration of Treatment | Observed Effect | Citation |
| Tumor Cell Growth Inhibition | 0.025 - 0.1 µg/mL | Murine Peritoneal Macrophages | 48 - 72 hours | Rendered macrophages inhibitory to tumor cell growth in vitro. | [1] |
Table 2: Macrophage Activation by Lipopolysaccharide (LPS)
| Activation Marker | Effective Concentration | Cell Type | Duration of Treatment | Observed Effect | Citation |
| TNF-α Production | 1 µg/mL | RAW 264.7 | 24 hours | Significant increase in TNF-α secretion. | [2][3] |
| IL-6 Production | 1 µg/mL | RAW 264.7 | 24 hours | Significant increase in IL-6 secretion. | [2][3] |
| Nitric Oxide (NO) Production | > 1 ng/mL | RAW 264.7 | 24 hours | Stimulated nitric oxide production. | [4] |
| Nitric Oxide (NO) Production | 0.5 µg/mL | RAW 264.7 | 18 hours | Dramatic increase in NO production. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess macrophage activation.
In Vitro Macrophage Activation for Cytokine Analysis
-
Cell Culture: Murine macrophage-like cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the activating compound (e.g., LPS at 0.1, 1, 10, 100, 1000 ng/mL or CL 246 ,738 at 0.01, 0.1, 1, 10 µg/mL). A negative control group (medium only) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentrations of cytokines such as TNF-α and IL-6 in the supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described above.
-
Stimulation: Cells are treated with the activating compounds for a specified duration (e.g., 24 hours).
-
Supernatant Collection: The culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader.
-
Quantification: The nitrite (B80452) concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental designs can aid in understanding the mechanisms of action and the methods of comparison.
Caption: LPS signaling pathway in macrophages.
The precise signaling pathway for CL 246 ,738 in macrophages has not been fully elucidated. However, it is suggested to act indirectly by activating other host cells, such as natural killer (NK) cells, which in turn influence macrophage activity.[6]
Caption: Proposed mechanism of CL 246 ,738.
Caption: Experimental workflow for comparison.
Conclusion
Lipopolysaccharide is a well-characterized, potent activator of macrophages, inducing a classic pro-inflammatory response through the TLR4 signaling pathway, leading to the production of cytokines like TNF-α and IL-6, as well as nitric oxide. The acridine derivative CL 246 ,738 has also been shown to be an effective immunomodulator, capable of inducing a tumor-inhibitory phenotype in macrophages at low microgram per milliliter concentrations.
A definitive statement on which compound is "more potent" is not feasible without direct, head-to-head comparative studies that measure the same panel of activation markers. The available evidence suggests that both are potent activators, but they may induce different functional states in macrophages and possibly act through distinct mechanisms. Future research directly comparing these and other immunomodulators is necessary to fully delineate their relative potencies and therapeutic potentials.
References
- 1. Induction of tumor-inhibitory macrophages with a novel synthetic immunomodulator, 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride (CL 246,738) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide-stimulated nitric oxide production and inhibition of cell proliferation is antagonized by ethanol in a clonal macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of 3,6-bis(2-piperidinoethoxy) acridine trihydrochloride (CL 246, 738) on acute graft vs host reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Avridine's Performance Against Other Interferon Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Avridine, a synthetic interferon inducer, with other well-established alternatives, namely the viral mimic polyinosinic:polycytidylic acid (poly(I:C)) and the endogenous second messenger cyclic GMP-AMP (cGAMP). This document summarizes available data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in interferon induction.
Introduction to Interferon Inducers
Interferons (IFNs) are a family of cytokines that play a critical role in the innate immune response to viral and other microbial infections. The induction of endogenous IFN production is a key therapeutic strategy for a variety of diseases, including viral infections and cancer. Interferon inducers are a diverse group of molecules that can trigger the cellular pathways leading to the transcription and secretion of IFNs. This compound, a lipoidal amine belonging to the acridine (B1665455) class of compounds, has been identified as an effective interferon inducer and immunological adjuvant. This guide benchmarks its performance against two widely used interferon inducers:
-
Poly(I:C): A synthetic analog of double-stranded RNA (dsRNA), which mimics viral genetic material and is a potent activator of Toll-like receptor 3 (TLR3) and the RIG-I-like receptor (RLR) pathway.
-
cGAMP: An endogenous cyclic dinucleotide produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. It is a direct activator of the Stimulator of Interferon Genes (STING) pathway.
Mechanism of Action and Signaling Pathways
The induction of type I interferons (IFN-α and IFN-β) by these molecules proceeds through distinct signaling cascades.
This compound: While direct experimental evidence for this compound's specific mechanism is limited, its structural similarity to other acridine derivatives, such as proflavine (B1679165) and acriflavine, strongly suggests it acts as a DNA intercalating agent. This action is hypothesized to cause low-level DNA damage and subsequent leakage of DNA fragments into the cytoplasm. This cytosolic DNA is then detected by cGAS, leading to the production of cGAMP and the activation of the STING pathway, culminating in the phosphorylation of IRF3 and the transcription of type I interferon genes.
Poly(I:C): As a dsRNA mimic, poly(I:C) is recognized by pattern recognition receptors (PRRs) that have evolved to detect viral nucleic acids. In the endosome, it binds to TLR3, while in the cytoplasm, it is sensed by RIG-I and MDA5. Both pathways converge on the activation of transcription factors, including IRF3 and NF-κB, which are essential for the induction of type I interferons.
cGAMP: This molecule is a key signaling component of the cGAS-STING pathway. cGAMP directly binds to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and the recruitment of the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of type I interferon genes.
Signaling Pathway Diagrams
Head-to-Head Study: Avridine vs. Quil-A as Saponin-Based Adjuvants - A Comparative Guide
In the landscape of vaccine development, adjuvants play a pivotal role in enhancing the immunogenicity of antigens, thereby eliciting a more robust and durable protective immune response. Among the diverse classes of adjuvants, saponin-based adjuvants have garnered significant attention for their potent immunostimulatory properties. This guide provides a detailed, objective comparison of two such adjuvants: Avridine, a synthetic lipoidal amine, and Quil-A, a well-characterized saponin-based adjuvant derived from the bark of the Quillaja saponaria tree. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance and immunological profiles of these two adjuvants.
Summary of Immunological Performance
Humoral Immune Response
Both this compound and Quil-A have demonstrated the ability to significantly enhance antibody production. However, the nature and subtype of the antibody response can differ, providing insights into the type of T-helper cell response being promoted.
| Adjuvant | Antigen | Animal Model | Key Antibody Response Findings | Reference |
| This compound | Foot-and-Mouth Disease Virus (FMDV) | Calves | Significantly higher anti-FMDV antibody titers compared to vaccine without adjuvant. Mediated by an increase in both IgG1 and IgG2 levels. | |
| This compound | Newcastle Disease Antigen (NDA) | Chickens | Significantly higher hemagglutination inhibition (HI) antibody titers compared to commercial vaccines. | [1] |
| Quil-A | Pneumococcal capsular polysaccharide conjugates | Mice | Increased anti-capsular polysaccharide antibody titers. | [2][3] |
| Quil-A | Inactivated Poliovirus | Mice | Significantly enhanced serum levels of specific IgG, IgG1, and IgG2a compared to the control group. | |
| Quil-A | Ovalbumin (OVA) | Mice | Increased production of IgG, IgG1, IgG2a, and IgG2b antibody titers, indicating a mixed Th1/Th2 response. | [4] |
Cellular Immune Response
The induction of a robust cellular immune response, characterized by T-cell activation and cytokine production, is critical for protection against intracellular pathogens. Quil-A is well-documented for its ability to stimulate potent cellular immunity, while data for this compound in this regard is more limited.
| Adjuvant | Antigen/Stimulus | Animal Model/System | Key Cellular Response Findings | Reference |
| This compound | Foot-and-Mouth Disease Virus (FMDV) | Calves | No significant differences detected in the cellular response via antigen-specific lymphoproliferative test compared to vaccine without adjuvant. | |
| Quil-A | Inactivated Poliovirus | Mice | Stimulation of Th1 cells, evidenced by increased IFN-γ and IL-2 mRNA levels in restimulated splenocytes. | |
| Quil-A | Ovalbumin (OVA) | Mice | Significantly enhanced production of Th1 cytokines (IL-2 and IFN-γ) and the Th2 cytokine (IL-10) in splenocyte cultures. | [4] |
| Quil-A | - | In vitro (murine APCs) | Potent activator of the NLRP3 inflammasome, leading to IL-1β and IL-18 production. | |
| Quil-A | General observation | - | Induces T-cell and B-cell proliferation. | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms of action and the experimental processes for evaluating these adjuvants can provide a clearer understanding of their function and assessment.
Figure 1. General experimental workflow for the comparative evaluation of vaccine adjuvants.
Figure 2. Proposed signaling pathway for Quil-A, a saponin-based adjuvant.
Figure 3. Hypothesized signaling pathway for this compound, a lipoidal amine adjuvant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of vaccine adjuvants.
Vaccine Formulation
-
This compound Formulation (for FMDV vaccine in calves): The specific formulation details for this compound in the cited study are not exhaustively detailed. Generally, a stock solution of this compound would be prepared and mixed with the antigen solution to achieve the desired final concentration. For liposomal formulations, this compound is incorporated into the lipid bilayer during the liposome (B1194612) preparation process.[6]
-
Quil-A Formulation (for inactivated poliovirus vaccine in mice): Experimental vaccines were prepared by mixing the viral antigen with a solution of Quil-A to a final concentration of 50 µg per dose. The mixture is typically gently agitated to ensure homogeneity before injection.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Coating: 96-well microtiter plates are coated with the specific antigen (e.g., FMDV, inactivated poliovirus) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Serial dilutions of serum samples from immunized animals are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.
Lymphocyte Proliferation Assay
-
Cell Preparation: Spleens are aseptically removed from immunized animals, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed using a lysis buffer.
-
Cell Seeding: Splenocytes are seeded in 96-well flat-bottom plates at a density of 2-5 x 10⁵ cells/well in a complete culture medium.
-
Stimulation: Cells are stimulated in triplicate with the specific antigen (e.g., 5 µg/mL), a positive control mitogen (e.g., Concanavalin A at 5 µg/mL), or medium alone (negative control).
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: 1 µCi of [³H]-thymidine is added to each well 18 hours before harvesting. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
-
CFSE Staining: Prior to culture, cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). After the incubation period, cells are harvested and analyzed by flow cytometry. The proliferation is assessed by the progressive halving of CFSE fluorescence in daughter cells.
-
Cytokine Quantification by ELISA
-
Sample Collection: Supernatants from the lymphocyte proliferation assay cultures are collected after 48-72 hours of stimulation.
-
ELISA Procedure: A sandwich ELISA is performed using cytokine-specific capture and detection antibodies (e.g., for IFN-γ, IL-2, IL-4, IL-10) according to the manufacturer's instructions. The general principle is similar to the antibody ELISA described above, with the plate being coated with a capture antibody specific for the cytokine of interest.
-
Standard Curve: A standard curve is generated using recombinant cytokines of known concentrations to quantify the amount of cytokine in the culture supernatants.
Conclusion
This comparative guide, based on available scientific literature, highlights the distinct immunomodulatory properties of this compound and Quil-A. Quil-A stands out for its ability to induce a balanced Th1/Th2 response, making it a versatile adjuvant for vaccines against a broad spectrum of pathogens where both humoral and cellular immunity are required. This compound demonstrates strong efficacy in enhancing antibody responses, particularly IgG1 and IgG2, suggesting it is a potent stimulator of humoral immunity. The lack of significant T-cell proliferative response in some studies with this compound may indicate a more Th2-skewed or a different mechanism of T-cell help induction compared to Quil-A.
The choice between this compound and Quil-A will ultimately depend on the specific requirements of the vaccine, including the target pathogen and the desired type of protective immune response. For diseases where neutralizing antibodies are the primary correlate of protection, this compound presents a promising option. Conversely, for pathogens requiring a robust cell-mediated immune response for clearance, Quil-A or its derivatives would be a more appropriate choice. Further head-to-head comparative studies are warranted to provide a more definitive analysis of the relative potency and immunological profiles of these two adjuvants.
References
- 1. Frontiers | Designing Adjuvant Formulations to Promote Immunogenicity and Protective Efficacy of Leptospira Immunoglobulin-Like Protein A Subunit Vaccine [frontiersin.org]
- 2. invivogen.com [invivogen.com]
- 3. Immunopotentiating effects of the adjuvants SGP and Quil A. I. Antibody responses to T-dependent and T-independent antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (this compound) delivered in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Avridine's Effects: A Comparative Analysis with Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Avridine, focusing on the reproducibility of its immunomodulatory and antitumor activities across different laboratory settings. The performance of this compound is contrasted with that of various acridine (B1665455) derivatives, supported by experimental data from preclinical studies. This document aims to offer an objective resource for researchers investigating the therapeutic potential of these compounds.
Executive Summary
This compound, a diamine derivative, has demonstrated potential as an immunomodulator and an antitumor agent, primarily through its capacity to induce interferon (IFN) and enhance natural killer (NK) cell activity. However, the reproducibility of its effects is a key consideration for clinical development. This guide consolidates available quantitative data on this compound's bioactivity and compares it with data from studies on various acridine derivatives, which are known for their DNA intercalating and topoisomerase inhibitory properties. While direct comparative studies are limited, this analysis provides a framework for understanding the relative potency and mechanisms of action of these compounds.
Comparative Analysis of Biological Effects
The following tables summarize the quantitative data on the effects of this compound and selected acridine derivatives on key biological endpoints. It is important to note that the data are compiled from different studies and experimental conditions may vary, impacting direct comparability.
Immunomodulatory Effects
This compound's primary immunomodulatory effect is the induction of interferon and subsequent activation of NK cells.
Table 1: Interferon Induction and NK Cell Activity
| Compound | Model System | Treatment Regimen | Interferon Titer (IU/mL) | NK Cell Cytotoxicity (%) | Reference |
| This compound | C57BL/6J mice with Moloney sarcoma virus | 1 day post-virus | Greatly enhanced over virus alone | Significantly enhanced | [1] |
| This compound | C57BL/6J mice with Moloney sarcoma virus | 5 days post-virus | Boosted | Increased | [1] |
| 10-carboxymethyl-9-acridanone (CMA) | Swiss albino mice | Intraperitoneal injection | > 400,000 | Not Reported | [2] |
| 10-carboxymethyl-9-acridanone (CMA) | Week-old hamsters | Intraperitoneal injection | Up to 6,400 | Not Reported | [2] |
Antitumor Activity
The antitumor effects of this compound are linked to its immunomodulatory properties and are dependent on the treatment schedule. Acridine derivatives, in contrast, primarily exert their effects through direct cytotoxicity.
Table 2: In Vivo Antitumor Activity
| Compound | Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Moloney sarcoma virus-induced tumor | C57BL/6J mice | 1 or 5 days post-virus | Decreased tumor persistence | [1] |
| This compound | Moloney sarcoma virus-induced tumor | C57BL/6J mice | 1 day pre-virus | Increased tumor persistence | [1] |
| Amsacrine (m-AMSA) | Leukemia, Lymphoma | Clinical Use | Varies | Not Applicable | [3] |
| Spiro-acridine (AMTAC-06) | Ehrlich ascites carcinoma | Mice | 25 mg/kg | Tumor volume reduction | [4] |
Table 3: In Vitro Cytotoxicity of Acridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 (9-anilinoacridine derivative) | Neutrophils (Lysosomal enzyme secretion) | 8.2 | [5] |
| Compound 3 (9-anilinoacridine derivative) | Neutrophils (β-glucuronidase secretion) | 4.4 | [5] |
| Compound 4 (9-anilinoacridine derivative) | Rat peritoneal mast cells | 16-21 | [5] |
| Compound 10 (9-phenoxyacridine derivative) | Rat peritoneal mast cells | 16-21 | [5] |
| Compound 11 (9-phenoxyacridine derivative) | Rat peritoneal mast cells | 16-21 | [5] |
| Compound 3g (Acridine derivative) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | Good activity at 1 x 10-5 M | [6] |
| Compound 3m (Acridine derivative) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | Good activity at 1 x 10-5 M | [6] |
| Compound 5g (Acridine derivative) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205, 502713, HCT-15), Lung (A-549), Neuroblastoma (IMR-32) | Good activity at 1 x 10-5 M | [6] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and acridine derivatives exert their effects differ significantly. This compound acts as an immunomodulator, while acridine derivatives are primarily DNA-targeting agents.
Caption: Mechanisms of action for this compound and Acridine Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Interferon Bioassay
Objective: To quantify the biological activity of interferon in serum samples.
Principle: This assay is based on the ability of interferon to protect cultured cells from the cytopathic effect (CPE) of a virus. The interferon titer is determined as the reciprocal of the highest dilution that protects 50% of the cells from viral CPE.
Materials:
-
L929 mouse fibroblast cells
-
Vesicular stomatitis virus (VSV) or Encephalomyocarditis virus (EMCV)
-
96-well microtiter plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Serum samples to be tested
-
Interferon standard of known activity
-
Crystal violet staining solution
Procedure:
-
Seed 96-well plates with L929 cells at a density that forms a confluent monolayer overnight.
-
On the next day, prepare serial dilutions of the serum samples and the interferon standard in growth medium.
-
Remove the growth medium from the cells and add the diluted samples and standards to the wells. Include cell-only (no virus, no IFN) and virus-only (no IFN) controls.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for the induction of an antiviral state.
-
After incubation, add a predetermined amount of virus (that causes 100% CPE in 24-48 hours) to all wells except the cell-only controls.
-
Incubate for a further 24-48 hours until CPE is complete in the virus-only control wells.
-
Aspirate the medium and stain the remaining viable cells with crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Determine the interferon titer by identifying the highest dilution that results in 50% protection of the cell monolayer compared to the cell and virus controls.
Caption: Workflow for a standard interferon bioassay.
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To measure the cytotoxic activity of NK cells against target tumor cells.
Principle: This assay quantifies the ability of effector cells (NK cells) to lyse target cells. The release of a label (e.g., 51Cr) from the target cells or the staining of dead cells is used as a measure of cytotoxicity.
Materials:
-
Effector cells: Splenocytes or purified NK cells from treated and control animals
-
Target cells: YAC-1 lymphoma cells (sensitive to NK cell lysis)
-
51Cr (Sodium chromate) or a non-radioactive cell death marker (e.g., propidium (B1200493) iodide)
-
96-well U-bottom plates
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gamma counter or flow cytometer
Procedure:
-
Label the target cells (YAC-1) with 51Cr for 1 hour at 37°C.
-
Wash the labeled target cells to remove unincorporated 51Cr.
-
Prepare different effector-to-target (E:T) cell ratios (e.g., 100:1, 50:1, 25:1).
-
Co-culture the effector and target cells in 96-well plates for 4 hours at 37°C.
-
Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
After incubation, centrifuge the plates and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: Workflow for a chromium-51 (B80572) release NK cell cytotoxicity assay.
In Vivo Tumor Growth Assay
Objective: To evaluate the effect of a test compound on tumor growth in an animal model.
Principle: Tumor cells are implanted into immunocompromised or syngeneic mice, and tumor growth is monitored over time following treatment with the test compound.
Materials:
-
Tumor cell line (e.g., Moloney sarcoma virus-transformed cells)
-
Mice (e.g., C57BL/6J)
-
Test compound (this compound or acridine derivative)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Inject a known number of tumor cells subcutaneously into the flank of the mice.
-
Once tumors are palpable, randomly assign mice to treatment and control groups.
-
Administer the test compound or vehicle control according to the desired schedule (e.g., intraperitoneally, daily).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
-
Plot the mean tumor volume over time for each group to assess the effect of the treatment.
Caption: General workflow for an in vivo tumor growth assay.
Discussion and Future Directions
The available data suggest that this compound exerts its biological effects primarily through the modulation of the innate immune system, leading to interferon production and NK cell activation. This mechanism is distinct from the direct cytotoxic effects of many acridine derivatives, which target DNA and associated enzymes.
The reproducibility of this compound's effects, particularly the dichotomy of tumor promotion versus inhibition depending on the timing of administration, warrants further investigation. To establish a more definitive comparison with acridine derivatives, future studies should aim to:
-
Conduct head-to-head comparisons of this compound and selected acridine derivatives in the same experimental models.
-
Standardize experimental protocols across different laboratories to enhance the reproducibility of findings.
-
Investigate the detailed molecular mechanisms underlying this compound's immunomodulatory effects.
-
Evaluate the therapeutic potential of combining this compound with acridine derivatives or other anticancer agents.
By addressing these points, a clearer understanding of the therapeutic utility of this compound and its place relative to other immunomodulators and cytotoxic agents can be achieved.
References
- 1. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-yield interferon induction by 10-carboxymethyl-9-acridanone in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of a Spiro-acridine Compound Involves Immunomodulatory and Anti-angiogenic Actions | Anticancer Research [ar.iiarjournals.org]
- 5. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Avridine and MF59-Like Emulsions as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunogenicity and mechanisms of action of two distinct vaccine adjuvants: Avridine, a synthetic lipoidal amine, and MF59, a well-characterized oil-in-water emulsion. While direct comparative studies are limited, this document compiles available experimental data to offer an objective overview for researchers in vaccine development.
Overview and Composition
This compound is a synthetic lipoidal amine, chemically known as N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)-1,3-propanediamine. It has been investigated for its potential as both a systemic and mucosal adjuvant.
MF59 is a licensed oil-in-water emulsion adjuvant. Its composition consists of squalene (B77637) (a natural oil found in humans), stabilized by the surfactants polysorbate 80 (Tween 80) and sorbitan (B8754009) trioleate (Span 85) in a citrate (B86180) buffer.[1][2]
| Adjuvant | Type | Composition |
| This compound | Synthetic Lipoidal Amine | N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)-1,3-propanediamine |
| MF59 | Oil-in-Water Emulsion | Squalene, Polysorbate 80 (Tween 80), Sorbitan Trioleate (Span 85), Citrate Buffer |
Mechanism of Action
This compound: The precise mechanism of action for this compound is not as extensively characterized as that of MF59. Studies suggest it functions as an immunomodulator and can induce interferon.[3] When delivered in liposomes, it has shown potent mucosal adjuvant activity by enhancing the priming of memory B cells for a secondary immune response.[4]
MF59: The mechanism of action for MF59 is better understood and is characterized by the creation of a local, transient immunostimulatory environment at the injection site.[5] This process involves:
-
Innate Immune Activation: MF59 induces the release of ATP from muscle cells, which acts as a danger signal.[6]
-
Chemokine and Cytokine Induction: It triggers the local production of chemokines (such as CCL2, CCL3, CXCL8) and cytokines (including IL-5 and IL-6), leading to the recruitment of immune cells.[5]
-
Immune Cell Recruitment: A variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), are attracted to the injection site.[7] These cells take up the antigen and the adjuvant and transport them to the draining lymph nodes.[7]
-
Enhanced Antigen Presentation: MF59 promotes the differentiation of monocytes into DCs and enhances the expression of MHC class II molecules on antigen-presenting cells (APCs), leading to more efficient T-cell activation.[7]
-
MyD88-Dependent Signaling: The adjuvant effect of MF59 has been shown to be dependent on the MyD88 adaptor protein, suggesting a signaling pathway that is independent of Toll-like receptors (TLRs).[8]
Signaling Pathway for MF59
Caption: Signaling pathway of the MF59 adjuvant.
Immunogenicity: A Comparative Analysis
Humoral Immune Response (Antibody Production)
This compound:
A study in chickens using a Newcastle disease virus antigen demonstrated that this compound significantly enhanced antibody titers (hemagglutination inhibition) compared to commercial water-in-oil vaccines.[9]
| Vaccine Formulation | Primary Vaccination (HI Titer) | Booster Vaccination (HI Titer) |
| This compound-adjuvanted | Lower than oil emulsion | Higher than oil emulsion |
| Experimental Oil Emulsion | Higher than this compound | Lower than this compound |
| Commercial Water-in-Oil | Lower than this compound | Lower than this compound |
| (HI Titer: Hemagglutination Inhibition Titer) |
MF59-like Emulsions:
Numerous studies have demonstrated the potent ability of MF59 to enhance humoral immunity. A meta-analysis of 17 trials showed that MF59-adjuvanted influenza vaccines significantly increased seroconversion and seroprotection rates compared to non-adjuvanted vaccines in both healthy adults and the elderly.[10]
In a direct comparison with alum for an oxycodone-KLH conjugate vaccine in mice, alum was found to be more effective than MF59 at promoting the production of oxycodone-specific serum IgG antibodies.[1]
| Adjuvant | Antigen | Outcome | Result |
| MF59 | Influenza (various strains) | Seroconversion Rate | Significantly higher vs. non-adjuvanted[10] |
| MF59 | Influenza (various strains) | Seroprotection Rate | Significantly higher vs. non-adjuvanted[10] |
| MF59 | Oxycodone-KLH | Oxycodone-specific IgG | Lower than Alum[1] |
| Alum | Oxycodone-KLH | Oxycodone-specific IgG | Higher than MF59 [1] |
Cellular Immune Response (T-Cell Activation)
This compound:
Quantitative data on the T-cell response induced by this compound is limited in the available literature.
MF59-like Emulsions:
MF59 has been shown to induce a mixed Th1/Th2 response.[6] In a study with a peptide-protein conjugate vaccine in mice, MF59 was compared to alum. While total antigen-specific CD4+ T-cell numbers were similar, alum was more effective at promoting the early differentiation of T follicular helper (Tfh) and germinal center Tfh (GC-Tfh) cells compared to MF59.[1] However, a study in aged mice showed that an MF59-like adjuvant produced significantly higher cross-reactive T-cell responses against SARS-CoV-2 and its variants compared to an alum adjuvant.[8]
| Adjuvant | Antigen | T-Cell Population | Time Point | Result |
| MF59 | Peptide-Protein Conjugate | Total CD4+ T-cells | Various | Similar to Alum[1] |
| MF59 | Peptide-Protein Conjugate | Tfh cells | Day 20 | Lower than Alum[1] |
| MF59 | Peptide-Protein Conjugate | GC-Tfh cells | Days 7 & 14 | Lower than Alum[1] |
| MF59-like | Inactivated SARS-CoV-2 | Cross-reactive T-cells | - | 1.9-2.0 times higher vs. Alum (in aged mice)[8] |
| Alum | Peptide-Protein Conjugate | Tfh cells | Day 20 | Higher than MF59 [1] |
| Alum | Peptide-Protein Conjugate | GC-Tfh cells | Days 7 & 14 | Higher than MF59 [1] |
| Alum | Inactivated SARS-CoV-2 | Cross-reactive T-cells | - | Lower than MF59-like (in aged mice)[8] |
Cytokine Profile
This compound:
Specific data on the cytokine profile induced by this compound is not well-documented in the reviewed literature.
MF59-like Emulsions:
MF59 is known to induce a rapid and transient release of various cytokines and chemokines at the injection site. In mice, MF59-adjuvanted vaccines led to significantly increased levels of IL-5 and IL-6.[5] Studies comparing MF59-like adjuvants to alum with an inactivated SARS-CoV-2 vaccine in aged mice showed that both induced a Th1-biased immune response with increased interferon-gamma (IFN-γ) and IL-2 secreting cells, and very low levels of IL-4 and IL-5.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies.
General Experimental Workflow for Adjuvant Comparison:
Caption: A general experimental workflow for comparing vaccine adjuvants.
This compound with Cholera Toxin (Mucosal Adjuvant Study): [4]
-
Antigen and Adjuvant: Cholera toxin or procholeragenoid with this compound incorporated into liposomes.
-
Animal Model: Inbred Lew rats.
-
Immunization: Intraintestinal immunization.
-
Outcome Measures: Secondary mucosal anti-cholera toxin responses were assessed to evaluate the priming of immunological memory.
MF59 vs. Alum with Oxycodone-KLH Conjugate Vaccine: [1]
-
Antigen and Adjuvants: Oxycodone-KLH conjugate with either alum or MF59.
-
Animal Model: Adult BALB/c and C57Bl/6 mice.
-
Immunization: Subcutaneous injections.
-
Outcome Measures:
-
Humoral Response: Oxycodone-specific serum IgG antibody titers measured by ELISA.
-
Cellular Response: Antigen-specific B cells, CD4+ Tfh cells, and GC-Tfh cells in draining lymph nodes and spleen analyzed by flow cytometry.
-
Conclusion
This guide highlights the current understanding of this compound and MF59-like emulsions as vaccine adjuvants. MF59 is a well-characterized, licensed adjuvant with a clearly defined mechanism of action involving the creation of a local immunostimulatory environment, leading to robust humoral and cellular immune responses. In contrast, while this compound has demonstrated adjuvant effects, particularly as a mucosal adjuvant, its mechanism of action and the full scope of its immunogenicity are less well-defined.
A significant gap in the literature is the absence of direct comparative studies between this compound and MF59-like emulsions. Such studies would be invaluable for a definitive assessment of their relative potencies and immunological profiles. Based on the available data, MF59 appears to be a more comprehensively studied and characterized adjuvant. However, the unique properties of this compound, particularly its potential as a mucosal adjuvant, warrant further investigation. Researchers are encouraged to consider the specific requirements of their vaccine platform when selecting an adjuvant and to conduct head-to-head comparisons to determine the optimal choice for their application.
References
- 1. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of Different Types of Adjuvants and Nano-Adjuvants in Veterinary Vaccines: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (this compound) delivered in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mixed Adjuvant Formulations Reveal a New Combination That Elicit Antibody Response Comparable to Freund's Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Immunogenicity of Alum and MF59-Like Adjuvant Inactivated SARS-CoV-2 Vaccines Against SARS-CoV-2 Variants in Elderly Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vaccine adjuvants: current status, research and development, licensing, and future opportunities - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Validating a Biomarker for Avridine's In Vivo Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avridine is a synthetic compound with immunoadjuvant, antiviral, and interferon-inducing properties.[1] Validating a biomarker for its in vivo activity is crucial for accelerating its development and ensuring its effective clinical application. This guide provides a comparative framework for validating a potential biomarker for this compound, focusing on methodologies to establish a reliable link between the biomarker and the drug's mechanism of action.
Understanding this compound's Mechanism of Action and Potential Biomarkers
This compound belongs to the broader class of acridine (B1665455) derivatives. These compounds are known to act as DNA intercalators and topoisomerase inhibitors, mechanisms that contribute to their therapeutic effects.[2][3][4][5] As an immunomodulatory agent, this compound may stimulate or augment the immune response at either the cellular or humoral level.[1] Its antiviral properties may stem from inhibiting viral replication or penetration.[1]
Given these mechanisms, potential biomarkers for this compound's in vivo activity could include:
-
Pharmacodynamic (PD) Biomarkers: Molecules that change in response to the drug's activity, such as downstream signaling proteins or secreted factors.
-
Target Engagement Biomarkers: Direct measurement of this compound's interaction with its molecular target.
-
Efficacy Biomarkers: Indicators of the therapeutic response, such as changes in viral load or tumor size.
This guide will focus on validating a pharmacodynamic biomarker, specifically the induction of Interferon-stimulated Genes (ISGs) , given this compound's classification as an interferon inducer.[1]
Experimental Workflow for Biomarker Validation
The validation of a biomarker is a multi-step process that involves analytical and clinical validation to ensure its accuracy, reliability, and relevance.[6]
Phase 1: Analytical Validation of ISG Expression Assays
The first step is to establish a robust and reliable assay to measure the expression of selected ISGs.
Table 1: Comparison of Analytical Methods for Measuring ISG Expression
| Assay Type | Analyte | Sample Type | Throughput | Key Performance Characteristics |
| Quantitative Real-Time PCR (qRT-PCR) | mRNA | Fresh or frozen tissue, cell lysates | High | Measures gene expression levels, which can be an early indicator of a pharmacodynamic response.[6] |
| Next-Generation Sequencing (NGS) - RNA-Seq | Whole transcriptome gene expression | Fresh or frozen tissue, cell lysates | Medium to High | Provides a comprehensive view of the transcriptional landscape, enabling the discovery of novel biomarkers and pathways.[6] |
| Immunohistochemistry (IHC) | Protein expression and localization | Formalin-Fixed Paraffin-Embedded (FFPE) tissue | Low to Medium | Provides spatial context of the biomarker within the tissue architecture.[6] |
| Flow Cytometry | Cell surface and intracellular proteins | Single-cell suspensions from fresh tissue or blood | High | Enables multi-parametric analysis of individual cells, providing quantitative data on protein expression and cell population frequencies.[6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Soluble proteins (e.g., cytokines, shed receptors) | Serum, plasma, cell culture supernatants | High | Highly sensitive and quantitative for measuring the concentration of soluble biomarkers.[6] |
Experimental Protocol: qRT-PCR for ISG Expression
-
Sample Collection and RNA Extraction: Collect peripheral blood mononuclear cells (PBMCs) or tissue biopsies from subjects. Extract total RNA using a commercially available kit following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a validated set of primers and probes for the target ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of target ISGs using the comparative Ct (ΔΔCt) method.
Phase 2: In Vitro & Ex Vivo Correlation
Demonstrate that this compound induces the biomarker in a relevant cellular context.
Experimental Protocol: In Vitro Stimulation of PBMCs
-
Cell Culture: Isolate PBMCs from healthy donor blood.
-
This compound Treatment: Treat PBMCs with a dose range of this compound for various time points.
-
Biomarker Measurement: Measure the expression of target ISGs using the validated qRT-PCR assay.
-
Alternative Method - Flow Cytometry: For protein-level validation, stain cells with fluorescently-labeled antibodies against ISG proteins and analyze by flow cytometry.
Phase 3: In Vivo Preclinical Validation
Confirm the biomarker's response to this compound in a living organism.
Table 2: Comparison of In Vivo Models
| Model | Advantages | Disadvantages |
| Mouse Models | Well-characterized, genetically manipulable, cost-effective. | May not fully recapitulate human immune responses. |
| Non-Human Primates | Closer to humans phylogenetically, more predictive immune responses. | High cost, ethical considerations. |
Experimental Protocol: In Vivo Study in a Mouse Model
-
Animal Model: Utilize a relevant mouse model (e.g., a viral infection model for antiviral activity).
-
This compound Administration: Administer this compound at different doses and schedules.
-
Sample Collection: Collect blood and tissues at various time points post-treatment.
-
Biomarker Analysis: Measure ISG expression in the collected samples using the validated qRT-PCR or IHC assays.
-
Correlation with Efficacy: Correlate the level of ISG induction with a measure of therapeutic efficacy (e.g., reduction in viral titer).
Phase 4: Clinical Validation
The final and most critical stage is to demonstrate the biomarker's relevance in human subjects.
Experimental Protocol: Phase I/II Clinical Trial
-
Study Design: Design a clinical trial to assess the safety, tolerability, and pharmacodynamics of this compound in patients.
-
Patient Selection: Enroll patients with the target disease.
-
Drug Administration and Sample Collection: Administer this compound and collect patient samples (e.g., blood, biopsies) at pre-defined time points.
-
Biomarker and Clinical Endpoint Measurement: Measure the expression of the ISG biomarker and relevant clinical endpoints (e.g., viral load, tumor response).
-
Statistical Analysis: Perform statistical analysis to determine the correlation between the change in the biomarker and the clinical outcome.
By following this comprehensive validation pathway, researchers can establish a robust and reliable biomarker for this compound's in vivo activity. This will not only facilitate the drug's development but also enable a more personalized and effective therapeutic approach in the future.
References
- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Avridine's Unique Immunomodulatory Mechanism: A Comparative Analysis
Avridine, a synthetic lipoidal amine, distinguishes itself from other immunomodulators through its primary mechanism of enhancing mucosal immunity by optimizing antigen presentation, rather than directly binding to specific immune cell receptors to trigger signaling cascades. This fundamental difference in its mode of action results in a distinct immunological profile compared to classes of immunomodulators such as Toll-like receptor (TLR) agonists, checkpoint inhibitors, and cytokine therapies.
This compound's core function lies in its ability to act as a potent mucosal adjuvant. When co-administered with an antigen, it significantly increases the uptake and retention of that antigen within mucosa-associated lymphoid tissues (MALT), particularly in the Peyer's patches of the small intestine.[1][2] This enhanced antigen persistence at inductive sites leads to more efficient processing and presentation by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3] The lipophilic nature of this compound is thought to facilitate its interaction with cell membranes, although a specific receptor has not been identified.[1] This improved antigen presentation subsequently leads to a more robust and sustained immune response, characterized by a pronounced increase in secretory IgA (sIgA), the primary antibody isotype responsible for mucosal immunity, as well as systemic IgG responses.[1][2][4] Furthermore, this compound has been shown to be an inducer of interferon, which contributes to its immunomodulatory effects.[5]
This mechanism contrasts sharply with other major classes of immunomodulators that typically initiate their effects through specific molecular interactions.
Differentiating Mechanisms of Immunomodulation
The primary distinction in this compound's mechanism compared to other immunomodulators is its indirect action on the immune system by enhancing the initial stages of the immune response—antigen uptake and presentation. In contrast, TLR agonists, checkpoint inhibitors, and cytokine therapies directly engage specific molecular pathways to modulate immune cell function.
Toll-like Receptor (TLR) Agonists
TLR agonists are molecules that mimic pathogen-associated molecular patterns (PAMPs) and bind to specific Toll-like receptors expressed on various immune cells, particularly APCs.[6][7][8] This binding event triggers intracellular signaling cascades, most notably the NF-κB pathway, leading to the rapid production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on APCs.[6][7] This direct activation of APCs leads to a potent innate immune response and subsequent shaping of the adaptive immune response.
Checkpoint Inhibitors
Checkpoint inhibitors are monoclonal antibodies that block inhibitory receptors on T cells, such as CTLA-4 and PD-1, or their ligands (e.g., PD-L1) on tumor cells or APCs.[9][10][11][12][13] By blocking these "brakes" on the immune system, checkpoint inhibitors unleash a pre-existing but suppressed T cell response against target cells, primarily cancer cells. Their action is highly specific to the interaction between these checkpoint molecules and does not directly involve antigen presentation enhancement in the way this compound does.
Cytokine Therapies
Cytokine therapies involve the administration of recombinant cytokines, such as interleukins (e.g., IL-2) and interferons (e.g., IFN-alfa), to directly manipulate the immune response.[14][15][16][17] These therapies act by binding to their cognate receptors on various immune cells, triggering signaling pathways like the JAK-STAT pathway, which can lead to broad and potent effects, including the proliferation and activation of T cells and NK cells. The mechanism is a direct replacement or augmentation of endogenous cytokine signaling.
Comparative Data on Immunomodulatory Effects
The following tables summarize the key differences in the mechanisms and reported effects of this compound compared to other immunomodulator classes.
| Feature | This compound | TLR Agonists | Checkpoint Inhibitors | Cytokine Therapies |
| Primary Target | Antigen uptake and presentation at mucosal sites | Toll-like Receptors (TLRs) on immune cells | CTLA-4, PD-1, PD-L1 on T cells and other cells | Cytokine receptors on various immune cells |
| Core Mechanism | Enhances antigen uptake, retention, and presentation by APCs | Direct activation of innate immune cells via TLR signaling | Blocks inhibitory signals to T cells, releasing the "brakes" on the immune response | Direct modulation of immune cell activity by mimicking or augmenting endogenous cytokines |
| Key Signaling Pathway | Not yet fully elucidated; likely indirect | NF-κB, IRF pathways | T-cell receptor (TCR) signaling (by removing inhibition) | JAK-STAT, MAPK/ERK, PI3K pathways |
| Primary Immune Effect | Enhanced mucosal (sIgA) and systemic (IgG) antibody responses | Potent innate immune activation and pro-inflammatory cytokine production | Restoration and enhancement of T cell-mediated cytotoxicity | Broad effects including T cell and NK cell proliferation and activation |
Table 1: Comparison of Mechanistic Features of Different Immunomodulators
| Immunomodulator Class | Key Quantitative Outcomes from Clinical/Preclinical Studies |
| This compound | - 2- to 4-fold enhancement of secretory immune responses (sIgA) to co-administered antigens.[2] - Significant increase in anti-FMDV antibody titers (IgG1 and IgG2) in calves.[4] - Enhanced uptake and retention of radiolabeled virus in Peyer's patches.[1] |
| TLR Agonists | - Imiquimod (TLR7 agonist) induces IFN-α, TNF-α, and IL-6 production by peripheral blood mononuclear cells. - CpG ODNs (TLR9 agonists) stimulate IL-12 and IFN-γ production. |
| Checkpoint Inhibitors | - Increased frequency of activated (e.g., CD69+) and proliferating (e.g., Ki-67+) tumor-infiltrating T cells. - Elevated levels of IFN-γ and other T cell-associated cytokines in the tumor microenvironment. |
| Cytokine Therapies | - High-dose IL-2 therapy leads to a significant expansion of CD8+ T cells and NK cells in peripheral blood. - Interferon-alfa can induce the expression of MHC class I on tumor cells. |
Table 2: Summary of Key Quantitative Effects of Different Immunomodulators
Experimental Protocols
1. Assessment of Antigen Uptake and Retention in Peyer's Patches (as applied to this compound)
-
Objective: To determine the effect of this compound on the localization and persistence of an antigen in the gut-associated lymphoid tissue.
-
Methodology:
-
A radiolabeled antigen (e.g., ³H-labeled reovirus) is prepared.
-
The radiolabeled antigen is mixed with either this compound formulated in a lipid emulsion or a control vehicle.
-
Mice are anesthetized, and a small laparotomy is performed to expose the small intestine.
-
The antigen-adjuvant mixture or antigen-control mixture is injected directly into the duodenum.
-
At various time points post-injection (e.g., 1, 3, 7, and 14 days), mice are euthanized.
-
The small intestine is removed, and Peyer's patches are carefully excised and weighed.
-
Other tissues such as the mesenteric lymph nodes, spleen, and liver are also collected.
-
The radioactivity in each tissue is measured using a scintillation counter to determine the amount of antigen present.
-
Results are expressed as disintegrations per minute (DPM) per milligram of tissue to compare the antigen concentration between the this compound and control groups.[1][2]
-
2. In Vitro Dendritic Cell (DC) Maturation Assay
-
Objective: To assess the ability of an immunomodulator to induce the maturation of dendritic cells.
-
Methodology:
-
Bone marrow-derived dendritic cells (BMDCs) are generated by culturing mouse bone marrow cells with GM-CSF and IL-4 for 6-8 days.
-
Immature BMDCs are harvested and plated in 24-well plates.
-
The immunomodulator being tested (e.g., a TLR agonist) is added to the cell cultures at various concentrations. A negative control (medium alone) and a positive control (e.g., LPS) are included.
-
After a 24-hour incubation period, the cells are harvested.
-
The expression of DC maturation markers (e.g., CD80, CD86, MHC class II) is analyzed by flow cytometry using fluorescently labeled antibodies.
-
The concentration of cytokines (e.g., IL-12, TNF-α) in the culture supernatants is measured by ELISA.
-
An increase in the expression of maturation markers and cytokine production indicates that the immunomodulator induces DC maturation.
-
3. T-Cell Activation Assay for Checkpoint Inhibitors
-
Objective: To measure the ability of a checkpoint inhibitor to enhance T-cell activation.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from a healthy donor.
-
T cells are purified from the PBMCs.
-
The T cells are stimulated with a suboptimal concentration of anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor engagement.
-
The stimulated T cells are co-cultured with a checkpoint inhibitor antibody (e.g., anti-PD-1) or an isotype control antibody.
-
After 3-5 days of culture, T-cell proliferation is measured using a CFSE dilution assay or by ³H-thymidine incorporation.
-
The production of effector cytokines, such as IFN-γ, in the culture supernatant is quantified by ELISA or a cytometric bead array.
-
An increase in T-cell proliferation and IFN-γ production in the presence of the checkpoint inhibitor antibody compared to the control indicates its ability to enhance T-cell activation.
-
Visualizing the Mechanistic Differences
The following diagrams illustrate the distinct signaling pathways and mechanisms of action of this compound and the comparator immunomodulators.
References
- 1. artandersonmd.com [artandersonmd.com]
- 2. artandersonmd.com [artandersonmd.com]
- 3. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: this compound and a water soluble fraction of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the immune response to foot and mouth disease virus vaccine in calves by using this compound as adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are TLR agonists and how do they work? [synapse.patsnap.com]
- 7. What are TLR1 agonists and how do they work? [synapse.patsnap.com]
- 8. labiotech.eu [labiotech.eu]
- 9. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-PD-1 and Anti-CTLA-4 Therapies in Cancer: Mechanisms of Action, Efficacy, and Limitations [frontiersin.org]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Regulatory mechanisms of immune checkpoints PD-L1 and CTLA-4 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cityofhope.org [cityofhope.org]
- 15. Frontiers | Crosstalk between interferon and interleukin-1 antiviral signaling in cancer cells: implications for immune evasion and therapeutic resistance [frontiersin.org]
- 16. An Overview of Cytokines and Cytokine Antagonists as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokines and Their Side Effects | American Cancer Society [cancer.org]
Comparative Stability of Avridine and its Derivatives: A Proposed Research Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of direct comparative stability data, this document presents a proposed study design. The experimental data herein is illustrative to guide researchers in their study design and data presentation.
Proposed Comparative Stability Study
This study aims to evaluate the chemical stability of Avridine against its hypothetical derivatives under various stress conditions. The proposed derivatives involve modifications to the hydrophilic head and the lipophilic tails of the this compound molecule to assess how these changes impact stability.
Proposed Derivatives for Study:
-
This compound (Parent Compound): N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine
-
Derivative A (Shorter Alkyl Chains): N,N-didodecyl-N',N'-bis(2-hydroxyethyl)propanediamine
-
Derivative B (Modified Hydrophilic Head): N,N-dioctadecyl-N',N'-bis(2-methoxyethyl)propanediamine
Data Presentation: Comparative Stability under Stress Conditions
The following table summarizes the hypothetical percentage degradation of this compound and its derivatives after exposure to various stress conditions, as would be determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Stress Condition | Duration | This compound (% Degradation) | Derivative A (% Degradation) | Derivative B (% Degradation) |
| Acid Hydrolysis | 24 hours | 15.2 | 18.5 | 12.8 |
| (0.1 M HCl, 60°C) | ||||
| Base Hydrolysis | 24 hours | 8.7 | 10.1 | 7.5 |
| (0.1 M NaOH, 60°C) | ||||
| Oxidative Stress | 24 hours | 25.4 | 28.9 | 22.1 |
| (3% H₂O₂, RT) | ||||
| Thermal Stress | 48 hours | 10.5 | 13.2 | 9.8 |
| (80°C, solid state) | ||||
| Photostability | 24 hours | 5.1 | 6.5 | 4.8 |
| (ICH Q1B) |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are proposed protocols for the key experiments.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways for this compound and its derivatives under various stress conditions.
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound and each derivative in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place approximately 5 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours. After the specified time, dissolve the sample in the initial solvent for analysis.
-
Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Sample Analysis: Following exposure to stress conditions, dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop and validate a quantitative analytical method capable of separating the parent compound from all potential degradation products.
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability study of this compound and its derivatives.
References
Safety Operating Guide
Navigating the Ambiguities of Avridine Disposal: A Precautionary Approach
Due to conflicting information from chemical suppliers regarding its hazard classification, a definitive, substance-specific disposal protocol for Avridine cannot be unequivocally established. One supplier designates it as "Not a hazardous substance or mixture," while another classifies it as a "Combustible Solid" with a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.
In light of this discrepancy, a conservative approach that prioritizes safety and environmental protection is mandatory. The following procedures are based on the precautionary principle, treating this compound as a potentially hazardous substance, particularly to the aquatic environment.
It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
Limited and conflicting quantitative data is available for this compound. The following table summarizes the known information.
| Property | Data | Source |
| CAS Number | 35607-20-6 | Multiple Sources |
| Molecular Formula | C43H90N2O2 | Multiple Sources |
| Hazard Classification | Not a hazardous substance or mixture | ChemScene SDS |
| Combustible Solid; Water Hazard Class 3 (highly hazardous to water) | Sigma-Aldrich SDS |
Step-by-Step Disposal Protocol
The following protocol is a conservative guideline. Always defer to the specific procedures provided by your institution's EHS department.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Waste Collection:
-
Collect all this compound waste in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
-
Ensure the container has a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the CAS number (35607-20-6) and an indication of the potential hazards (e.g., "Combustible Solid," "Marine Pollutant").
-
Note the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. Due to its potential high toxicity to aquatic life, preventing its release into the environment is critical.
-
Experimental Protocols
Detailed experimental protocols involving this compound were not found in the publicly available literature. Researchers using this compound should develop their own risk assessments and standard operating procedures in consultation with their institution's safety office.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for handling and disposing of a chemical with conflicting safety information.
Caption: A workflow diagram illustrating the precautionary steps for handling and disposing of this compound, emphasizing consultation with EHS due to conflicting safety data.
This guide is intended to provide essential safety and logistical information based on the best available, albeit conflicting, data. By following these conservative procedures and, most importantly, by engaging with your institution's safety professionals, you can ensure the safe handling and environmentally responsible disposal of this compound.
Navigating the Safe Handling of Avridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Avridine (CAS 35607-20-6), a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
While some suppliers classify this compound as not a hazardous substance or mixture, adhering to good laboratory practices and the following guidelines is crucial for maintaining a safe research environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required with adequate ventilation. |
| Spill Cleanup | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or disposable gown | Recommended, especially for large spills or in poorly ventilated areas. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risks and ensuring the integrity of research when working with this compound.
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from direct sunlight and sources of ignition. Recommended storage temperature is typically between 2-8°C.[1]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation of the area.
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust formation. For liquid spills, absorb with an inert material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
The following diagram illustrates the logical workflow for handling an this compound spill.
Caption: Workflow for managing an this compound spill.
Disposal Plan
All waste containing this compound should be handled in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a compatible, sealed, and clearly labeled container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[2] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
No specific, publicly available experimental protocols for the handling and use of this compound were identified. Researchers should consult their institution's established protocols and standard operating procedures for handling chemical compounds.
The diagram below outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
